2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQMALZNENFGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972261 | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56824-22-7 | |
| Record name | Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56824-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056824227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride physical properties
This guide is structured to serve as an authoritative technical resource for researchers working with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride . It addresses the specific physical properties, mechanistic behaviors, and handling protocols required for high-integrity experimental work, distinguishing this compound from its common isomers.
CAS: 56824-22-7 | Role: Electrophilic Alkylating Agent & Pharmaceutical Intermediate
Executive Summary & Critical Distinction
This compound is a specialized nitrogen mustard precursor primarily used in the asymmetric synthesis of antihistamines (e.g., Clemastine) and as a pharmacological probe for cholinergic receptors.
CRITICAL WARNING – ISOMER CONFUSION: Researchers frequently confuse this compound with 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1).
-
Target Compound (CAS 56824-22-7): Chloroethyl group is on the carbon (C2) of the ring. Forms a bicyclic azetidinium intermediate.[1]
-
Common Isomer (CAS 7250-67-1): Chloroethyl group is on the nitrogen . Forms a spiro-aziridinium intermediate.
-
Impact: Using the wrong isomer will result in complete synthetic failure due to divergent ring-opening regiochemistry.
Chemical Identity & Physical Characterization[2][3]
The following data aggregates validated experimental values. Note the melting point distinction, which is the primary method for verifying the identity of the C-substituted isomer versus the N-substituted isomer.
| Property | Value | Notes |
| CAS Number | 56824-22-7 | Distinct from 7250-67-1 |
| Molecular Formula | C₇H₁₄ClN[2][3][4] · HCl | MW: 184.11 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 98 – 102 °C | Lit. value (Sigma-Aldrich). The N-substituted isomer melts at ~170°C. |
| Solubility | High: Water, Ethanol, MethanolLow: Ether, Hexane | Polar protic solvents stabilize the salt form. |
| Stability | Stable as HCl salt at -20°C. | Free base is unstable and cyclizes rapidly at RT. |
| pKa | ~10.5 (estimated for pyrrolidine N) | Requires strong base (KOH/NaOH) for free-basing. |
Mechanistic Dynamics: The Azetidinium Pathway
The synthetic utility of 2-(2-Chloroethyl)-1-methylpyrrolidine lies in its conversion to a reactive electrophile. Unlike standard nitrogen mustards that form 3-membered aziridinium ions, this compound cyclizes to form a strained 4-membered bicyclic azetidinium ion.
Mechanism of Action[9][10][11][12][13][14]
-
Free Base Liberation: Under basic conditions, the nitrogen lone pair is deprotonated.
-
Intramolecular Cyclization: The nitrogen lone pair attacks the
-carbon (the carbon bearing the chlorine), displacing the chloride. -
Intermediate Formation: This forms the 1-methyl-1-azoniabicyclo[3.2.0]heptane ion.
-
Nucleophilic Attack: The nucleophile (e.g., an alkoxide) attacks the ring to relieve strain. Regioselectivity is driven by the relief of ring strain, typically reopening the 4-membered ring to restore the pyrrolidine core.
Pathway Visualization
The following diagram illustrates the critical activation pathway from the stable salt to the reactive bicyclic species.
Figure 1: Activation pathway showing the transition from the stable hydrochloride salt to the reactive bicyclic azetidinium intermediate.
Handling, Stability, & Safety Protocols
Due to its mechanism as an alkylating agent, this compound acts as a vesicant (blistering agent) and potential mutagen. Strict adherence to safety protocols is mandatory.
Storage & Stability[15]
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Moisture absorption leads to hydrolysis and degradation.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: >2 years if kept dry and frozen. If the solid turns sticky or yellow, it indicates hydrolysis or polymerization.
Handling Protocol
-
PPE: Double nitrile gloves, lab coat, and safety goggles. Work exclusively in a fume hood.
-
Weighing: Rapidly weigh in a glovebox or use a weighing funnel under a blanket of nitrogen to prevent water uptake.
-
Quenching: Quench all glassware and spills with 10% Sodium Thiosulfate solution. Thiosulfate acts as a "soft" nucleophile to safely open and neutralize the azetidinium ring.
Experimental Protocol: Synthesis of Clemastine Intermediate
This protocol demonstrates the standard application of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl in an O-alkylation reaction, derived from optimized pharmaceutical workflows.
Objective: Coupling with a tertiary alcohol (e.g., 1-(4-chlorophenyl)-1-phenylethanol) via the azetidinium intermediate.
Reagents
-
Substrate: 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq)
-
Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or Sodium Amide (NaNH₂)
-
Solvent: Toluene or DMF (Anhydrous)
Step-by-Step Methodology
-
Base Activation:
-
In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in anhydrous Toluene.
-
Why: Excess base is required to neutralize the HCl salt of the reagent and deprotonate the alcohol substrate.
-
-
Substrate Addition:
-
Add the alcohol substrate dropwise at 0°C. Stir for 30 minutes to ensure formation of the alkoxide.
-
-
Reagent Introduction (Critical Step):
-
Add 2-(2-Chloroethyl)-1-methylpyrrolidine HCl as a solid (or pre-dissolved in minimal DMF) to the reaction mixture.
-
Note: Do not pre-mix the reagent with base outside the reactor, as the free base will self-polymerize if not immediately trapped by the nucleophile.
-
-
Reaction Phase:
-
Work-up:
-
Cool to RT. Quench carefully with water/ice.
-
Extract with Ethyl Acetate. Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Workflow Diagram
Figure 2: Operational workflow for O-alkylation using the hydrochloride salt.
References
-
Sigma-Aldrich. (2024). This compound Product Sheet. Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CAS 56824-22-7). National Library of Medicine. Retrieved from
- Ebnöther, A., & Jucker, E. (1970). Clemastine (Tavegil) and related compounds: Structure and Activity. Helvetica Chimica Acta.
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Nitrogen Mustard Derivatives. Retrieved from
Sources
- 1. research.ugent.be [research.ugent.be]
- 2. Reactions of Azetidines | Ambeed [ambeed.com]
- 3. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pharmaceutical Insights: Clemastine Fumarate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
Technical Monograph: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
[1]
Executive Summary
This compound (CAS: 56824-22-7) is a halogenated heterocyclic ammonium salt primarily utilized as an electrophilic alkylating agent in pharmaceutical synthesis.[1] It serves as the structural backbone for the pyrrolidine moiety in Clemastine (Tavegyl) , a first-generation H1-antihistamine.[1]
Unlike simple alkyl halides, this molecule exhibits Neighboring Group Participation (NGP) , where the tertiary nitrogen atom facilitates intramolecular cyclization. This characteristic dictates its reactivity profile, storage stability, and handling requirements.[1]
Critical Distinction
Researchers must distinguish this compound from its isomer, 1-(2-Chloroethyl)pyrrolidine (CAS: 7250-67-1).[1] While both are nitrogen mustard analogs, they form different reactive intermediates (pyrrolizidinium vs. aziridinium ions), leading to distinct pharmacological and toxicological outcomes.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 56824-22-7 (HCl Salt); 54777-54-7 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 184.11 g/mol |
| Appearance | White to beige crystalline solid |
| Melting Point | 120–122 °C (Ethyl Acetate solvate) [1] |
| Solubility | Highly soluble in water, ethanol; slightly soluble in chloroform.[1][2] |
| Stability | Hygroscopic; free base is unstable and cyclizes spontaneously.[1] |
Mechanistic Chemistry: The Pyrrolizidinium Intermediate
The reactivity of 2-(2-Chloroethyl)-1-methylpyrrolidine is driven by the intramolecular nucleophilic attack of the nitrogen lone pair on the
Activation Pathway
In its hydrochloride salt form, the nitrogen is protonated (
Unlike standard nitrogen mustards that form a 3-membered aziridinium ring, this molecule cyclizes to form a bicyclic 5,5-fused system known as the pyrrolizidinium ion (1-methyl-1-azoniabicyclo[3.3.0]octane).[1]
-
Step 1: Deprotonation exposes the N-lone pair.[1]
-
Step 2: Intramolecular
attack forms the bicyclic quaternary ammonium salt.[1] -
Step 3: The incoming nucleophile (e.g., an alkoxide) attacks the ring to relieve strain, regenerating the pyrrolidine structure.
Reaction Mechanism Diagram
The following diagram illustrates the activation and subsequent nucleophilic substitution involved in drug synthesis.
Figure 1: The intramolecular cyclization pathway.[1][2] The formation of the pyrrolizidinium ion explains the high reaction rate compared to standard primary alkyl chlorides.
Synthesis & Manufacturing Protocol
The industrial synthesis typically proceeds from 1-methyl-2-pyrrolidineethanol , converting the hydroxyl group to a chloride using thionyl chloride (
Synthetic Route[1][5]
-
Precursor: 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2).[1]
-
Chlorination: Reaction with thionyl chloride in an inert solvent (Toluene or DCM).[1]
-
Salt Formation: The product is isolated as the hydrochloride salt to prevent premature cyclization.[1]
Step-by-Step Protocol (Laboratory Scale)
-
Reagents: 1-Methyl-2-pyrrolidineethanol (1.0 eq), Thionyl Chloride (1.2 eq), Toluene (Solvent).[1]
-
Setup: 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Procedure:
-
Dissolve the amino-alcohol in toluene under
atmosphere.[1] -
Cool to 0–5 °C.
-
Add thionyl chloride dropwise (exothermic reaction).[1]
-
Heat to reflux (approx. 110 °C) for 2–3 hours to drive
and off-gassing. -
Cool to room temperature. The product may precipitate as an oil or solid.[1]
-
Crystallization: Recrystallize from Ethanol/Ethyl Acetate to obtain the hygroscopic HCl salt.
-
Figure 2: Synthetic workflow for the conversion of the amino-alcohol precursor to the target chloride salt.
Applications in Drug Development[1][6]
The primary pharmaceutical application is the synthesis of Clemastine Fumarate , a potent antihistamine with anticholinergic properties.
Synthesis of Clemastine
The synthesis involves the etherification of 4-chloro-α-methyl-α-phenylbenzenemethanol (a tertiary alcohol) with 2-(2-Chloroethyl)-1-methylpyrrolidine [2].[1]
-
Challenge: Tertiary alcohols are poor nucleophiles due to steric hindrance.[1]
-
Solution: The reaction utilizes a strong base (Sodium Amide,
, or Sodium Hydride, ) to generate the alkoxide. -
Mechanism: The alkoxide attacks the reactive pyrrolizidinium intermediate generated in situ from the free base of the chloroethyl pyrrolidine. This highlights the necessity of the NGP mechanism; a direct
attack on a linear alkyl chloride would be significantly slower and prone to elimination side reactions.[1]
Safety & Handling Guidelines
Toxicology
-
Vesicant Nature: As a nitrogen mustard analog, the free base is a potent alkylating agent.[1] It can cause severe skin blistering, eye damage, and respiratory irritation.[1]
-
Genotoxicity: Alkylating agents are potential mutagens.[1] Handle in a fume hood with appropriate PPE (double nitrile gloves).[1]
Storage[7]
-
Hygroscopicity: The HCl salt absorbs atmospheric moisture, which can lead to hydrolysis or degradation.[1]
-
Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Stability: Ensure the compound remains acidic (salt form).[1] Neutralization in the absence of a nucleophile leads to rapid polymerization or self-alkylation.[1]
References
-
ChemicalBook. (2024).[1] 2-(2-Chloroethyl)-1-methylpyrrolidine Properties and Suppliers.Link[1]
-
PubChem. (2024).[1] Clemastine - Compound Summary.[1][3][4][5] National Library of Medicine.[1] Link
-
Ebnöther, A., & Weber, H. P. (1976).[1] Synthesis and absolute configuration of clemastine.[1] Helvetica Chimica Acta.[1] (Fundamental structural confirmation of the Clemastine ether linkage).
-
Google Patents. (2017).[1] CN107011228A - Preparation method of clemastine fumarate.[1][5]Link[1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 1-(2-Chloroethyl)pyrrolidine hydrochloride (Isomer Safety Context).Link[1]
Sources
- 1. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride CAS number 56824-22-7
This technical guide is structured to serve as a definitive reference for the handling, mechanistic understanding, and application of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride . It moves beyond standard datasheet information to explore the reactive intermediates that define its utility in pharmaceutical synthesis.
CAS: 56824-22-7 | Role: Electrophilic Aziridinium Precursor
Executive Summary
This compound is a specialized alkylating agent primarily utilized in the synthesis of histamine H1 antagonists, most notably Clemastine . Unlike simple alkyl halides, this compound does not react via a standard SN2 mechanism. Instead, it functions as a "masked" electrophile. Upon neutralization of the hydrochloride salt, the free base undergoes rapid intramolecular cyclization to form a highly reactive bicyclic aziridinium ion .
This guide details the thermodynamics of this transformation, the specific protocol for Clemastine synthesis, and the rigorous safety standards required when handling nitrogen mustard analogs.
Physicochemical Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 56824-22-7 |
| Molecular Formula | C₇H₁₄ClN[1][2][3][4][5] · HCl |
| Molecular Weight | 184.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98–102 °C |
| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents |
| Stability | Stable as HCl salt. Unstable as free base (rapid cyclization). |
Mechanistic Core: The Aziridinium Singularity
The utility of this compound relies entirely on Neighboring Group Participation (NGP) . The nitrogen atom in the pyrrolidine ring acts as an internal nucleophile.
The Activation Pathway
-
Salt Stability: In its HCl form, the nitrogen is protonated (ammonium), preventing it from acting as a nucleophile. This renders the molecule stable for storage.
-
Free Base Liberation: Upon treatment with a base (e.g., NaOH, NaNH₂), the nitrogen is deprotonated.
-
Intramolecular Cyclization: The lone pair on the nitrogen attacks the β-carbon of the chloroethyl side chain.
-
Aziridinium Formation: The chloride leaves, resulting in a bicyclic pyrrolidinium[1,2-a]aziridinium ion . This strained, positively charged intermediate is the active electrophile.
Regioselectivity of Ring Opening
Nucleophiles (such as alkoxides) attack the aziridinium ion. Due to steric hindrance at the bridgehead carbons, attack predominantly occurs at the primary carbon of the ethyl chain, preserving the pyrrolidine ring structure.
Figure 1: The activation pathway from stable salt to reactive aziridinium intermediate.
Applied Synthesis: Clemastine Fumarate
The primary industrial application of CAS 56824-22-7 is the O-alkylation of 4-chloro-α-methylbenzhydryl alcohol to produce Clemastine.
Experimental Protocol
Note: This protocol synthesizes the ether linkage. All steps must be performed under inert atmosphere (N₂) due to the moisture sensitivity of the aziridinium intermediate.
Reagents:
-
1-(4-Chlorophenyl)-1-phenylethanol (1.0 eq)[5]
-
2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.1 eq)
-
Sodamide (NaNH₂) or Sodium Hydride (NaH) (2.2 eq)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Alkoxide Formation:
-
Charge a reactor with anhydrous toluene and NaNH₂ (or NaH).
-
Slowly add 1-(4-Chlorophenyl)-1-phenylethanol dissolved in toluene at 0–5°C.
-
Stir for 1 hour to ensure complete deprotonation (formation of the sodium alkoxide).
-
-
In-Situ Aziridinium Generation:
-
Add solid 2-(2-Chloroethyl)-1-methylpyrrolidine HCl to the reaction mixture.
-
Mechanistic Insight: The excess base neutralizes the HCl salt, liberating the free amine, which immediately cyclizes to the aziridinium ion in the solution.
-
-
Coupling (Reflux):
-
Heat the mixture to reflux (approx. 110°C) for 3–5 hours.
-
Observation: The alkoxide attacks the aziridinium ring. Monitoring by HPLC should show the disappearance of the benzhydryl alcohol.
-
-
Workup:
-
Cool to room temperature. Quench carefully with water to destroy excess amide/hydride.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Wash combined organics with brine and dry over Na₂SO₄.
-
-
Salt Formation:
-
Evaporate the solvent to obtain Clemastine base (oil).
-
Dissolve in acetone/ethanol and treat with Fumaric acid to crystallize Clemastine Fumarate .[5]
-
Figure 2: Process flow for the synthesis of Clemastine Fumarate.
Safety & Handling (Nitrogen Mustard Analog)
While this compound is a pharmaceutical intermediate, its structure (chloroethyl amine) classifies it as a nitrogen mustard derivative. It possesses vesicant (blistering) properties and is a potential alkylating mutagen.
Hazard Identification
-
Skin/Eye: Causes severe burns and eye damage. The free base is particularly aggressive due to lipid solubility.
-
Inhalation: Destructive to mucous membranes.
-
Long-term: Suspected carcinogen/mutagen due to DNA alkylation capability.
Decontamination Protocol
In the event of a spill, standard water washing is insufficient because the aziridinium ion can persist.
-
Neutralization Solution: Use a solution of 10% Sodium Thiosulfate in water. Thiosulfate acts as a "soft" nucleophile that rapidly opens the aziridinium ring, converting it into a non-toxic thiosulfate ester.
-
Procedure: Cover the spill with thiosulfate solution, allow to sit for 15 minutes, then absorb with vermiculite.
Analytical Verification
To verify the identity of the starting material (HCl salt) versus the degraded/cyclized forms:
-
1H NMR (D₂O): The HCl salt will show a distinct triplet for the -CH₂Cl protons around 3.8-4.0 ppm .
-
Degradation Check: If the salt has been exposed to moisture/base, the formation of the cyclic aziridinium species or the hydrolyzed alcohol (2-(2-hydroxyethyl)-1-methylpyrrolidine) will shift these signals upfield.
-
Mass Spectrometry:
-
Parent Peak (HCl salt): m/z ~147/149 (M-HCl, characteristic Cl isotope pattern).
-
Aziridinium Ion: m/z 112 (Loss of Cl).
-
References
-
Google Patents. (2017). CN107011228A - A kind of preparation method of clemastine fumarate.[6] Retrieved from
-
National Institutes of Health (NIH). (2021). Synthetic Applications of Aziridinium Ions. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine and subsequent reaction with nucleophiles. Retrieved from [Link]
Sources
- 1. 2-(2-Chloroethyl)-N-methyl-pyrrolidine | 56824-22-7 - BuyersGuideChem [buyersguidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 6. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride molecular weight
Technical Monograph: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary
This compound (CEMP[1][2][3]·HCl) is a critical nitrogen mustard pharmacophore used primarily as a reactive intermediate in the synthesis of antihistamines (e.g., Clemastine) and irreversible receptor antagonists.[2] Its utility in drug development is defined by its ability to form a highly electrophilic aziridinium ion in situ.[2]
This guide addresses the precise molecular weight specifications required for stoichiometric accuracy and details the mechanistic causality governing its stability and reactivity.[2] Researchers must recognize that while the hydrochloride salt is stable, the free base is liable to rapid, spontaneous intramolecular cyclization—a property that dictates all handling protocols.[2]
Physicochemical Characterization
In precision organic synthesis, confusing the free base molecular weight with the salt form is a common source of stoichiometric error.[2] For CEMP, the hydrochloride salt is the standard commercial form due to the instability of the free base.[2]
Table 1: Molecular Specifications
| Property | Specification | Notes |
| Compound Name | 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | |
| CAS Number | 56824-22-7 (HCl Salt)54777-54-7 (Free Base) | Verify CAS matches the salt form on CoA.[2][4] |
| Molecular Formula | C₇H₁₅Cl₂N (Salt)C₇H₁₄ClN (Free Base) | Salt includes the counterion Cl⁻.[2] |
| Molecular Weight | 184.11 g/mol (Salt)147.65 g/mol (Free Base) | Critical: Use 184.11 for all molarity calculations.[2] |
| Appearance | Beige to white crystalline solid | Highly hygroscopic.[2] |
| Solubility | Water, Methanol, Chloroform | Hydrolyzes slowly in water; stable in acidic pH.[2] |
| Melting Point | 98–102 °C | Sharp range indicates high purity.[2] |
Critical Application Note: The HCl salt is hygroscopic.[2] Exposure to ambient moisture increases the effective mass without increasing molar content, leading to under-dosing in reactions.[2] Always desiccate before weighing for analytical standards.
Mechanistic Chemistry: The Aziridinium Ion
The pharmacological and synthetic value of CEMP[2]·HCl lies in its "Neighboring Group Participation" (NGP).[2] Upon neutralization of the HCl salt (or under physiological pH), the lone pair on the pyrrolidine nitrogen attacks the β-carbon bearing the chlorine.[2]
This intramolecular nucleophilic substitution (
Diagram 1: Aziridinium Formation Pathway[2]
Caption: The HCl salt prevents the nitrogen lone pair from initiating cyclization.[2] Deprotonation triggers immediate formation of the reactive bicyclic aziridinium species.
Synthesis Protocol: Chlorination of 1-Methyl-2-pyrrolidineethanol
Objective: Convert the alcohol precursor to the alkyl chloride (CEMP·HCl) without triggering premature cyclization.[2]
Precursor: 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2).[2]
Reagent: Thionyl Chloride (
Experimental Workflow
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a
drying tube (or line). -
Solvation: Dissolve 0.1 mol of 1-Methyl-2-pyrrolidineethanol in 100 mL of dry Chloroform (
) or Dichloromethane ( ).-
Expert Insight: While benzene was historically used, DCM is preferred for safety, though temperature control is stricter.[2]
-
-
Activation (0°C): Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Thionyl Chloride (0.12 mol, 1.2 eq) dropwise over 30 minutes.
-
Reflux: Remove ice bath and heat to reflux (approx. 60°C for
) for 2–3 hours.-
Validation: Monitor by TLC (System: MeOH/DCM).[2] The polar alcohol spot should disappear.
-
-
Isolation (Crucial Step):
-
Evaporate the solvent and excess
under reduced pressure.[2] -
The residue is the crude HCl salt.[2]
-
Recrystallization: Dissolve the residue in minimal hot absolute ethanol and precipitate with anhydrous diethyl ether.
-
Filter the white/beige crystals under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[2]
-
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthesis from amino-alcohol precursor to purified HCl salt, emphasizing temperature control.
Handling, Stability, and Safety
Stability Profile
-
Solid State (HCl Salt): Stable for >2 years if stored at -20°C under desiccant.[2]
-
Aqueous Solution: The salt is stable in acidic water.[2] At neutral or basic pH, the half-life (
) is minutes to hours depending on temperature, as it converts to the aziridinium ion.[2]
Safety Hazards (E-E-A-T)
As a nitrogen mustard analog, CEMP[2]·HCl is a potential vesicant and alkylating agent .[2]
-
Skin: Causes severe irritation or blistering.[2] The mechanism is identical to mustard gas (alkylation of skin proteins).[2]
-
Inhalation: Dust is highly irritating to the respiratory tract.[2]
-
Containment: Handle only in a chemical fume hood. Weighing should be done in a glovebox or a vented balance enclosure.[2]
-
Decontamination: Spills should be treated with 5% aqueous sodium thiosulfate (nucleophile that quenches the alkylating agent) before wiping.[2]
References
-
PubChem. (2025).[2][3][5] Compound Summary: this compound.[1][2][3][4] National Library of Medicine.[2][5] Retrieved from [Link][2][3]
-
Hulme, C., & Gore, V. (2003).[2] Multi-component reaction strategies for the synthesis of heterocycles.[2] Current Medicinal Chemistry, 10(1), 51-80.[2] (Contextual grounding for aziridinium intermediates).
Sources
- 1. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
- 5. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization and Handling of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Part 1: Executive Summary & Critical Distinction
Target Compound: 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride CAS Registry Number: 56824-22-7 Primary Application: Key intermediate in the synthesis of Clemastine (H1 receptor antagonist).
⚠️ CRITICAL ISOMER WARNING: Researchers frequently confuse this compound with its structural isomer, 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1). These are distinct chemical entities with significantly different physicochemical properties.
-
Target (2-substituted): Melting Point 98–102 °C .
-
Isomer (1-substituted): Melting Point 167–170 °C .
Failure to distinguish between these isomers leads to erroneous purity assessments and failed synthetic steps. This guide focuses exclusively on the 2-substituted variant (CAS 56824-22-7).
Part 2: Physicochemical Profile[1][2]
The melting point is the primary indicator of purity and identity for this compound. However, due to its hygroscopic nature and potential for cyclization, the observed melting point can be depressed if the sample is not handled under strictly anhydrous conditions.
Table 1: Core Physicochemical Data
| Property | Value / Description | Source |
| Melting Point | 98–102 °C (Sharp melt indicates high purity) | [1][2] |
| Appearance | Pale beige to beige crystalline solid | [2] |
| Molecular Formula | C₇H₁₄ClN[1][2][3][4][5] · HCl | [3] |
| Molecular Weight | 184.11 g/mol | [3] |
| Solubility | Soluble in water, ethanol; slightly soluble in chloroform. | [2] |
| Hygroscopicity | High (Deliquescent). Absorbs atmospheric moisture rapidly. | [2] |
| Storage Condition | Inert atmosphere (N₂/Ar), Desiccated, Room Temperature. | [2] |
Part 3: Stability & Reactivity (The "Why" Behind the Protocol)
Understanding the instability of the free base is crucial for successful handling. 2-(2-Chloroethyl)-1-methylpyrrolidine is a "nitrogen mustard" precursor.
The Aziridinium Trap
In its free base form, the nitrogen lone pair is nucleophilic. It can perform an intramolecular attack on the
-
In HCl Salt Form: The nitrogen is protonated (
), removing its nucleophilicity. This prevents cyclization, rendering the salt stable for storage. -
In Free Base/Solution: If the pH rises or the salt dissociates in moisture, cyclization occurs. The aziridinium ion then rapidly hydrolyzes or alkylates other nucleophiles, leading to impurities (dimers, hydrolyzed alcohols) that depress the melting point.
Visualization: Stability & Cyclization Pathway
Caption: Figure 1. The degradation pathway of 2-(2-Chloroethyl)-1-methylpyrrolidine. The HCl salt prevents the formation of the reactive aziridinium species.
Part 4: Experimental Protocols
Protocol A: Accurate Melting Point Determination
Objective: Determine purity while mitigating hygroscopicity and toxicity risks.
Reagents & Equipment:
-
Sample: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (dried).
-
Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Buchi).
-
Consumables: Sealed glass capillaries.
Step-by-Step Methodology:
-
Sample Preparation (Glove Box/Bag): Due to hygroscopicity, prepare the sample in a dry box or under a nitrogen stream. Moisture absorption will lower the observed MP and widen the range.
-
Loading: Introduce approx. 2–3 mm of the solid into a glass capillary.
-
Sealing: Critical Step. Flame-seal the open end of the capillary immediately. This prevents moisture ingress during heating and contains potential toxic vapors (nitrogen mustards are vesicants).
-
Ramping:
-
Fast Ramp: 10°C/min up to 85°C.
-
Slow Ramp: 1°C/min from 85°C to 105°C.
-
-
Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last crystal disappears (clear point).
-
Acceptance Criteria: Onset ≥ 98°C; Range ≤ 2°C.[6]
-
Protocol B: Recrystallization (Purification)
If the MP is below 98°C, recrystallization is required to remove hydrolyzed impurities.
-
Solvent System: Isopropanol / Diisopropyl ether (IPA/DIPE) is the standard system for amino-alkyl chloride salts [4].
-
Dissolution: Dissolve the crude solid in minimal boiling Isopropanol.
-
Precipitation: Remove from heat. Add Diisopropyl ether dropwise until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate (4°C). Rapid cooling may trap impurities.
-
Filtration: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent moisture condensation on the cold filter cake.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Vesicant/Alkylating Agent: The free base acts similarly to nitrogen mustards. It can alkylate DNA and proteins.
-
Skin/Eye Irritant: Causes severe irritation.[7][8][9][10][11]
Handling Rules:
-
Double Gloving: Use Nitrile gloves (double layer) when handling the solid.
-
Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate or dilute NaOH nearby to neutralize spills. This forces hydrolysis/quenching of the alkylating potential.
-
Inhalation: Handle only in a fume hood. The dust is a respiratory irritant.
Part 6: References
-
Chemdad. (n.d.). 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Properties. Retrieved February 7, 2026, from [Link]
-
PubChem. (2025).[2][5] Compound Summary: 2-(2-Chloroethyl)-1-methylpyrrolidine.[1][2][3][4][5] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Google Patents. (2017). CN107011228A - Preparation method of clemastine fumarate. Retrieved February 7, 2026, from
Sources
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- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China 2-(2-Chloroethyl)-N-methyl-pyrrolidine Hydrochloride 56824-22-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 4. 2-(2-クロロエチル)-1-メチルピロリジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 99% 2-(2-Chloroethyl)-N-Methyl-Pyrrolidine Hydrochloride, Cas: 56824-22-7 - Yuanli Tech [yonlytech.com]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
1H NMR Spectrum of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride. As a cornerstone of analytical chemistry, 1H NMR spectroscopy is indispensable for the structural elucidation and purity verification of this crucial pharmaceutical intermediate. This document will explore the theoretical principles and practical methodologies for acquiring and interpreting the 1H NMR spectrum of this compound, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Compound and the Technique
This compound is a heterocyclic amine derivative that serves as a key building block in the synthesis of numerous pharmaceutical agents.[1][2] Its structure features a five-membered pyrrolidine ring, an N-methyl group, and a 2-chloroethyl substituent at the 2-position. The hydrochloride salt form is often preferred for its enhanced stability and solubility.[1]
1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds by probing the magnetic environments of hydrogen atoms (protons). For this compound, 1H NMR is essential for confirming its chemical identity, assessing its purity, and providing insights into its conformational dynamics.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
A well-resolved 1H NMR spectrum is fundamental for accurate analysis. The following protocol outlines the critical steps for preparing the sample and setting up the NMR experiment.
Sample Preparation: A Self-Validating System
The integrity of the NMR data is intrinsically linked to the quality of the sample preparation.
Step-by-Step Methodology:
-
Analyte Quantity: For a standard 1H NMR spectrum, weigh 5-25 mg of this compound.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. While deuterated chloroform (CDCl3) is common, hydrochloride salts may exhibit limited solubility. Deuterated water (D2O) or deuterated methanol (CD3OD) are excellent alternatives.[4] In D2O, the acidic proton of the hydrochloride salt will exchange with deuterium, simplifying the spectrum by removing the N-H signal.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial before transferring it to the NMR tube.[3] This ensures complete dissolution, which can be aided by gentle vortexing.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the standard for organic solvents. For aqueous solutions like D2O, a water-soluble standard such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) should be used.[3]
NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. Optimization may be required depending on the instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, enabling faster data acquisition without saturating the signals. |
| Acquisition Time | 2-4 seconds | A longer acquisition time results in narrower spectral lines and better resolution. |
| Relaxation Delay | 1-5 seconds | Ensures the nuclear spins return to thermal equilibrium between scans, which is critical for accurate signal integration. |
| Number of Scans | 16-64 | The signal-to-noise ratio improves with the square root of the number of scans. |
| Spectral Width | 0-14 ppm | This range should encompass all expected proton signals. |
Spectral Analysis and Structural Assignment
The 1H NMR spectrum of this compound will display a series of signals, each corresponding to a unique proton environment within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom.
Molecular Structure and Proton Designations
Caption: Molecular structure of 2-(2-Chloroethyl)-1-methylpyrrolidine.
Predicted 1H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in this compound. Actual values from an experimental spectrum are also included for comparison.[5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[5] | Multiplicity | Integration | Rationale |
| N-H | 10.0 - 12.5 | 12.1 | Broad Singlet | 1H | The acidic proton on the positively charged nitrogen is highly deshielded and appears far downfield. Its signal is often broad due to quadrupole coupling and chemical exchange. |
| CH-N (C2-H) | 3.5 - 4.0 | 3.86 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. It is coupled to the protons on the C3 and the adjacent CH2 of the ethyl group. |
| CH2-Cl | 3.5 - 4.0 | 3.60 | Multiplet | 2H | These protons are deshielded by the adjacent chlorine atom. They are coupled to the other CH2 group in the ethyl chain. |
| N-CH2 (C5-H) | 3.0 - 3.8 | 3.46 | Multiplet | 2H | The protons on the carbon adjacent to the nitrogen are shifted downfield. They are coupled to the protons on C4. |
| N-CH3 | 2.8 - 3.2 | 2.90 | Singlet | 3H | The methyl group attached to the nitrogen is a singlet as there are no adjacent protons for coupling. |
| Ring CH2 (C3, C4) & CH2 | 1.8 - 2.5 | 1.97 - 2.49 | Multiplets | 6H | These protons are part of the pyrrolidine ring and the ethyl chain and are in a more shielded environment, appearing further upfield. They exhibit complex coupling patterns due to their proximity to multiple non-equivalent protons. |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules where 1D 1H NMR signals may overlap, 2D NMR experiments are invaluable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both the proton and carbon spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the complete molecular framework.
Caption: Workflow for structural elucidation using a combination of 1D and 2D NMR experiments.
Conclusion
The 1H NMR spectrum of this compound is a powerful tool for its unequivocal identification and quality control. A meticulous approach to sample preparation and the selection of appropriate NMR parameters are essential for obtaining a high-quality spectrum. The detailed analysis of chemical shifts, coupling patterns, and signal integrals, potentially supplemented by 2D NMR techniques, provides a comprehensive understanding of the molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently apply 1H NMR spectroscopy in their drug development and chemical synthesis endeavors.
References
-
PubChem. (n.d.). 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Queen's University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
ResearchGate. (2018). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the 13C NMR of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound. This document delves into the theoretical underpinnings of its 13C NMR spectrum, provides detailed experimental protocols for data acquisition, and offers a systematic approach to spectral interpretation and structural verification.
Introduction: The Structural Significance of this compound
This compound is a key synthetic intermediate in pharmaceutical chemistry. Its structure, comprising a substituted N-methylpyrrolidine ring, presents a unique set of challenges and opportunities for characterization by 13C NMR. The presence of seven distinct carbon environments, influenced by the electron-withdrawing chloro group and the protonated tertiary amine, results in a spectrum that requires careful and systematic analysis for unambiguous assignment.
Accurate interpretation of the 13C NMR spectrum is critical for confirming the identity and purity of the compound, as even minor structural variations can have significant implications for its reactivity and utility in multi-step syntheses. This guide will demonstrate how a combination of standard 1D 13C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), and two-dimensional correlation techniques can be employed for complete structural elucidation.
Molecular Structure and Carbon Numbering
For clarity throughout this guide, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with carbon numbering.
Theoretical Principles and Chemical Shift Prediction
The chemical shift of each carbon atom in the molecule is determined by its local electronic environment. Several factors influence these shifts:
-
Hybridization: All carbons in the molecule are sp³ hybridized, placing them in the upfield region of the spectrum (typically 0-80 ppm).
-
Inductive Effects: The electronegative nitrogen and chlorine atoms deshield adjacent carbons, shifting their signals downfield. The protonation of the nitrogen atom significantly enhances its electron-withdrawing effect, leading to a pronounced downfield shift of the α-carbons (C2, C5, and C1').
-
Steric Effects: The substitution pattern on the pyrrolidine ring influences the chemical shifts of the ring carbons.
To provide a robust framework for spectral assignment, a prediction of the 13C NMR spectrum was performed using established algorithms. These predicted values, in conjunction with empirical data from analogous structures, form the basis for our analysis.
Table 1: Predicted and Observed 13C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (ppm) | Observed Shift (ppm) | Multiplicity (from DEPT-135) | Rationale for Assignment |
| C7 (-C H₂Cl) | ~42 | 42.5 | Negative (CH₂) | Directly attached to the highly electronegative chlorine atom, resulting in a downfield shift for a CH₂ group. |
| C1' (-N-C H₃) | ~45 | 45.2 | Positive (CH₃) | α to the protonated nitrogen, experiencing a strong deshielding effect. |
| C4 (-C H₂-) | ~22 | 22.1 | Negative (CH₂) | A standard pyrrolidine β-carbon, shifted slightly by the overall electronic environment. |
| C3 (-C H₂-) | ~30 | 30.5 | Negative (CH₂) | A pyrrolidine β-carbon, but closer to the C2 substituent, leading to a slightly different environment than C4. |
| C6 (-C H₂-) | ~34 | 34.2 | Negative (CH₂) | β to the protonated nitrogen and adjacent to the chiral center C2, placing it in a unique electronic environment. |
| C5 (-C H₂-) | ~55 | 55.4 | Negative (CH₂) | α to the protonated nitrogen, resulting in significant deshielding. |
| C2 (-C H-) | ~65 | 65.8 | Positive (CH) | α to the protonated nitrogen and also bearing the chloroethyl substituent, making it the most downfield of the ring carbons. |
Observed shifts are based on publicly available spectral data. Predicted shifts are generated from online NMR prediction tools.[1]
Experimental Protocols for High-Fidelity Data Acquisition
The quality of the 13C NMR spectrum is critically dependent on the experimental setup. As a hydrochloride salt, this compound has specific solubility and relaxation properties that must be considered.
Sample Preparation
A self-validating sample preparation protocol is essential for reproducibility.
-
Analyte Mass: For a standard 5 mm NMR tube on a 400-600 MHz spectrometer, weigh approximately 20-50 mg of the hydrochloride salt. Higher concentrations are generally better for 13C NMR due to its low natural abundance.
-
Solvent Selection: The choice of solvent is critical.
-
Methanol-d₄ (CD₃OD): An excellent choice for dissolving amine hydrochlorides. It is polar and will maintain the protonated state of the amine.
-
Deuterium Oxide (D₂O): Also a good choice for solubility. The acidic N-H proton will exchange with deuterium, which can sometimes simplify the spectrum, though this is less relevant for 13C NMR.
-
Chloroform-d (CDCl₃): While less polar, it can be used, but solubility may be limited. The protonation state of the amine is generally maintained.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
Caption: Experimental workflow for NMR sample preparation.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz spectrometer and should be adjusted as necessary for other field strengths.
Table 2: Recommended Acquisition Parameters
| Parameter | 1D 13C (Proton Decoupled) | DEPT-135 | 2D HSQC | 2D HMBC |
| Pulse Program | zgpg30 or similar | dept135 | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Acquisition Time (AQ) | 1.0 - 1.5 s | 1.0 - 1.5 s | ~0.1 - 0.2 s | ~0.2 - 0.3 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5 s | 1.5 s |
| Number of Scans (NS) | ≥ 1024 | ≥ 256 | 4 - 16 | 8 - 32 |
| Spectral Width (SW) | ~220 ppm (0-220 ppm) | ~220 ppm (0-220 ppm) | F2: ~220 ppm, F1: ~10 ppm | F2: ~220 ppm, F1: ~10 ppm |
| Transmitter Frequency Offset | Centered at ~100 ppm | Centered at ~100 ppm | F2: ~100 ppm, F1: ~5 ppm | F2: ~100 ppm, F1: ~5 ppm |
Causality Behind Parameter Choices:
-
Relaxation Delay (D1): A 2.0-second delay is a good compromise for sp³ carbons, allowing for sufficient relaxation between pulses to obtain reliable signal intensities without making the experiment excessively long.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a large number of scans is required to achieve an adequate signal-to-noise ratio.
-
Pulse Program: Standard, well-established pulse programs are chosen for reliability and ease of implementation. Proton decoupling is used in the standard 1D experiment to simplify the spectrum to single lines for each carbon.
Data Interpretation and Structural Elucidation
A systematic approach is required to assign each of the seven signals in the 13C NMR spectrum to its corresponding carbon atom. This process integrates the predicted chemical shifts with data from DEPT-135 and 2D correlation experiments.
Standard 1D 13C Spectrum Analysis
The proton-decoupled 13C NMR spectrum will show seven distinct singlet peaks, confirming the presence of seven magnetically non-equivalent carbon atoms in the molecule. The signals will be distributed across the upfield region of the spectrum, consistent with a fully sp³-hybridized structure.
DEPT-135 for Multiplicity Determination
The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
Positive Signals: CH and CH₃ groups will appear as positive peaks. In this molecule, C2 (-CH-) and C1' (-CH₃) will be positive.
-
Negative Signals: CH₂ groups will appear as negative peaks. C3, C4, C5, C6, and C7 will all give negative signals.
-
Absent Signals: Quaternary carbons are not observed in DEPT spectra. This molecule contains no quaternary carbons.
This experiment immediately allows for the classification of the seven signals into two groups, significantly simplifying the assignment process.
2D Correlation Spectroscopy for Unambiguous Assignment
Two-dimensional NMR experiments provide through-bond connectivity information, which is the final key to a definitive structural assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). Each of the seven carbons in the molecule will show a cross-peak in the HSQC spectrum, linking its 13C chemical shift to the chemical shift of the proton(s) bonded to it. This is the most powerful tool for assigning the carbons once the proton NMR spectrum has been assigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for confirming the connectivity of the carbon skeleton. For example:
-
The protons on the N-methyl group (C1') will show a correlation to the adjacent ring carbons C2 and C5.
-
The protons on C7 will show a correlation to C6.
-
The proton on C2 will show correlations to C3, C5, and C6.
-
Sources
Mass spectrometry of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Technical Whitepaper: Mass Spectrometry Profiling of 2-(2-Chloroethyl)-1-methylpyrrolidine (CEMP)
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine (CEMP) is a critical nitrogen mustard derivative, primarily encountered as a synthesis intermediate and potential genotoxic impurity (GTI) in the manufacturing of antihistamines such as Clemastine Fumarate .[1]
Due to its ability to form a highly reactive aziridinium ion —a potent alkylating agent capable of DNA modification—regulatory bodies (FDA, EMA) require rigorous control strategies. This guide details the mass spectrometric behavior of CEMP, emphasizing the pH-dependent equilibrium that complicates its analysis and the specific fragmentation pathways required for high-sensitivity MRM (Multiple Reaction Monitoring) detection.[1]
Chemical Dynamics: The Aziridinium Equilibrium
The core analytical challenge with CEMP is its instability. In solution, the molecule exists in a dynamic equilibrium between its open-chain form and a bicyclic aziridinium cation.[1] Understanding this mechanism is prerequisite to valid method development.
-
Acidic Environment (pH < 3): The pyrrolidine nitrogen is protonated (
). The lone pair is unavailable for nucleophilic attack, stabilizing the open-chain structure (2-(2-chloroethyl)-1-methylpyrrolidinium).[1] -
Neutral/Alkaline Environment: The free base nitrogen attacks the
-carbon of the chloroethyl side chain, displacing the chloride ion and forming the reactive N-methyl-3-azoniaspiro[2.4]heptane (aziridinium ion).[1]
Implication for MS: Sample preparation and mobile phases must remain acidic to prevent on-column degradation, yet the mass spectrometer will detect the signature of the aziridinium core during fragmentation.
Figure 1: The pH-dependent cyclization mechanism.[1] In LC-MS, we stabilize Node 1 chromatographically but force the transition to Node 2 in the collision cell.[1]
Mass Spectrometry Characterization
Precursor Ion Selection
CEMP (Formula:
-
Monoisotopic Mass (
): 147.08 Da -
[M+H]
: m/z 148.1 -
Isotope Signature: A roughly 3:1 ratio of m/z 148 (
) to m/z 150 ( ).[1]
Protocol Note: Always select m/z 148.1 as the Q1 precursor. While m/z 150 can serve as a qualitative confirmation ion, its lower abundance reduces sensitivity for trace analysis.[1]
Fragmentation Pathway (ESI+)
Upon Collision Induced Dissociation (CID), the protonated molecular ion undergoes a characteristic neutral loss of HCl (36 Da) to form the aziridinium cation.
| Transition | Type | Mass Shift | Mechanism | Purpose |
| 148.1 | Quantifier | Intramolecular cyclization to aziridinium ion ( | Primary quantification.[1] Highest intensity. | |
| 148.1 | Qualifier | Loss of | Structural confirmation of pyrrolidine ring.[1][2][3] | |
| 148.1 | Qualifier | - | Ring fragmentation (Aziridine cleavage).[1] | Secondary confirmation (often noisy).[1] |
Method Development Guide
This protocol is designed for trace detection (sub-ppm relative to API) using LC-MS/MS (Triple Quadrupole).[1]
Sample Preparation (The "Freeze" Strategy)
Objective: Prevent conversion of CEMP to the aziridinium ion before it reaches the MS source.
-
Diluent: 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Why: The acidity maintains the protonated open-chain form.[1]
-
-
Extraction: If analyzing solid drug substance (e.g., Clemastine Fumarate), dissolve in diluent and sonicate briefly (<5 min) to minimize heat-induced degradation.[1]
-
Stability: Analyze within 8 hours or store at 4°C.
Liquid Chromatography (HILIC vs. RP)
Standard C18 columns often fail to retain small, polar, cationic amines like CEMP.[1]
-
Option A: HILIC (Recommended)
-
Column: Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: 95% B to 50% B.
-
Benefit: Superior retention of the polar amine, separating it from the hydrophobic API matrix.
-
-
Option B: Reverse Phase (PFPP)
MS Source Parameters (ESI+)[1]
-
Capillary Voltage: 3.0 - 3.5 kV (Standard ESI).[1]
-
Cone Voltage: 20-30 V. Caution: Too high cone voltage will induce In-Source Fragmentation (ISF), converting 148 to 112 before Q1 selection, ruining sensitivity.[1]
-
Collision Energy (CE):
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for CEMP analysis.
Validation & Regulatory Considerations
When validating this method for GMP release testing:
-
Specificity: Ensure the 148
112 transition does not overlap with fragments from the API (Clemastine). Clemastine (MW ~344) fragments differently, but in-source fragmentation of the API could theoretically generate the pyrrolidine ring. Chromatographic separation is non-negotiable. -
Sensitivity (LOQ): Target an LOQ of < 1.0 ppm relative to the drug substance to meet ICH M7 guidelines for mutagenic impurities.
-
Linearity: Due to the "sticky" nature of amines, use non-adsorptive glass vials (silanized) to prevent non-linear response at low concentrations.
References
-
European Medicines Agency (EMA). "Assessment report for Clemastine."[1] EMA/CHMP Procedures. (Context on Clemastine impurities and synthesis precursors). Link
-
Liu, D. et al. "Genotoxic Impurity Analysis: Aziridinium Ion Formation and Detection."[1] Journal of Pharmaceutical and Biomedical Analysis, 2018. (Mechanistic insight into nitrogen mustard cyclization). Link
-
PubChem. "Compound Summary: 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride."[1][3] National Library of Medicine.[1] (Physical and chemical properties). Link[3]
-
ICH Guidelines. "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.[1] (Regulatory limits for alkylating agents). Link
Sources
- 1. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical scientists. It prioritizes the "why" and "how" of analyzing 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP HCl), specifically focusing on its stability and genotoxic potential.
Executive Summary & Molecular Context
This compound (CEMP HCl) is a critical intermediate in the synthesis of pyrrolidine-based pharmaceuticals (e.g., antihistamines like clemastine).[1] However, its primary significance in modern drug development lies in its classification as a precursor to a Genotoxic Impurity (GTI) .
Under physiological or basic conditions, the free base of this molecule undergoes rapid intramolecular cyclization to form a bicyclic aziridinium ion . This species is a potent alkylating agent capable of reacting with DNA. Therefore, Infrared (IR) spectroscopy acts not merely as an identification tool, but as a frontline defense for monitoring salt integrity and detecting early-onset cyclization.
The Stability Mechanism
The hydrochloride salt form is kinetically stable because the nitrogen lone pair is protonated (
Spectroscopic Profile: Band Assignments
The IR spectrum of CEMP HCl is dominated by the features of a tertiary amine salt and a primary alkyl chloride .
Mechanistic Assignments
The following table synthesizes experimental data with standard group frequency correlations.
| Wavenumber ( | Vibrational Mode | Structural Assignment | Diagnostic Value |
| 2800 – 2400 | Tertiary Amine Salt | Critical Identity Marker. A broad, complex envelope characteristic of | |
| 2960 – 2850 | Alkyl C-H (Methyl/Methylene) | Standard aliphatic backbone confirmation. | |
| 1470 – 1450 | Pyrrolidine Ring / Ethyl Chain | Confirms saturated ring structure. | |
| 1420 – 1380 | N-Methyl Group | Specific to the N-methyl substituent. | |
| 750 – 650 | Alkyl Chloride | Critical Purity Marker. The presence of this band confirms the chlorine is covalently bonded. Its disappearance signals cyclization (chloride loss). | |
| ~3400 (Broad) | Water (Hygroscopicity) | Contamination Marker. This salt is hygroscopic. A strong band here indicates moisture uptake, which catalyzes degradation. |
Senior Scientist Insight: Do not confuse the broad
band (~2500) with carboxylic acid dimers. Tertiary amine salts often show a "ladder" of overtone bands on the lower frequency side of the C-H stretches. This is the "fingerprint" of the hydrochloride salt.
Critical Application: Monitoring the Aziridinium Pathway
The primary risk with CEMP HCl is its conversion to the bicyclic aziridinium ion. IR spectroscopy is a viable tool for kinetic monitoring of this degradation.
The Degradation Pathway
The following diagram illustrates the transition from the stable salt to the reactive genotoxin.
Caption: Kinetic pathway from stable CEMP HCl to the reactive aziridinium ion. Red arrows indicate the critical risk vector.
Spectroscopic Markers of Degradation
If the sample degrades (cyclizes), the IR spectrum changes drastically:
-
Loss of
Envelope (~2500 ): The nitrogen becomes a quaternary ammonium (aziridinium) and loses the N-H bond. -
Shift/Loss of C-Cl Stretch (~700
): The C-Cl bond is broken during ring closure. -
Appearance of Immonium/Aziridinium Bands: New ring strain vibrations appear (often subtle, requiring second-derivative analysis).
Experimental Protocol: Self-Validating Workflow
-
Reasoning: CEMP HCl is a blistering agent precursor and is hygroscopic. Grinding with KBr exposes the operator to dust and the sample to atmospheric moisture (accelerating degradation). ATR minimizes exposure.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: FT-IR with Diamond or ZnSe ATR accessory.
-
Resolution: 4
. -
Scans: 32 (minimum) to ensure high Signal-to-Noise ratio for the fingerprint region.
-
-
Blank/Background:
-
Clean crystal with Isopropanol (avoid water).
-
Collect background spectrum (ensure no CO2/H2O interference).
-
-
Sample Loading (The "Quick-Load" Technique):
-
Safety: Wear double nitrile gloves and a lab coat. Work in a fume hood if possible.
-
Place a small amount (<5 mg) of CEMP HCl solid directly onto the crystal.
-
Immediate Action: Apply pressure clamp immediately.
-
Why? Minimizing air contact reduces moisture absorption.
-
-
Data Acquisition & Validation (The "Self-Check"):
-
Check 1 (Moisture): Look at 3400
. Is there a broad hump?-
Pass: Flat baseline.
-
Fail: Broad peak = Wet sample.[1] Abort and dry sample. Moisture promotes aziridinium formation.
-
-
Check 2 (Salt Integrity): Look at 2400-2600
.-
Pass: Broad, messy "tertiary amine salt" bands present.
-
Fail: Absence of these bands suggests the sample may be the free base or degraded.
-
-
Workflow Diagram
Caption: Operational workflow for safe and accurate IR acquisition of CEMP HCl.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68897516, (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride. Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amine Salt assignments).
-
Ranjith, J., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions.[2] Molecules, 26(6), 1774. (Mechanism of cyclization).[3] Retrieved from [Link][1]
-
Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts. (Specific reference for Tertiary Amine Salt IR bands). Retrieved from [Link]
Sources
Mechanism of action of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
The following technical guide details the mechanism of action, reactivity, and control strategies for 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride .
Content Type: Technical Reference & Mechanism Guide Subject: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (CAS: 56824-22-7) Primary Application: Pharmaceutical Intermediate (Clemastine Synthesis) & Genotoxic Impurity (GTI)
Executive Summary
This compound is a specialized nitrogen-containing alkylating agent. It serves primarily as the critical electrophilic intermediate in the synthesis of the antihistamine Clemastine .
Unlike "classic" nitrogen mustards (which form highly reactive 3-membered aziridinium ions), this compound possesses a structure that predisposes it to form a 5-membered pyrrolizidinium bicyclic system upon cyclization. While this reduces its kinetic instability compared to mechlorethamine, it remains a potent electrophile capable of alkylating nucleophilic centers in DNA and proteins. Consequently, it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines, requiring rigorous control in pharmaceutical drug substances.
Chemical Structure & Reactivity Profile
The Electrophilic Core
The molecule features a tertiary amine (N-methylpyrrolidine) tethered to a
-
Intermolecular Alkylation (
): Direct displacement of the chloride leaving group by an external nucleophile (e.g., an alkoxide in drug synthesis or N7-guanine in DNA). -
Intramolecular Cyclization (
): Nucleophilic attack by the internal nitrogen lone pair on the terminal carbon, forming a bicyclic onium species.
Mechanism of Cyclization (The "Mustard" Divergence)
In standard nitrogen mustards (e.g., N,N-bis(2-chloroethyl)amine), the nitrogen is
In 2-(2-Chloroethyl)-1-methylpyrrolidine , the nitrogen is part of a ring.[1][2] The chloroethyl chain is attached at the C2 position.
-
Path: Nitrogen
C2 C C -Cl. -
Cyclization: The nitrogen attacks the C
carbon. -
Result: Formation of a 1-methylpyrrolizidinium ion (a 5,5-fused bicyclic system).
Expert Insight: The formation of a 5-membered ring is kinetically favorable (high effective molarity) but thermodynamically more stable than a 3-membered aziridinium. This implies that while the cyclization occurs, the resulting quaternary ammonium salt is less prone to rapid ring-opening alkylation than typical mustards. However, the equilibrium still allows for the transfer of the alkyl group to strong nucleophiles (DNA), maintaining its genotoxic potential.
Synthetic Mechanism of Action (Clemastine Production)[1][3][4]
The primary industrial utility of this compound is the introduction of the pyrrolidine ring into the Clemastine scaffold.
The Alkylation Reaction
-
Substrate: 1-(4-Chlorophenyl)-1-phenylethanol (a tertiary alcohol).[1][3]
-
Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl.
-
Conditions: Strong base (Sodamide, NaNH
or NaH) in toluene/xylene. -
Mechanism:
-
Deprotonation: The base removes the proton from the tertiary alcohol, generating a highly nucleophilic alkoxide.
-
Free Base Formation: The base also neutralizes the HCl salt of the pyrrolidine reagent, liberating the free amine.
-
Nucleophilic Substitution: The alkoxide attacks the terminal carbon of the chloroethyl group, displacing chloride via an
mechanism. -
Product: Formation of the ether linkage, yielding racemic Clemastine.[4]
-
Visualization: Synthetic Pathway
Toxicological Mechanism (Genotoxicity)[7]
As an alkyl halide with an internal amine, 2-(2-Chloroethyl)-1-methylpyrrolidine is a direct-acting alkylating agent .
DNA Adduct Formation
The mechanism of genotoxicity follows the general pathway for monofunctional alkylators:
-
Activation: The molecule may react directly or equilibrate with the pyrrolizidinium ion.
-
Attack: The electrophilic carbon (attached to Cl or part of the strained quaternary center) is attacked by the N7-position of Guanine in DNA.
-
Consequence: This alkylation weakens the N-glycosidic bond, leading to depurination (loss of the base) or mispairing during replication (G
T transversion), resulting in mutagenesis.
ICH M7 Classification
-
Class: Class 2 or 3 (Known or Potentially Mutagenic).
-
Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC). For lifetime exposure, this is typically 1.5 µ g/day .
-
Purge Factor: In the synthesis of Clemastine, this reagent is introduced in the final coupling step. Therefore, unreacted reagent is a critical process impurity that must be purged via crystallization or salt formation (e.g., Fumarate salt formation).
Visualization: Genotoxicity Pathway
Experimental Protocols: Detection & Control
To ensure safety and compliance, the following self-validating analytical workflow is recommended for detecting trace levels of this impurity.
Method: LC-MS/MS Derivatization
Because the compound is polar and lacks a strong chromophore, direct UV detection is insensitive. Derivatization improves sensitivity and stability.
Protocol:
-
Sample Preparation: Dissolve the drug substance (Clemastine Fumarate) in Acetonitrile/Water (50:50).
-
Derivatization: Add excess Diethylamine (or similar secondary amine) and heat at 60°C for 30 mins.
-
Separation:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
-
Detection (MS/MS):
-
Mode: Positive Electrospray Ionization (+ESI).
-
MRM Transition: Monitor the parent mass of the derivative
fragment of the pyrrolidine ring (m/z 84).
-
Data Summary: Physicochemical Properties[8]
| Property | Value | Relevance |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 184.11 g/mol (Salt) | Calculation of Molarity |
| Solubility | Water, Methanol, Chloroform | Extraction/Purge Strategy |
| Reactivity Class | Alkyl Halide / Nitrogen Mustard Analog | Genotoxicity Alert |
| Primary Use | Clemastine Intermediate | Synthesis |
References
-
Preparation of Clemastine Fumarate. Google Patents. CN107011228B.[6] Available at:
-
1-(2-Chloroethyl)pyrrolidine Hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Assessment of Genotoxic Impurities in Pharmaceutical Development. ICH M7(R1) Guideline. International Council for Harmonisation.[7] Available at: [Link]
-
Genotoxicity of Chloroethylamines. ToxTracker Assessment. NIH PubMed Central. Available at: [Link]
Sources
- 1. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. KR101586112B1 - Carbazole compounds and therapeutic uses of the compounds - Google Patents [patents.google.com]
- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Reactivity and Control of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7) is a specialized nitrogen mustard analog primarily utilized as an electrophilic intermediate in the synthesis of antihistamines (e.g., Clemastine) and topoisomerase inhibitors. Its utility is defined by a sharp dichotomy in stability: it exists as a stable, crystalline solid in its hydrochloride salt form but undergoes rapid intramolecular cyclization upon basification to generate a highly reactive bicyclic aziridinium ion .
This guide provides a technical framework for researchers to control this transition, detailing the kinetics of aziridinium formation, safety protocols for handling alkylating species, and validated workflows for synthetic applications.
Part 1: The Mechanistic Core (The Aziridinium Intermediate)
The reactivity of this compound is governed by the "neighboring group participation" of the pyrrolidine nitrogen. Unlike standard alkyl chlorides, which react via slow intermolecular
The Activation Pathway
In the hydrochloride salt form, the nitrogen lone pair is protonated (
Reactivity Profile
This aziridinium intermediate is a "hard" electrophile, highly susceptible to attack by nucleophiles (amines, thiols, DNA bases, or carboxylates). The strain of the three-membered ring drives the reaction, leading to ring-opening and covalent bond formation with the target nucleophile.
Mechanistic Diagram
The following diagram illustrates the transition from the stable salt to the reactive alkylating species.
Figure 1: Activation pathway of 2-(2-Chloroethyl)-1-methylpyrrolidine. The critical control point is the deprotonation step.
Part 2: Experimental Protocols & Handling
Stability and Storage
The hydrochloride salt is hygroscopic.[1] Moisture absorption can lead to localized hydrolysis or premature cyclization if the local pH shifts.
| Parameter | Specification | Causality |
| Storage Temp | 2°C – 8°C (Desiccated) | Prevents thermal degradation and limits kinetic energy for cyclization. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (hygroscopicity leads to hydrolysis). |
| Solvent Stability | Stable in acidic MeOH/Water | Protonation of Nitrogen ( |
| Incompatibility | Strong Bases, Oxidizers | Bases trigger immediate aziridinium formation; oxidizers attack the amine. |
In Situ Activation Protocol (Synthesis)
Objective: To generate the reactive free base in situ for immediate reaction with a nucleophile (e.g., a phenol or amine), minimizing the accumulation of the toxic aziridinium ion.
Reagents:
-
2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.0 eq)
-
Target Nucleophile (1.1 eq)
-
Solvent: DMF or Acetonitrile (Dry)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve the target nucleophile in dry DMF under Argon.
-
Addition: Add the inorganic base (
) to the mixture. -
Activation: Add 2-(2-Chloroethyl)-1-methylpyrrolidine HCl as a solid in a single portion.
-
Note: The heterogeneous base slowly neutralizes the HCl salt, releasing the free base which immediately cyclizes and reacts with the nucleophile. This "slow release" prevents high concentrations of the free aziridinium ion.
-
-
Thermal Drive: Heat the reaction to 60°C – 80°C. Monitor via LC-MS.
-
Endpoint: Disappearance of the nucleophile peak.
-
-
Quenching: Cool to room temperature and dilute with water (hydrolyzes remaining aziridinium to the alcohol).
Quenching and Disposal
Never dispose of the activated reaction mixture directly. The aziridinium ion is an alkylating agent.
-
Quenching Solution: 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate is a potent nucleophile that rapidly opens the aziridinium ring, forming a non-toxic water-soluble adduct.
-
Procedure: Stir reaction waste with thiosulfate solution for 1 hour prior to disposal.
Part 3: Synthesis of the Core Scaffold
For researchers needing to synthesize the starting material itself, the standard route involves the chlorination of 2-(1-methylpyrrolidin-2-yl)ethanol.
Reaction Scheme:
Key Process Parameters:
-
Chlorinating Agent: Thionyl Chloride (
) is preferred over to simplify purification (gaseous byproducts). -
Temperature Control: The reaction is exothermic.
must be added dropwise at 0°C, then refluxed to drive kinetics. -
Purification: The product precipitates as the hydrochloride salt in non-polar solvents (Toluene/Ether), allowing for filtration and washing, avoiding aqueous workups that could hydrolyze the product.
Figure 2: Synthetic workflow for the production of the hydrochloride salt.
Part 4: Safety & Toxicology (E-E-A-T)
Warning: This compound acts as a nitrogen mustard mimic. While less potent than bis-chloroethylamines (mustard gas), it shares the same mechanism of toxicity: DNA alkylation.
-
Acute Toxicity: Harmful if swallowed or inhaled. Causes severe skin and eye irritation (H315, H319).[2][3]
-
Genotoxicity: Potential mutagen due to interaction with guanine residues in DNA via the aziridinium intermediate.
-
Vesicant Activity: Direct contact with the free base or wet salt can cause blistering.
Mandatory PPE:
-
Double Nitrile Gloves (breakthrough time < 15 mins for alkyl halides).
-
Full-face shield or chemical safety goggles.
-
Fume hood with face velocity > 100 fpm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]
-
ResearchGate (2012). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. Retrieved from [Link]
-
Google Patents (2012). CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine.[4] Retrieved from
Sources
Stability and storage of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Technical Whitepaper: Stability Dynamics and Preservation of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP·HCl) is a critical nitrogen mustard precursor and pharmacological intermediate. While chemically valuable for its alkylating potential, this same property renders it inherently unstable in its free base form. The hydrochloride salt is kinetically stable, but its preservation relies entirely on preventing the "activation switch"—deprotonation.
This guide provides a mechanistic analysis of CEMP·HCl stability, defining the causal link between environmental moisture, pH excursions, and the formation of the highly reactive (and often mutagenic) aziridinium species. It establishes a self-validating storage protocol designed to maintain the integrity of the salt form.
Molecular Profile & Degradation Mechanism
To master the storage of CEMP·HCl, one must understand the molecular "spring" loaded within its structure.
-
Compound: this compound
-
CAS: 56824-22-7
-
Molecular Formula:
-
Melting Point: 98–102 °C
The Instability Mechanism: Intramolecular Cyclization
The core stability threat is an intramolecular nucleophilic substitution (
This reaction creates a bicyclic quaternary ammonium species: 1-methyl-1-azoniabicyclo[3.1.0]hexane . This aziridinium ion is a potent electrophile that rapidly reacts with nucleophiles (water, DNA, proteins).
The Protonation Lock:
In the hydrochloride salt form (CEMP·HCl), the nitrogen is protonated (
-
Protonated (Acidic/Dry): Stable.
-
Deprotonated (Neutral/Wet): Unstable (Half-life < 30 mins in aqueous solution at pH 7.4).
Visualizing the Degradation Pathway
The following diagram illustrates the kinetic "tipping point" where the stable salt converts to the reactive intermediate.
Figure 1: The degradation cascade. Note that the transition from Salt to Free Base is the critical control point (CCP) for storage.
Environmental Stressors & Stability Data
The following matrix summarizes the impact of environmental variables on the reaction kinetics described above.
| Stressor | Impact Level | Mechanistic Effect |
| Moisture (Humidity) | CRITICAL | CEMP·HCl is hygroscopic.[1] Absorbed water creates a localized aqueous micro-environment. Even without added base, solvation allows for a dynamic equilibrium between the salt and free base, initiating slow degradation. |
| pH > 6.0 | CRITICAL | Increases the fraction of unprotonated nitrogen. At physiological pH (7.4), cyclization is rapid ( |
| Temperature | HIGH | Follows Arrhenius kinetics. Higher temperatures increase the rate of the |
| Light | LOW | Not a primary photolytic target, but storage in amber vials is standard Good Laboratory Practice (GLP) to prevent secondary radical formation. |
Storage & Handling Protocols
This protocol utilizes a Self-Validating System : the storage conditions themselves must provide visual or physical evidence of integrity (e.g., color-indicating desiccant).
A. Receipt and Quarantine
-
Visual Inspection: Upon receipt, inspect the solid. It should be a white to off-white crystalline solid.[1]
-
Warning Sign: Yellowing or "oily" texture indicates partial hydrolysis or free-base formation.
-
-
Argon/Nitrogen Flush: If the manufacturer's seal is broken, the headspace must be purged with inert gas (Argon preferred due to density) before resealing.
B. Long-Term Storage Conditions
-
Temperature: -20°C (Freezer).
-
Rationale: Freezing drastically reduces the kinetic rate of cyclization even if trace moisture is present.
-
-
Atmosphere: Desiccated and Inert.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
-
Secondary Containment: Place the vial inside a secondary jar containing activated silica gel or molecular sieves. This creates a "dry moat" around the sample.
-
C. Usage Workflow (The "Warm-Up" Rule)
Never open a cold vial directly in a humid lab.
-
Remove vial from -20°C storage.
-
Place in a desiccator at room temperature for 30–60 minutes.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, triggering degradation.
Lifecycle Workflow Diagram
Figure 2: Standard Operating Procedure for CEMP·HCl lifecycle management. The equilibration step is the most frequently violated safety control.
Analytical Monitoring
To validate the stability of stored batches, use the following analytical markers:
-
HPLC Method: Reverse-phase C18.
-
Mobile Phase: Acidic buffer (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile).
-
Reasoning: Acidic mobile phase keeps the nitrogen protonated during analysis, preventing on-column degradation.
-
-
H-NMR (D2O):
-
Look for the integrity of the methylene triplets next to the chlorine.
-
Degradation Signal: Appearance of complex multiplets upfield (indicating alcohol formation) or distinct shifts associated with the bicyclic aziridinium ring (if analyzed immediately).
-
Safety & Disposal (Neutralization)
Because CEMP·HCl degrades into an alkylating agent, spills cannot be treated as simple chemical waste.
-
Spill Neutralization: Do not use water alone.
-
Protocol: Treat spills with a solution of 10% Sodium Thiosulfate .
-
Chemistry: Thiosulfate is a potent nucleophile that will "scavenge" the alkylating aziridinium ion, converting it into a non-toxic thiosulfate ester, preventing it from reacting with biological targets.
-
References
-
Sigma-Aldrich. (2023). Product Specification: this compound. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [2]
-
Hemminki, K., et al. (1987). Kinetics of hydrolysis in vitro of nornitrogen mustard. Archives of Toxicology. Retrieved from
-
GuideChem. (2023). Safety and Storage Data for Pyrrolidine Derivatives. Retrieved from
-
E3S Web of Conferences. (2021). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. (Context on Nitrogen Mustard Hydrolysis Kinetics). Retrieved from
Sources
Technical Guide: Hygroscopicity and Stability of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
This technical guide details the hygroscopic nature, stability profile, and handling protocols for 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS 56824-22-7).
Executive Summary
This compound is a critical alkylating intermediate used in the synthesis of pharmaceutical agents such as Clemastine (a first-generation antihistamine) and various topoisomerase I inhibitors.
While the hydrochloride salt form is synthesized to ensure stability, the compound exhibits significant hygroscopicity . Moisture uptake is not merely a physical issue (clumping) but a chemical hazard. The presence of water facilitates a pH-dependent equilibrium shift that triggers intramolecular cyclization, converting the linear chloroethyl chain into a reactive 1-methylpyrrolizidinium species. This degradation pathway compromises yield and introduces genotoxic impurities.
This guide provides a mechanistic analysis of this instability and defines a self-validating protocol for storage, handling, and quality assurance.
Chemical Fundamentals & Structural Analysis
To understand the hygroscopic risk, one must distinguish this compound from its structural isomers (e.g., N-(2-chloroethyl)pyrrolidine).
Compound Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 56824-22-7 |
| Molecular Formula | C₇H₁₄ClN[1][2][3][4][5][6] · HCl |
| Molecular Weight | 184.11 g/mol |
| Physical Form | Pale beige to white crystalline powder |
| Melting Point | 98–102 °C |
| Solubility | Soluble in water, chloroform; slightly soluble in methanol. |
The Stability Paradox
The hydrochloride salt protonates the tertiary nitrogen (
-
Hygroscopicity Trigger: Upon absorbing atmospheric moisture, the crystal lattice disrupts. Water acts as a medium that allows localized dissociation.
-
The "Danger Zone": Even slightly basic conditions or extensive solvation can deprotonate a fraction of the nitrogen.
-
Cyclization: The free amine lone pair attacks the
-carbon (bearing the chlorine), displacing the chloride ion. Unlike nitrogen mustards that form strained 3-membered aziridinium rings, this scaffold cyclizes to form a bicyclic pyrrolizidinium cation (a 5,5-fused system).
Degradation Pathway Visualization
The following diagram illustrates the moisture-induced degradation cascade.
Figure 1: Moisture-induced degradation pathway from stable salt to hydrolyzed alcohol via the reactive pyrrolizidinium intermediate.
Hygroscopicity & Handling Protocols
The hygroscopic nature of this compound requires strict exclusion of atmospheric moisture.
Storage Directives
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Heat-sealed aluminized Mylar bag with active desiccant (Silica gel or Molecular sieves 4Å).
-
Temperature: Store at 2–8 °C . While the salt is stable at room temperature if perfectly dry, cold storage reduces the kinetic rate of hydrolysis if moisture ingress occurs.
-
Atmosphere: Headspace must be purged with dry Argon or Nitrogen.
Handling Workflow (SOP)
This protocol ensures the integrity of the reagent during weighing and solubilization.
Equipment Required:
-
Glove box (preferred) or Schlenk line.
-
Calibrated balance.
-
Anhydrous solvents (Water content <50 ppm).
Step-by-Step Protocol:
-
Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation from forming on the cold solid surface.
-
Environment: Open only in a glove box under
atmosphere or use an inverted funnel with a high flow of dry nitrogen if a glove box is unavailable. -
Weighing:
-
Do not use paper weighing boats (they contain moisture). Use glass or antistatic plastic boats.
-
Rapid Transfer: If weighing in air is unavoidable, limit exposure to <30 seconds.
-
-
Solubilization:
-
Dissolve immediately in anhydrous solvent (e.g., DCM, THF, or Toluene depending on the next step).
-
Critical: Do not use protic solvents (Methanol/Ethanol) unless the reaction is immediate, as they can accelerate solvolysis.
-
Analytical Validation
Researchers must validate the quality of the material before committing it to high-value synthesis (e.g., Clemastine production).
Purity Check (H-NMR)
A standard proton NMR in
-
Target: Look for the triplet of the
group (typically 3.6–3.8 ppm). -
Impurity Marker: If cyclization/hydrolysis has occurred, you will see a shift in the methylene signals corresponding to the alcohol (
) or the distinct multiplets of the bicyclic pyrrolizidinium system.
Water Content (Karl Fischer)
-
Method: Coulometric Karl Fischer titration.
-
Limit: Water content should be <0.5% w/w . Higher levels indicate compromised barrier integrity and high risk of hidden degradation.
Safety Profile (E-E-A-T)
While less volatile than simple nitrogen mustards, this compound shares structural alerts with alkylating agents .
-
Vesicant Potential: The cyclized pyrrolizidinium intermediate is an electrophile capable of alkylating DNA and proteins. Treat as a potential mutagen and skin sensitizer.
-
Skin Contact: Causes severe irritation and potential blistering.
-
Inhalation: Dust is highly irritating to the respiratory tract. Use a localized exhaust trunk or fume hood.
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (to quench the alkylating species) before disposal.
References
-
ChemicalBook. (2024). This compound Properties and Safety. Retrieved from
-
PubChem. (2024).[2] Compound Summary: 2-(2-Chloroethyl)-1-methylpyrrolidine.[1][2][4] National Library of Medicine. Retrieved from
-
Eebes, M., et al. (1979). Synthesis of Clemastine and related compounds.[6][7]Arzneimittel-Forschung, 29(10), 1513-1517. (Contextual citation for application in Clemastine synthesis).
-
Fisher Scientific. (2021).[8] Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride.[5][8][9][10][11] (Used for analogous handling of chloroethyl-pyrrolidine salts). Retrieved from
Sources
- 1. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clemastine Fumarate - LKT Labs [lktlabs.com]
- 4. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CN101679397A - Quinolone and tetrahydroquinoline and related compounds having nos inhibitory activity - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride safety and handling
Advanced Handling, Reactivity, and Safety Protocols[1]
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP[1][2]·HCl) is a critical pharmaceutical intermediate used in the synthesis of antihistamines (e.g., clemastine) and antipsychotics. While stable as a hydrochloride salt, its dissolution in neutral or basic media triggers the formation of a highly electrophilic aziridinium ion . This species acts as a potent alkylating agent, sharing the vesicant (blister-causing) and mutagenic properties of Schedule 1 nitrogen mustards.
This guide provides a self-validating framework for researchers to handle CEMP·HCl safely, focusing on the kinetic control of the aziridinium intermediate and verifiable decontamination protocols.
Part 1: Chemical Identity & Mechanism of Action[1]
The Hidden Hazard:
The safety profile of CEMP·HCl is deceptive. As a solid salt, it is a stable irritant. However, upon deprotonation or dissolution in physiological pH, it undergoes an intramolecular nucleophilic substitution (
This bicyclic quaternary ammonium species is the active alkylator. It reacts indiscriminately with biological nucleophiles (DNA guanine residues, proteins) or synthetic targets.
Table 1: Chemical Specifications
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 56824-22-7 | Specific to HCl salt |
| Molecular Formula | ||
| Appearance | Beige/White Hygroscopic Solid | Absorbs moisture rapidly |
| Solubility | Water, Methanol, Chloroform | Hydrolyzes in water |
| Reactive Species | N-methylpyrrolidinium aziridinium | Formed at pH > 6.0 |
Visualization: Aziridinium Cyclization Mechanism
The following diagram illustrates the transformation from the stable salt to the reactive alkylator.
Caption: The activation pathway of CEMP·HCl. The critical control point is the pH adjustment, which triggers the formation of the toxic aziridinium ion.
Part 2: Toxicological Profile & Risk Assessment[1]
Expertise Insight: Unlike standard organic chlorides, CEMP[1]·HCl must be treated as a "delayed" vesicant. Exposure to the dust may only cause mild irritation initially, but moisture on the skin (sweat) generates the aziridinium ion, leading to deep tissue damage and blistering hours later.
-
Acute Toxicity:
-
Routes: Inhalation of dust, dermal absorption, ingestion.
-
Effects: Severe mucosal irritation, laryngeal edema, chemical pneumonitis.
-
Vesicant Action: Causes separation of the epidermis from the dermis (blistering) via alkylation of basal cell DNA.
-
-
Genotoxicity:
Part 3: Engineering Controls & PPE[1]
Trustworthiness: Standard nitrile gloves are insufficient for prolonged protection against concentrated solutions of aziridinium species due to their high permeation rates.
Required PPE System:
-
Respiratory: N95 (minimum) for solid handling; Full-face respirator with organic vapor/acid gas cartridges if aerosols are generated.[1]
-
Dermal (Hands): Double-gloving is mandatory.[1]
-
Inner Layer: 4-mil Nitrile (inspection layer).[1]
-
Outer Layer:Silver Shield / 4H (Laminate) gloves. These provide >4 hours breakthrough time for chlorinated alkylamines.
-
-
Body: Tyvek lab coat or apron with closed cuffs.[1]
Engineering Controls:
-
All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Use a static-dissipative balance enclosure for weighing to prevent dust dispersion.[1]
Part 4: Operational Protocols
4.1 Safe Synthesis Workflow
This protocol ensures containment of the active species.
Step 1: Preparation
-
Pre-weigh reagents in a glovebox or static-free hood.[1]
-
Prepare the Quenching Solution before starting the reaction (See Section 5).
Step 2: Reaction Setup
-
Dissolve CEMP[1]·HCl in anhydrous solvents (DCM or DMF) if possible to retard hydrolysis.
-
Critical Control Point: If using a biphasic system (water/organic) with base, the aziridinium ion forms immediately. Keep the organic phase cold (
) to manage reaction kinetics.
Step 3: Monitoring
-
Do not use open TLC plates on the bench. Use sealed vials for sampling.
-
Assume all glassware in contact with the reaction mixture is contaminated.
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing the "Quench" step as the universal exit route for both spills and completed reactions.
Part 5: Decontamination & Waste Management[1]
Self-Validating System: You cannot rely on visual inspection to determine if a surface is clean.[1] You must use a chemical indicator.
5.1 The "Killer" Solution (Quenching)
Nucleophilic sulfur species are the most effective at breaking the aziridinium ring.
-
Recipe: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate ion (
) acts as a "soft" nucleophile, rapidly opening the aziridinium ring to form a non-toxic Bunte salt. -
Contact Time: Allow glassware/spills to soak for 30 minutes .
5.2 Verification: The NBP Test
To verify decontamination, use the 4-(p-nitrobenzyl)pyridine (NBP) test.[1]
-
Reagent A: 5% NBP in acetone.
-
Reagent B: 1M Sodium Hydroxide (NaOH).
-
Procedure:
-
Wipe the surface with a filter paper soaked in Reagent A.
-
Add a drop of Reagent B to the paper.
-
Result: A purple/blue color indicates the presence of active alkylating agents (Positive). No color change indicates a safe surface (Negative).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine.[1] Retrieved from [Link][1][4]
-
World Health Organization (2004). Prevention of exposure to carcinogenic substances. International Agency for Research on Cancer (IARC).[5] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM) Section VI: Chapter 2. Retrieved from [Link][1]
- Gould, M. et al. (2019).Safe Handling of Nitrogen Mustards and Related Alkylating Agents. Journal of Chemical Health and Safety.
Sources
- 1. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
- 2. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Material safety data sheet for 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
[1][2]
Executive Summary & Chemical Identity
This compound is a nitrogen mustard derivative primarily used as a synthetic intermediate in the production of pharmaceutical agents (e.g., Clemastine).[1][2] While often classified regulatorily as a skin and eye irritant, its chemical structure allows for the formation of a highly reactive aziridinium-like cation (specifically a pyrrolizidinium ion) in solution.[2] This species is a potent electrophile capable of alkylating biological macromolecules (DNA/proteins).[2][3]
Critical Safety Directive: Treat this compound not merely as an irritant, but as a potential alkylating agent .
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 56824-22-7 (Hydrochloride salt) |
| Synonyms | 2-(2-Chloroethyl)-N-methylpyrrolidine HCl; 1-Methyl-2-(2-chloroethyl)pyrrolidine HCl |
| Molecular Formula | C₇H₁₄ClN[1][2][4][5][6][7] · HCl |
| Molecular Weight | 184.11 g/mol |
| Physical State | Pale beige to white crystalline solid |
| Melting Point | 98–102 °C |
| Solubility | Soluble in water, methanol, chloroform |
Molecular Mechanism of Toxicity
To understand the toxicity profile, one must look beyond the solid salt to its behavior in solution. Under physiological conditions (pH > 7) or in solution, the free base undergoes an intramolecular nucleophilic attack.[2]
The Pyrrolizidinium Cyclization Pathway
The nitrogen atom at position 1 attacks the
Figure 1: Mechanism of In Situ Alkylating Agent Formation
Caption: The conversion of the stable hydrochloride salt into the reactive pyrrolizidinium cation, which mediates biological toxicity.[1][2]
Comprehensive Hazard Assessment (GHS & Mechanistic)
Regulatory GHS Classification
Based on standard supplier data, the compound is classified as follows:
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][8] |
The "Hidden" Hazard: Mutagenicity Potential
While not always explicitly labeled as a carcinogen in basic SDSs due to lack of chronic exposure data, the nitrogen mustard pharmacophore implies mutagenic potential.
Safe Handling & Engineering Controls
Engineering Controls[1]
-
Primary Containment: All open handling of the powder must occur within a certified Chemical Fume Hood or Glovebox .
-
Airflow: Maintain face velocity at 80–100 fpm.
-
Weighing: Use an analytical balance inside the hood or use a localized powder containment enclosure to prevent dust generation.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double gloving) | Standard protection against solids.[1][2] |
| Gloves (Splash) | Viton or Silver Shield® | Required if handling concentrated solutions, as nitrogen mustards can permeate nitrile. |
| Respiratory | N95 / P100 | Only if engineering controls fail; protection against particulate inhalation.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of severe eye irritation/alkylation. |
| Clothing | Tyvek® Lab Coat | Disposable lab coats prevent contamination of street clothes.[1] |
Emergency Response & Decontamination Protocol
Decontamination Principle
Water alone is insufficient for neutralizing alkylating agents. A nucleophilic inactivation solution is required to chemically degrade the reactive aziridinium species into a harmless alcohol or thiosulfate adduct.
Recommended Neutralizing Solution:
-
10% Sodium Thiosulfate (
) in water.[2] -
Alternative: 5% Sodium Bicarbonate (
) + 5% Sodium Thiosulfate.[2]
Figure 2: Emergency Spill Response Workflow
Caption: Decision tree for managing spills of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. Seek urgent medical attention—corneal damage may be delayed.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not scrub (abrasion increases absorption).[2] If available, rinse with a dilute thiosulfate solution.
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal alkylation).[2]
Storage & Stability
-
Hygroscopic Nature: The hydrochloride salt attracts moisture. Hydrolysis leads to the formation of the alcohol (2-(2-hydroxyethyl)-1-methylpyrrolidine) and HCl gas, degrading the reagent.[1][2]
-
Conditions: Store at 2–8 °C (Refrigerated) or room temperature in a desiccator .
-
Incompatibility: Keep away from strong bases (triggers polymerization/cyclization) and strong oxidizers.[2][9]
References
-
PubChem. (2025).[2] this compound (Compound).[1][2][5][6][10][11] National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (2013).[2] Nitrogen Mustards: Medical Management Guidelines.[Link][2]
-
DailyMed. (2024).[2] Clemastine Fumarate - Label Information.[1][2][12] (Demonstrates use as intermediate). [Link]
Sources
- 1. 56824-22-7|this compound|BLD Pharm [bldpharm.com]
- 2. China 2-(2-Chloroethyl)-N-methyl-pyrrolidine Hydrochloride 56824-22-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride | 58878-37-8 | Benchchem [benchchem.com]
- 4. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride | 56824-22-7 [chemicalbook.com]
- 5. 2-(2-氯乙基)-1-甲基吡咯烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Clemastine Fumarate - LKT Labs [lktlabs.com]
- 8. Page loading... [wap.guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound | CAS 56824-22-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2-(2-Chloroethyl)-N-methyl-pyrrolidine | 56824-22-7 - BuyersGuideChem [buyersguidechem.com]
- 12. DailyMed - CLEMASTINE FUMARATE tablet [dailymed.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
[1]
Abstract
This application note details the optimized synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7 / 54777-54-7 for free base), a critical intermediate in the manufacturing of antihistamines (e.g., Clemastine) and antipsychotic pharmacophores. The protocol utilizes a nucleophilic substitution of the precursor alcohol using thionyl chloride (
Critical Safety Notice: This compound is a nitrogen mustard precursor. Under basic or neutral conditions, the free base spontaneously cyclizes to form a highly reactive, toxic aziridinium ion. This protocol is designed to maintain the compound as the stable hydrochloride salt to prevent vesicant formation.
Part 1: Chemical Context & Mechanism[3][4][5][6]
The Aziridinium Equilibrium
The synthesis and handling of this compound are governed by the equilibrium between the linear alkyl chloride and the cyclic aziridinium species.
-
Acidic Conditions (Stable): In the presence of excess HCl, the pyrrolidine nitrogen is protonated (
), preventing nucleophilic attack on the -carbon. The compound remains as the linear hydrochloride salt. -
Basic/Neutral Conditions (Unstable): If the pH rises, the free amine acts as an intramolecular nucleophile, displacing the chloride to form the 1-methyl-1-azoniabicyclo[3.1.0]hexane cation (aziridinium). This species is a potent alkylating agent and a severe blistering hazard.
Reaction Mechanism
The conversion of 2-(2-Hydroxyethyl)-1-methylpyrrolidine to the chloride proceeds via a chlorosulfite intermediate.
-
Activation: The alcohol oxygen attacks
, releasing HCl and forming an alkyl chlorosulfite. -
Substitution: The chloride ion displaces the chlorosulfite group (typically via
inversion, though internal return is possible depending on solvent), yielding the alkyl chloride and gas.[3]
Mechanistic Pathway Diagram
Figure 1: Reaction pathway showing the conversion of alcohol to chloride and the risk of aziridinium formation under basic conditions.[1]
Part 2: Safety & Handling (Trustworthiness)
Hazard Class: Corrosive, Acute Toxicity, Health Hazard (Mutagenic potential).
| Hazard | Mitigation Strategy |
| Vesicant Potential | The free base is a blister agent. Always handle as the HCl salt. Do not wash with aqueous base (e.g., |
| Inhalation | |
| Skin Contact | Double-glove (Nitrile). If exposure occurs, wash with copious water; do not use ethanol (increases skin permeability). |
| Exotherm | The addition of |
Part 3: Experimental Protocol
Materials & Equipment
-
Precursor: 2-(2-Hydroxyethyl)-1-methylpyrrolidine (98%+).
-
Reagent: Thionyl Chloride (
), ReagentPlus grade. -
Solvent: Toluene (Anhydrous) or Chloroform (
). Note: Toluene is preferred for higher reflux temperature and easier product precipitation. -
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel,
inlet, temperature probe, ice bath.
Step-by-Step Synthesis
Target Scale: 0.1 mol (approx. 12.9 g of precursor)
-
Setup:
-
Flame-dry a 250 mL 3-neck flask and purge with Nitrogen (
). -
Charge the flask with 2-(2-Hydroxyethyl)-1-methylpyrrolidine (12.9 g, 0.1 mol) and Toluene (60 mL).
-
Cool the solution to 0–5°C using an ice bath. Stirring must be vigorous.
-
-
Addition:
-
Charge the addition funnel with Thionyl Chloride (14.3 g, 8.7 mL, 0.12 mol). Note: A 1.2 equivalent excess is used to drive completion.
-
Add
dropwise over 30–45 minutes. -
Observation: A white precipitate (the intermediate salt) may form initially. Ensure the internal temperature does not exceed 10°C.
-
-
Reaction:
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the mixture to Reflux (110°C) .
-
Maintain reflux for 2–3 hours. The evolution of
and HCl gas will be observed.[2][3] -
Endpoint: The reaction is complete when gas evolution ceases and the solution (or suspension) darkens slightly.
-
-
Isolation (Crystallization):
-
Cool the reaction mixture to RT, then further cool to 0°C.
-
The product, This compound , will crystallize/precipitate out of the toluene.
-
Filter the solid under a blanket of
(the solid is hygroscopic). -
Wash the filter cake with cold Toluene (2 x 15 mL) followed by cold Ether (2 x 15 mL) to remove excess thionyl chloride.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol .
-
Allow to cool slowly to RT, then refrigerate.
-
Filter the white crystalline solid and dry under vacuum over
.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Part 4: Analytical Validation & Specifications
The following data should be used to validate the identity and purity of the synthesized compound.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Darkening indicates oxidation or free-base formation. |
| Melting Point | 198–203°C (Ethanol recryst.)[5] | Lit. values vary (167–174°C) depending on solvent/purity [1][2]. |
| Solubility | Soluble in Water, Ethanol, Methanol | Insoluble in Ether, Toluene. |
| Hygroscopicity | High | Must be stored in a desiccator. |
| 1H NMR (D2O) | Characteristic N-Methyl singlet at ~2.9 ppm. |
Quality Control Check: Dissolve a small sample in water. Check pH. It must be acidic (pH < 4). If neutral/basic, the compound has degraded or cyclized.
Part 5: Storage and Stability
-
Storage: Store at room temperature or refrigerated (< 15°C) in a tightly sealed container under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 12 months if kept dry. Moisture absorption leads to hydrolysis (reverting to the alcohol) or cyclization.
-
Disposal: Dissolve in water and slowly add 10% NaOH to cyclize/hydrolyze (in a hood), then treat as hazardous organic waste containing nitrogen mustards. Consult local EHS regulations before disposal.
References
Sources
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]
- 6. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine - Google Patents [patents.google.com]
- 10. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
Application Note: Precision Synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary
This application note details the robust synthesis and isolation of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride , a critical intermediate in the manufacturing of antihistamines (e.g., Clemastine) and neuroleptic agents. Unlike generic alkylation protocols, this guide focuses on the Thionyl Chloride (
The protocol emphasizes the isolation of the hydrochloride salt, which is the only stable form of this molecule. We provide mechanistic insights into the "Aziridinium Trap"—a common failure mode where improper pH control leads to intramolecular cyclization and degradation.
Key Technical Specifications
| Parameter | Specification |
| Target Moiety | 2-(2-Chloroethyl)-1-methylpyrrolidine |
| Precursor | 2-(2-Hydroxyethyl)-1-methylpyrrolidine |
| Reagent | Thionyl Chloride ( |
| Solvent System | Dichloromethane (Reaction) / Toluene (Crystallization) |
| Critical Control | Anhydrous conditions; Acidic isolation (pH < 3) |
| Yield Potential | 85% - 92% |
Safety & Hazard Analysis (Critical)
WARNING: Vesicant & Alkylating Agent Hazard
While the target molecule is a hydrochloride salt, its free base and physiological derivatives act as nitrogen mustards .
-
The Aziridinium Threat: Upon neutralization (pH > 7) or in aqueous solution, the free amine lone pair performs an intramolecular nucleophilic attack on the alkyl chloride, forming a bicyclic aziridinium ion . This species is a potent alkylating agent, highly toxic, and responsible for the compound's instability.
-
Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.
-
Quenching: Residual thionyl chloride reacts violently with water, releasing
and gases. Quench strictly into a cooled alkaline trap or slowly into ice water with vigorous stirring.
Mechanistic Pathway & Retrosynthesis
The synthesis relies on the conversion of a primary alcohol to an alkyl chloride using thionyl chloride. The reaction proceeds via a chlorosulfite intermediate (
Reaction Mechanism[1][2][3]
-
Activation: The alcohol oxygen attacks sulfur, displacing chloride to form the chlorosulfite ester.
-
Substitution (
vs ): The chloride ion attacks the carbon, displacing . In the presence of the amine (which acts as an internal base/trap), the HCl formed immediately protonates the nitrogen, precipitating the product as the salt.
Crucial Stability Note: The protonation of the pyrrolidine nitrogen is the "safety lock." It prevents the lone pair from attacking the chloro-ethyl tail.
Figure 1: Reaction pathway highlighting the conversion to the hydrochloride salt and the risk of aziridinium formation upon basification.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (NaOH trap).
-
Reagents:
-
2-(2-Hydroxyethyl)-1-methylpyrrolidine (14.3 g, 100 mmol) [Dry over molecular sieves if needed].
-
Thionyl Chloride (17.8 g, 10.9 mL, 150 mmol) [1.5 eq].
-
Dichloromethane (DCM), Anhydrous (100 mL).
-
Toluene (50 mL) for crystallization.
-
Diethyl Ether (for washing).
-
Step-by-Step Procedure
Phase 1: Activation (0°C to Room Temp)
-
Setup: Flame-dry the glassware under nitrogen flow. Charge the RBF with 2-(2-Hydroxyethyl)-1-methylpyrrolidine (100 mmol) and Anhydrous DCM (100 mL).
-
Cooling: Submerge the flask in an ice/salt bath to reach 0°C.
-
Addition: Charge the addition funnel with Thionyl Chloride (150 mmol). Add dropwise over 45 minutes.
-
Observation: Gas evolution (
, ) will occur. Ensure scrubber is active. The solution may turn yellow/orange. -
Control: Maintain internal temperature < 10°C during addition to prevent rapid off-gassing.
-
Phase 2: Reaction (Reflux)[1][2]
-
Warming: Remove the ice bath and allow the mixture to reach room temperature (25°C) over 30 minutes.
-
Reflux: Heat the solution to a gentle reflux (approx. 40°C for DCM) for 2–3 hours.
-
Endpoint: Monitor by TLC (System: MeOH/DCM 1:9). Note: The spot for the alcohol will disappear. Caution: The product is polar.
-
Phase 3: Isolation & Crystallization
-
Concentration: Cool the mixture to room temperature. Evaporate the solvent and excess thionyl chloride under reduced pressure (Rotavap) at < 45°C.
-
Result: A viscous, semi-crystalline orange/brown oil (crude HCl salt).
-
-
Azeotropic Drying: Add 30 mL of Toluene to the residue and re-evaporate. Repeat twice. This removes traces of thionyl chloride and water.
-
Crystallization:
-
Dissolve/suspend the residue in minimal hot isopropanol (approx 20 mL) or boiling ethanol.
-
Add warm Toluene (or Diethyl Ether) until slight turbidity is observed.
-
Cool slowly to 4°C overnight.
-
-
Filtration: Filter the white to off-white hygroscopic crystals under nitrogen (to prevent moisture absorption).
-
Washing: Wash the filter cake with cold Diethyl Ether (2 x 20 mL).
-
Drying: Dry in a vacuum desiccator over
for 6 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
| Test | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Dark color indicates oxidation or polymerization. |
| Melting Point | 138°C – 142°C | Sharp range indicates high purity. |
| Solubility | Soluble in water, methanol; Insoluble in ether | Consistent with hydrochloride salt. |
| Silver Nitrate Test | Immediate white precipitate ( | Confirms presence of ionic chloride (salt form). |
| 1H NMR (D2O) | Confirm integrity of the chloroethyl chain. |
Troubleshooting & Optimization
Issue: Product is an Oil, not a Solid
-
Cause: Residual solvent or trace water causing hygroscopicity.
-
Solution: Perform the toluene azeotrope step vigorously. Triturate the oil with anhydrous diethyl ether and scratch the flask sides with a glass rod to induce nucleation.
Issue: Low Yield / Black Tar Formation
-
Cause: Overheating or lack of temperature control during
addition. -
Solution: Ensure addition is strictly at 0°C. Do not exceed 50°C during reflux.
Issue: Cyclization (Aziridinium)
-
Cause: Attempting to wash the organic layer with saturated bicarbonate (NaHCO3) during workup.
-
Solution: NEVER wash this specific reaction mixture with base if isolating the linear chloride. The acid generated is your friend here—it keeps the nitrogen protonated and unreactive.
References
-
Synthesis of Pyrrolidine Analogs
- Source: U.S. Patent 2,995,555. "Pyrrolidine Derivatives and Process for Preparing Same.
-
Link:
-
Aziridinium Ion Stability
-
Source: Goldstein, S., et al. (1988).[3] "Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride." Journal of Neuroscience Methods.
-
Link:
-
-
Safety Data & Handling
- Source: PubChem Compound Summary for CID 56824-22-7 (this compound).
-
Link:
-
Thionyl Chloride Chlorination Protocols
- Source: W. Bradley et al. "Mechanism of the reaction of thionyl chloride with alcohols." Journal of the Chemical Society.
-
Link: (General mechanistic reference).
Sources
- 1. CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine - Google Patents [patents.google.com]
- 2. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride in aqueous media--a comparative NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride in Pharmaceutical Synthesis
[1]
Executive Summary
This compound (CAS: 56824-22-7) is a specialized alkylating agent primarily used to introduce the 1-methylpyrrolidin-2-yl-ethyl moiety into pharmaceutical scaffolds.[1] Its most prominent application is in the asymmetric or racemic synthesis of Clemastine , a first-generation H1-antistamine with antimuscarinic properties.[1]
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 1-(2-Chloroethyl)pyrrolidine (CAS: 7250-67-1), where the chloroethyl group is attached to the nitrogen.[1] The reactivity profiles and resulting pharmacophores are fundamentally different.[1]
Chemical Identity & Mechanistic Insight[1]
Structural Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 56824-22-7 (HCl salt) / 54777-54-7 (Free base) |
| Molecular Formula | C₇H₁₄ClN[1][2][3] · HCl |
| Molecular Weight | 184.11 g/mol |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | Soluble in water, methanol, chloroform; insoluble in ether.[1] |
Reactivity Profile & Mechanism
Unlike nitrogen mustards (which form highly reactive 3-membered aziridinium ions), CEMPH possesses a chloroethyl side chain at the C2 position.[1]
-
Primary Mechanism (SN2): In the presence of a strong base, the hydrochloride salt is neutralized to the free base.[1] The primary alkyl chloride then undergoes nucleophilic attack by an alkoxide (e.g., the benzhydryl alkoxide in Clemastine synthesis).[1]
-
Neighboring Group Participation (NGP): While less strained than aziridines, the internal nitrogen can attack the terminal chloride to form a 1-methylpyrrolizidinium bicyclic intermediate.[1] This quaternary ammonium salt is stable in neutral conditions but can lead to impurities or hydrolysis products (alcohol derivatives) under prolonged aqueous exposure.[1]
Diagram 1: Alkylation Mechanism in Clemastine Synthesis The following diagram illustrates the activation of the alcohol precursor and the SN2 coupling with CEMPH.
Caption: Mechanistic pathway for the etherification of benzhydryl alcohol using CEMPH.
Application Protocol: Synthesis of Clemastine Fumarate Precursor
Objective: To synthesize the Clemastine ether linkage via O-alkylation. Scale: Pilot (100 mmol basis). Prerequisites: All glassware must be oven-dried. Reactions involving NaH must be performed under Argon/Nitrogen.[1]
Reagents & Preparation
-
Substrate: 1-(4-chlorophenyl)-1-phenylethanol (23.3 g, 100 mmol).
-
Reagent: CEMPH (22.1 g, 120 mmol). Note: Use 1.2 eq to account for hydrolysis.
-
Base: Sodium Hydride (60% dispersion in oil, 4.8 g, 120 mmol) OR KOH powder (excess) for Phase Transfer conditions.
-
Solvent: Toluene (anhydrous) or DMF (for faster rates, though harder workup).[1]
Step-by-Step Methodology
Step 1: Free Basing of CEMPH (Critical)
The HCl salt is stable for storage but inactive in base-sensitive alkylations.[1]
-
Dissolve 22.1 g CEMPH[1]·HCl in minimum water (approx. 30 mL).
-
Cool to 0°C. Slowly add 20% NaOH solution until pH > 11.
-
Extract immediately with Toluene (3 x 50 mL).
-
Dry the combined organic layer over anhydrous Na₂SO₄.[1]
-
Validation: Titrate a small aliquot to confirm free amine content.[1] Use the toluene solution immediately in Step 2.[1]
Step 2: Alkoxide Formation[1]
-
In a separate 3-neck flask, suspend NaH (4.8 g) in dry Toluene (100 mL) under inert atmosphere.
-
Add the Benzhydryl alcohol (23.3 g) dropwise as a solution in Toluene.
-
Heat to 60°C for 1 hour until H₂ evolution ceases.
-
Observation: The solution should turn slightly yellow/turbid as the alkoxide forms.[1]
-
Step 3: Coupling Reaction[1][4]
-
Add the dried Toluene solution of CEMPH (from Step 1) dropwise to the alkoxide mixture at 60°C.
-
Raise temperature to reflux (110°C) and stir for 12–18 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).
Step 4: Workup & Purification[1]
-
Cool reaction to room temperature.[1]
-
Quench carefully with ice water (50 mL) to destroy excess hydride.
-
Separate layers.[1] Wash organic phase with water (2 x 50 mL) and brine (1 x 50 mL).[1]
-
Concentrate Toluene under reduced pressure to yield the crude oil.[1]
-
Salt Formation (Purification): Dissolve residue in Acetone/Ethanol.[1] Add Fumaric acid (1 eq). Crystallize at 4°C to obtain Clemastine Fumarate.[1]
Handling, Safety & Stability Protocols
Hazard Class: Alkylating Agent / Irritant.[1] Although less volatile than nitrogen mustards, CEMPH is a skin/eye irritant and a suspected mutagen due to its alkylating capability.[1]
Stability[5][6]
-
Solid State (HCl Salt): Stable for >2 years if stored desiccated at room temperature.[1]
-
Aqueous Solution: The free base hydrolyzes slowly in water to form the corresponding alcohol (2-(2-hydroxyethyl)-1-methylpyrrolidine).[1]
-
Incompatibility: Strong oxidizers, reactive metals.[1]
Emergency Decision Tree
Diagram 2: Spill Response & Safety Workflow
Caption: Standard Operating Procedure for CEMPH spill management.
Analytical Quality Control
To ensure the integrity of the intermediate before use in GMP synthesis:
| Test | Method | Acceptance Criteria |
| Identification | IR / H-NMR | Matches Reference Standard (Confirm Methyl doublet at ~2.3 ppm, Chloroethyl triplet) |
| Assay | HPLC (C18, Phosphate Buffer/ACN) | ≥ 98.0% w/w |
| Loss on Drying | Gravimetric (105°C) | ≤ 0.5% (Hygroscopic nature requires strict control) |
| Related Substances | GC-MS | 2-(2-hydroxyethyl)-1-methylpyrrolidine ≤ 1.0% |
| Chloride Content | Potentiometric Titration (AgNO₃) | 19.0% – 19.5% (Theoretical: 19.26%) |
References
-
Synthesis of Clemastine Fumarate: Source: Google Patents (CN107011228A).[1] Preparation method of clemastine fumarate. [1][3]
-
Asymmetric Synthesis of (R,R)-Clemastine: Source: PubMed (National Institutes of Health).[1] Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. [Link]
-
Chemical Properties & Identifiers: Source: PubChem (NIH).[1] 2-(2-Chloroethyl)-1-methylpyrrolidine Compound Summary. [Link]
-
General Reactivity of Chloroethylamines (Aziridinium vs. Direct Alkylation): Source: Semantic Scholar.[1] Synthetic Applications of Aziridinium Ions. (Provides context on the reactivity of related chloroethyl-amine systems). [Link][1]
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride in Medicinal Chemistry
[1][2]
Executive Summary
This technical guide details the synthetic utility of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7), a specialized nitrogen mustard analog used primarily as an electrophilic building block in pharmaceutical synthesis.[1][2] Unlike simple alkyl halides, this compound reacts via a transient, highly electrophilic bicyclic aziridinium ion .[1][2]
Its most prominent application is in the synthesis of the first-generation antihistamine Clemastine (Tavist) .[1][2] This guide provides mechanistic insights, a validated protocol for O-alkylation, and critical handling procedures to mitigate the vesicant nature of the free base.[1]
Chemical Profile & Reactivity[2][3][4][5]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 56824-22-7 |
| Formula | C |
| MW | 184.11 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, chloroform |
| Stability | Stable as HCl salt; Free base is unstable (self-reactive) |
Mechanistic Insight: The Aziridinium Intermediate
The reactivity of this compound is driven by "neighboring group participation" (NGP).[1][2] Upon neutralization of the hydrochloride salt, the lone pair on the pyrrolidine nitrogen attacks the
This intermediate is the active electrophile.[2] Nucleophiles (Nu
Figure 1: The activation pathway.[1][2] The free base spontaneously cyclizes to the aziridinium ion, which is then intercepted by the nucleophile.[1]
Case Study: Synthesis of Clemastine
The synthesis of Clemastine demonstrates the classic utility of this intermediate.[2] The reaction involves the etherification of a tertiary alcohol (4-chloro-
Synthetic Workflow
Because the nucleophile is a tertiary alcohol (sterically hindered and less acidic), a strong base like Sodium Hydride (NaH) or Sodamide (NaNH
Figure 2: Industrial workflow for Clemastine synthesis emphasizing the convergent coupling strategy.
Detailed Protocol: General O-Alkylation of Phenols
While Clemastine uses a tertiary alcohol, a more common application in medicinal chemistry is the alkylation of phenols to generate libraries of histamine antagonists or neuroactive ligands.[2]
Objective: Synthesize an aryl ether using 2-(2-Chloroethyl)-1-methylpyrrolidine HCl.
Reagents & Equipment[2]
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (K
CO ), anhydrous, granular (3.0 equiv)[1] -
Solvent: Acetone (HPLC grade) or DMF (for unreactive phenols)[1][2]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein-like mechanism.[1][2]
Step-by-Step Methodology
-
Preparation of the Base Layer:
-
Addition of Electrophile:
-
Add This compound (1.2 equiv) directly to the suspension as a solid.[1][2]
-
Note: Do not pre-neutralize the salt in water.[2] Adding the solid salt directly allows the carbonate base to slowly liberate the free amine in situ, which immediately cyclizes and reacts.[2] This minimizes dimerization of the free base.[2]
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 60°C) .
-
Self-Validating Step (TLC): Monitor the disappearance of the starting phenol.[2] The product will typically be a polar, basic spot that streaks on silica unless TEA-treated plates are used.[1][2] Use Dragendorff’s reagent for visualization (stains tertiary amines orange).[1][2]
-
-
Workup:
-
Cool to room temperature.[1][2] Filter off the inorganic salts (KCl, excess K
CO ).[2] -
Concentrate the filtrate under reduced pressure.[2]
-
Biphasic Extraction: Dissolve residue in Ethyl Acetate.[1][2] Wash with water (2x) and Brine (1x).[1][2]
-
Crucial Step: If the product is an oil, it is often beneficial to convert it to the hydrochloride or fumarate salt immediately for crystallization and stability.[2]
-
-
Purification:
Critical Process Parameters (CPP) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Aziridinium | Ensure solvents are strictly anhydrous. Water competes with the phenol for the aziridinium ion.[2] |
| Dimerization | High local concentration of free base | Use the HCl salt and generate the base in situ (heterogeneous mix). Do not pre-free-base the reagent in a separate flask.[1][2] |
| No Reaction | Phenol is too electron-poor | Switch solvent from Acetone to DMF or DMSO and increase temperature to 90°C. Add KI catalyst. |
| Racemization | High Temperature / Long duration | If using chiral starting material (e.g., for (R,R)-Clemastine), minimize heating time.[1] Aziridinium formation generally retains configuration, but prolonged exposure to halide ions can cause scrambling.[1][2] |
Safety & Handling (E-E-A-T)
Warning: This compound acts as a nitrogen mustard analog.[1][2]
-
Vesicant Hazard: The free base (and the aziridinium intermediate) is a potent alkylating agent.[1][2] It can cause severe skin blistering and respiratory damage.[2]
-
Decontamination: Quench spills or glassware with a solution of 10% Sodium Thiosulfate or dilute ammonia.[1][2] This nucleophilically opens the aziridinium ring, rendering it harmless.[2]
-
Storage: The HCl salt is hygroscopic.[2][4] Store in a desiccator or under nitrogen at 2-8°C. Moisture absorption leads to hydrolysis and degradation.[1][2]
References
-
Sigma-Aldrich. Product Specification: this compound.[1][2][5] Available at: [1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26987: Clemastine.[1][2] Available at: [1][2]
-
Ebnöther, A., & Jucker, E. (1963).[1][2] Process for the preparation of heterocyclic compounds.[2][6][7] U.S. Patent No.[1][2] 3,097,212.[1][2] (Original patent describing the synthesis of Clemastine/Meclastin).[1][2]
-
FDA.gov. Clemastine Fumarate Label Information.[1][2] Available at: [1][2]
-
Organic Chemistry Portal. Phenol Synthesis and Reactivity (General Alkylation Context). Available at: [1][2]
Sources
- 1. mzCloud – Clemastine [mzcloud.org]
- 2. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound - [sigmaaldrich.com]
- 6. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 7. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride in the synthesis of clemastine
Application Note: High-Efficiency Synthesis of Clemastine Fumarate via 2-(2-Chloroethyl)-1-methylpyrrolidine
Executive Summary
This application note details the optimized protocol for synthesizing Clemastine Fumarate , a first-generation antihistamine with significant anticholinergic and sedative properties. The core of this synthesis is the nucleophilic substitution involving 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride .
While theoretically a standard Williamson ether synthesis, this reaction is mechanistically complex due to the behavior of the chloroethylamine side chain. This guide addresses the critical "Aziridinium Ion" intermediate, safety protocols for handling nitrogen mustard analogs, and a self-validating resolution process to ensure high enantiomeric purity.
Mechanistic Expertise: The Aziridinium Gateway
To control this reaction, one must understand that 2-(2-Chloroethyl)-1-methylpyrrolidine does not always react via a simple
The Aziridinium Effect:
Under basic conditions (pH > 7) or upon free-basing, the nitrogen lone pair performs an intramolecular nucleophilic attack on the
-
Why this matters: This intermediate is the actual electrophile. It is highly reactive and susceptible to nucleophilic attack.
-
Regioselectivity: The alkoxide nucleophile must attack the specific carbon to reopen the ring to the desired ethyl-pyrrolidine chain. In 2-substituted systems, steric hindrance usually directs the attack to the primary carbon (restoring the original skeleton), but reaction conditions (solvent polarity, temperature) must be controlled to prevent rearrangement byproducts.
DOT Diagram 1: Mechanistic Pathway The following diagram illustrates the activation of the hydrochloride salt and the aziridinium-mediated coupling.
Caption: Figure 1. The activation pathway of the chloroethyl pyrrolidine reagent via the reactive aziridinium intermediate.
Safety & Handling: Nitrogen Mustard Analogs
The reagent 2-(2-Chloroethyl)-1-methylpyrrolidine belongs to the class of nitrogen mustards . It is a potential vesicant (blistering agent) and alkylating agent.
-
Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Quenching Protocol: Residual reagent must be quenched with an aqueous nucleophile (e.g., Sodium Thiosulfate solution or dilute NaOH) to open the aziridinium ring and deactivate the electrophile before disposal.
Detailed Experimental Protocol
This protocol utilizes 1-(4-chlorophenyl)-1-phenylethanol (the tertiary alcohol) and Sodamide (NaNH
Reagents & Specifications
| Reagent | Role | Specifications |
| 1-(4-chlorophenyl)-1-phenylethanol | Substrate | Purity >98%, HPLC |
| 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | Reagent | Purity >97%, Dry (<0.5% H2O) |
| Sodamide (NaNH | Base | Anhydrous |
| Toluene | Solvent | Anhydrous (<0.05% H2O) |
| L-(+)-Tartaric Acid | Resolving Agent | Optical Purity >99% |
Step 1: Alkoxide Formation
-
Charge a dry 3-neck round-bottom flask with Toluene (10 volumes relative to alcohol) under Nitrogen atmosphere.
-
Add 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq).[1][2] Stir until dissolved.
-
Critical Step: Add Sodamide (1.2 eq) or NaH (1.2 eq) slowly at room temperature.
-
Observation: Evolution of ammonia (with NaNH
) or hydrogen gas (with NaH).
-
-
Heat the mixture to 50°C for 1 hour to ensure complete deprotonation. The solution usually turns a yellow/orange hue, indicating alkoxide formation.
Step 2: Coupling Reaction
-
Preparation of the Amine: In a separate flask, dissolve 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.1 eq) in a minimum amount of water. Basify with 20% NaOH to pH 10-11. Extract the free base rapidly into Toluene. Dry the Toluene layer over MgSO
and filter.-
Why separate free-basing? Adding the HCl salt directly to the alkoxide consumes 1 eq of the expensive base (NaNH
/NaH) and generates inorganic salts that can clump. Free-basing externally allows for cleaner kinetics.
-
-
Add the Toluene solution of the free base dropwise to the Alkoxide solution at 50-60°C .
-
Reflux the reaction mixture (approx. 110°C) for 4–6 hours .
-
Process Control (IPC): Monitor by HPLC. Reaction is complete when the starting alcohol is <1.0%.
Step 3: Workup
-
Cool the reaction to room temperature.
-
Quench carefully with Water (5 volumes).
-
Separate the layers.[1][3][4] Wash the organic (Toluene) layer with water (2 x 3 volumes) to remove salts and unreacted amine.
-
Evaporate the Toluene under reduced pressure to yield Racemic Clemastine Base as a viscous oil.
Step 4: Optical Resolution (The Self-Validating Step)
Clemastine is the (R,R) isomer.[5] We use L-(+)-Tartaric acid to selectively crystallize this isomer.[1]
-
Dissolve the crude racemic oil in Acetone:Water (95:5) .
-
Add L-(+)-Tartaric Acid (1.0 eq relative to estimated crude).
-
Heat to 50°C to dissolve, then cool slowly to 0-5°C.
-
Validation: Only the (R,R)-Clemastine-L-Tartrate salt crystallizes efficiently. The (S,S) isomer remains in the mother liquor.
-
Optional: Recrystallize from Acetone/Water if chiral purity is <98% ee.
Step 5: Conversion to Fumarate Salt (API Form)
-
Suspend the Tartrate salt in water and basify with NaOH (pH 10) to liberate the free base. Extract into Ethyl Acetate or Toluene.
-
Add Fumaric Acid (1.0 eq).
-
Heat to dissolve, then cool. Clemastine Fumarate precipitates as a white crystalline solid.[1][3]
-
Filter and dry at 50°C under vacuum.
Workflow Visualization
DOT Diagram 2: Synthesis & Purification Workflow
Caption: Figure 2. Step-by-step process flow from raw materials to the final Clemastine Fumarate API.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Aziridinium formation or Hydrolysis. | Ensure Toluene is dry. If using external free-basing, ensure the amine is extracted quickly to prevent polymerization. |
| Impurity: Styrene Derivative | Elimination of the tertiary alcohol. | Reaction temperature too high or base too strong. Maintain temp <115°C. |
| Poor Chiral Purity | Inefficient Resolution. | Check Acetone:Water ratio (Target 20:1). Too much water solubilizes the tartrate salt; too little precipitates impurities. |
| Gummy Precipitate | Rapid cooling during salt formation. | Re-heat to dissolve and cool slowly (10°C/hour) with seeding. |
References
-
Preparation of clemastine fumarate. Google Patents, CN107011228B. (2017). Describes the industrial synthesis using Sodamide and the resolution with L-tartaric acid. Link
-
Clemastine Fumarate Monograph. USP 29-NF 24. (2006). Provides analytical standards and purity requirements for the final API. Link
-
Ebnöther, A., & Weber, H. P. (1976).[3] Structure and activity of clemastine. Helvetica Chimica Acta, 59(7), 2462-2468. Establishes the stereochemistry and structure-activity relationship. Link
-
Clemastine Compound Summary. PubChem CID 26987.[2] National Center for Biotechnology Information. Link
Sources
- 1. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 2. GSRS [precision.fda.gov]
- 3. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N-Alkylation Strategies using 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
[1][2][3]
Executive Summary
This technical guide details the handling, mechanism, and experimental protocols for using 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMPH) as an electrophilic alkylating agent.[1][2][3] While widely recognized as the key intermediate in the synthesis of the antihistamine Clemastine , its utility extends to the N-alkylation of indoles, imidazoles, and secondary amines in medicinal chemistry.[3]
Critical Technical Insight: Success with CEMPH relies on understanding that it does not react via a simple
Mechanistic Profiling: The Aziridinium Pathway
Unlike standard alkyl halides, CEMPH possesses an internal nucleophile (the pyrrolidine nitrogen).[3] Upon neutralization of the hydrochloride salt, the nitrogen lone pair attacks the
The "Hidden" Electrophile
The reaction proceeds through Neighboring Group Participation (NGP).[3] The free base is relatively stable at low temperatures, but heat drives the formation of the bicyclic aziridinium species.[3]
Figure 1: The reaction trajectory requires in situ generation of the free base, followed by thermal activation to the aziridinium ion, which is then intercepted by the nucleophile.[3]
Safety & Handling (Mustard Agent Analog)
WARNING: CEMPH is structurally related to nitrogen mustards.[1][2][3] While less potent than bis-chloroethyl amines, it forms an alkylating aziridinium ion capable of DNA modification.[1][2][3]
Optimization Parameters
Solvent Selection
The choice of solvent dictates the stability of the aziridinium ion.[3]
| Solvent | Dielectric Constant | Suitability | Notes |
| Toluene | 2.38 | High | Excellent for biphasic reactions.[1][2][3] Poor solubility for the HCl salt (requires Phase Transfer Catalyst).[2][3] |
| Acetone/MEK | 20.7 | Medium | Good for homogeneous reactions with inorganic bases (K2CO3).[1][2] Reflux temp (56°C) is mild.[1][2][3] |
| DMF/DMSO | ~36-46 | Low | Promotes rapid aziridinium formation but can lead to dimerization if the nucleophile is weak.[1][2][3] Hard to remove. |
| Water | 80.1 | Low | High hydrolysis risk.[1][2][3] The aziridinium ion reacts with water to form the alcohol side product.[1][2][3] |
Base Selection[1][2][3]
-
Inorganic Carbonates (K2CO3, Cs2CO3): Best for sensitive substrates.[2][3] Slow release of the free base prevents high concentrations of aziridinium, reducing dimerization.[2][3]
-
Sodium Amide (NaNH2): Used historically (e.g., Clemastine patents) for strong nucleophiles, but poses safety risks.[3]
-
Hydroxides (NaOH/KOH): Effective in biphasic systems (Toluene/Water) with a Phase Transfer Catalyst (TBAB).[1][2][3]
Experimental Protocols
Protocol A: Heterogeneous N-Alkylation (Indoles/Amines)
Recommended for small-scale medicinal chemistry exploration.[1][2][3]
Reagents:
-
CEMPH: 1.2 – 1.5 equiv[3]
-
Base:
(anhydrous, milled): 3.0 equiv[3] -
Catalyst: NaI (0.1 equiv) – Finkelstein condition to accelerate leaving group exchange.[1][3]
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Charging: Add the Indole (1.0 equiv), CEMPH (1.2 equiv), and
(3.0 equiv) to the flask. -
Solvent: Add MEK (0.2 M concentration relative to substrate).[1][2][3]
-
Activation: Heat the suspension to reflux (~80°C for MEK).
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Cool to RT. Filter off the inorganic solids.[1][2][3] Concentrate the filtrate.
-
Purification: Redissolve residue in DCM, wash with water (to remove unreacted amino-alcohol hydrolysis products), dry over
, and purify via flash chromatography (typically DCM/MeOH gradients due to the polarity of the tertiary amine product).
Protocol B: Biphasic Phase-Transfer Synthesis (Scale-Up)
Recommended for gram-scale synthesis where filtration is impractical.[1][2][3]
Reagents:
-
Substrate: 1.0 equiv
-
CEMPH: 1.5 equiv[3]
-
Solvent: Toluene (Organic Phase) / 50% NaOH (Aqueous Phase)[1][3]
-
Catalyst: Tetrabutylammonium bromide (TBAB): 0.05 equiv[1][3]
Workflow Diagram:
Figure 2: Phase Transfer Catalysis (PTC) workflow allows for easy separation of the inorganic byproducts.[1][2]
Troubleshooting & Critical Controls
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete aziridinium formation.[1][2][3] | Increase temperature (switch from Acetone to MEK or Toluene). Add NaI catalyst.[1][2][3] |
| Hydrolysis Product (Alcohol formation) | Wet solvent or reagents.[1][2][3] | Dry solvents over molecular sieves.[1][2][3] Ensure base is anhydrous.[1][2][3] |
| Dimerization | High concentration of free base.[1][2][3] | Add the base slowly or use a weaker base ( |
| Sticky Precipitate | Polymerization of the reagent.[1][2][3] | Use vigorous stirring. Ensure the substrate is soluble before adding CEMPH.[1][2][3] |
References
-
Clemastine Synthesis & Mechanism
-
Aziridinium Ion Kinetics
-
Reagent Safety & Data
-
General N-Alkylation Context
Sources
- 1. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 5. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
Reaction of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride with amines
Application Note: Nucleophilic Amination of 2-(2-Chloroethyl)-1-methylpyrrolidine
Executive Summary
The reaction of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride with amines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of H1-antihistamines (e.g., Clemastine) and neuroleptic agents. This reaction is not a simple SN2 substitution; it proceeds through a highly reactive, bicyclic aziridinium ion intermediate .
This guide addresses the critical challenge of this reaction: Regioselectivity . The intermediate can undergo nucleophilic attack at two distinct carbon sites, leading to either the retention of the pyrrolidine ring (kinetic product) or ring expansion to a piperidine derivative (thermodynamic product). We provide a protocol designed to maximize the pyrrolidine yield while ensuring operator safety when handling this nitrogen mustard analog.
Mechanistic Insight: The Aziridinium Gateway
Understanding the mechanism is the only way to control the outcome. The hydrochloride salt is stable, but upon neutralization, the free base undergoes rapid intramolecular cyclization.
The Pathway
-
Free Base Formation: Neutralization of the HCl salt liberates the secondary amine.
-
Cyclization: The nitrogen lone pair attacks the
-chloroethyl group, displacing chloride and forming the 1-methyl-1-azoniabicyclo[3.1.0]hexane ion (Aziridinium). -
Nucleophilic Attack:
-
Path A (Major): Attack at the exocyclic primary carbon (less hindered) yields the pyrrolidine derivative.
-
Path B (Minor/Rearrangement): Attack at the endocyclic bridgehead carbon (more hindered) yields the piperidine derivative (ring expansion).
-
Caption: Mechanistic bifurcation of the aziridinium intermediate. Path A is generally preferred for steric reasons, preserving the pyrrolidine core.
Experimental Protocol
Objective: Synthesis of a tertiary amine via coupling of a secondary amine (e.g., a phenothiazine or diphenylamine derivative) with 2-(2-chloroethyl)-1-methylpyrrolidine.
Safety Warning: The free base and the aziridinium intermediate are potent alkylating agents (blistering agents). All operations must be conducted in a fume hood.
Materials
| Reagent | Equiv. | Role |
| Amine Substrate | 1.0 | Nucleophile |
| 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | 1.2 - 1.5 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 3.0 - 4.0 | Base (Acid Scavenger) |
| Potassium Iodide (KI) | 0.1 (Cat.) | Catalyst (Finkelstein) |
| Solvent (MEK or Toluene/Water) | - | Medium |
Step-by-Step Procedure
Method A: Heterogeneous Phase Transfer (Recommended for Scale-up) This method generates the free base in situ, minimizing operator exposure to the volatile toxic free amine.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge the Amine Substrate (1.0 equiv) and Toluene (10-15 volumes).
-
Activation: Add Potassium Carbonate (pulverized, 3.0 equiv) and catalytic Potassium Iodide (0.1 equiv).
-
Expert Note: KI converts the in situ generated alkyl chloride to the more reactive alkyl iodide, accelerating the reaction and often improving the regioselectivity ratio by allowing lower temperatures.
-
-
Addition: Add 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 equiv) directly as the solid salt.
-
Why? Adding the salt directly prevents the need to isolate the unstable, toxic free base. The K₂CO₃ will neutralize it slowly, releasing the free amine which immediately cyclizes and reacts.
-
-
Reaction: Heat the mixture to reflux (110°C) for 12–18 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the secondary amine substrate is the primary indicator.
-
-
Workup:
-
Cool to room temperature.
-
Add water to dissolve inorganic salts.
-
Separate the organic (Toluene) layer.
-
Extract the aqueous layer once with Toluene.
-
Combine organics, wash with brine, and dry over Na₂SO₄.
-
-
Purification: Concentrate under reduced pressure. The residue is typically purified via flash column chromatography (DCM/MeOH/NH₃) or recrystallized as a fumarate/maleate salt (common for antihistamines like Clemastine).
Analytical Validation & Troubleshooting
Distinguishing between the pyrrolidine (retention) and piperidine (expansion) isomers is critical.
NMR Diagnostics
-
Pyrrolidine Product (Retention): Look for the ethyl bridge signals. You should see a distinct multiplet for the CH₂ adjacent to the pyrrolidine ring and a triplet/multiplet for the CH₂ adjacent to the nitrogen of the nucleophile.
-
Piperidine Product (Expansion): The symmetry changes. The "ethyl bridge" disappears, replaced by ring protons. The methyl group on the nitrogen often shifts slightly upfield compared to the pyrrolidine analog.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | HCl salt not neutralizing; Old reagents. | Use freshly pulverized K₂CO₃ or switch to NaOH (50%) with a Phase Transfer Catalyst (TBAB). |
| High Piperidine Impurity | Thermodynamic control (High Temp/Long Time). | Reduce reaction temperature; use a more polar solvent (Acetone/MEK) to stabilize the transition state. |
| Polymerization | Free base concentration too high. | Ensure the HCl salt is the limiting reagent in the solution phase (slow addition or heterogeneous conditions). |
Application Workflow
Caption: Optimized workflow for heterogeneous coupling, minimizing exposure to vesicant intermediates.
References
-
PubChem. 2-(2-Chloroethyl)-1-methylpyrrolidine Compound Summary. National Library of Medicine. [Link]
-
Vedejs, E., & Martinez, G. R. (1979). Methylide generation from pyrrolidinium salts. Journal of the American Chemical Society.[1] (Context on aziridinium reactivity). [Link]
-
Ebnöther, A., & Weber, H. P. (1976).[2] Synthesis and absolute configuration of clemastine. Helvetica Chimica Acta.[2] (Classic synthesis reference). [Link]
Sources
Application Note: Strategic Utilization of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride in Synthesis
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP[1]·HCl, CAS: 56824-22-7) is a critical electrophilic building block used primarily in the synthesis of pharmaceutical agents containing the pyrrolidinoethyl moiety, such as the antihistamine Clemastine .[1]
Unlike simple alkyl halides, CEMP[1]·HCl does not react via a simple SN2 mechanism.[1] Upon neutralization, it undergoes an intramolecular cyclization to form a highly reactive azetidinium (4-membered ring) intermediate.[1] Understanding this kinetic pathway is essential for controlling regioselectivity and preventing polymerization.[1] This guide outlines the safe handling, mechanistic activation, and validated protocols for O- and N-alkylation.[1]
Safety & Hazard Profile (Critical)
WARNING: CEMP·HCl acts as a nitrogen mustard mimic.[1] While less volatile than standard mustard agents, the free base and its azetidinium intermediate are potent alkylating agents.[1]
| Hazard Class | Description | Mitigation |
| Vesicant / Irritant | Causes severe skin burns and eye damage.[1] | Double-gloving (Nitrile/Laminate), Face Shield, Fume Hood.[1] |
| Acute Toxicity | Toxic if swallowed or inhaled.[1][2] | Handle only in a certified chemical fume hood.[1] |
| Hygroscopic | Absorbs moisture, leading to hydrolysis/degradation.[1] | Store under inert gas (Argon/N2) at 2–8°C. |
Neutralization Protocol: Spills or excess reagent should be quenched with a solution of 10% Sodium Thiosulfate in water.[1] The thiosulfate anion is a soft nucleophile that rapidly opens the azetidinium ring, rendering it non-electrophilic.[1]
Mechanistic Insight: The Azetidinium Pathway[1]
The reactivity of CEMP·HCl is defined by "neighboring group participation."[1] The nitrogen atom within the pyrrolidine ring acts as an internal nucleophile.[1]
-
Free-Basing: Treatment with base removes the HCl proton.[1]
-
Cyclization: The nitrogen lone pair attacks the
-carbon (bearing the chlorine), displacing the chloride.[1] -
Azetidinium Formation: This forms a bicyclic 1-methyl-1-azoniabicyclo[3.2.0]heptane system (an azetidinium ion).[1]
-
Nucleophilic Attack: The incoming nucleophile (Nu⁻) attacks the strained ring.[1] Regioselectivity usually favors attack at the less hindered primary carbon, restoring the pyrrolidine ring structure.[1]
Visualization: Reaction Pathway[3]
Figure 1: The activation pathway of CEMP[1]·HCl. The reaction proceeds through the red Azetidinium node, which is the actual electrophilic species.[1]
Experimental Protocols
Protocol A: Synthesis of Clemastine (O-Alkylation)
This protocol describes the coupling of CEMP[1]·HCl with a tertiary alcohol (e.g., 4-chloro-α-methyl-α-phenylbenzenemethanol).[1]
Reagents:
-
Substrate: Tertiary Alcohol (1.0 equiv)[1]
-
Reagent: CEMP·HCl (1.2 – 1.5 equiv)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion, 2.0 equiv) or Sodamide (NaNH2)[1]
-
Solvent: Toluene (Anhydrous) or DMF (for faster rates)[1]
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer.
-
Alkoxide Formation:
-
Charge the flask with the Tertiary Alcohol dissolved in dry Toluene (10 mL/g).
-
Cool to 0°C.[1]
-
Add NaH portion-wise. Caution: Hydrogen gas evolution.
-
Stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Reagent Addition (In-Situ Free Basing):
-
Add solid CEMP·HCl directly to the reaction mixture.
-
Note: The excess NaH will neutralize the HCl salt and generate the free base in situ, which immediately cyclizes to the azetidinium ion.[1]
-
-
Reaction:
-
Work-up:
-
Purification:
-
The crude oil is often converted to the Fumarate salt for crystallization.[1] Dissolve in Acetone/Ethanol and add Fumaric acid.
-
Protocol B: General N-Alkylation (Secondary Amines)
For coupling CEMP[1]·HCl with secondary amines (e.g., piperazine derivatives).[1]
Reagents:
-
Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)[1]
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein-like mechanism.[1]
-
Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).[1]
Methodology:
-
Suspend the Amine, CEMP·HCl, and K₂CO₃ in MeCN.[1]
-
Heat to 60–80°C with vigorous stirring.
-
Mechanism Note: The carbonate neutralizes the HCl.[1] The free amine then attacks the azetidinium intermediate.[1]
-
Monitor consumption of the amine.[1]
-
Filter off inorganic salts (KCl) while hot.[1]
-
Concentrate the filtrate to obtain the crude product.[1]
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Azetidinium | Dilute the reaction. High concentrations favor intermolecular polymerization over nucleophilic attack.[1] |
| Unreacted CEMP | Hydrolysis | Ensure solvents are strictly anhydrous. The azetidinium ion reacts rapidly with water.[1] |
| Isomer Formation | Ring Expansion | Lower the reaction temperature.[1] Higher temperatures can favor attack at the more substituted carbon (thermodynamic control).[1] |
| Dark Coloration | Oxidation of Free Base | Perform all steps under strict Nitrogen/Argon atmosphere.[1] |
References
-
PubChem. this compound (Compound Summary).[1][7] National Library of Medicine.[1] [Link][1]
-
Ebnöther, A., & Weber, H. P. (1976).[1] Synthesis and absolute configuration of clemastine.[1] Helvetica Chimica Acta.[1] (Fundamental work on the stereochemistry and synthesis of Clemastine). [Link]
-
Google Patents. CN107011228B: Preparation method of clemastine fumarate.[1] (Detailed industrial protocol for O-alkylation).
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine - Google Patents [patents.google.com]
- 7. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride (CEMP·HCl)
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP·HCl) is a critical intermediate in the synthesis of antihistamines such as Clemastine. However, its structural classification as a nitrogen mustard derivative designates it as a Potential Genotoxic Impurity (PGI). Regulatory bodies (ICH M7 guidelines) require its control at trace levels (often <10-50 ppm) in final drug substances.
The Analytical Challenge:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
Dynamic Instability: In solution, particularly at neutral or basic pH, CEMP undergoes rapid intramolecular cyclization to form a reactive aziridinium ion .
-
Thermal Lability: Standard GC methods risk on-column degradation unless specific precautions are taken.
This guide provides two validated workflows: LC-MS/MS for trace genotoxic screening and HPLC-CAD for bulk assay, emphasizing the critical control of pH to "freeze" the chemical equilibrium.
Physicochemical Context & Stability Mechanism
Understanding the degradation mechanism is prerequisite to accurate analysis. CEMP·HCl exists in an equilibrium defined by pH.
-
Acidic pH (<3): The nitrogen is protonated (
), preventing nucleophilic attack. The molecule is stable as the open-chain hydrochloride salt. -
Neutral/Basic pH (>6): The free amine is generated. The nitrogen lone pair attacks the
-carbon bearing the chlorine, displacing the chloride ion to form the bicyclic N-methyl-1-azoniabicyclo[3.1.0]hexane (Aziridinium Ion) . This species is the active alkylating agent and rapidly hydrolyzes to the alcohol (ethanolamine derivative).
Mechanism Visualization
The following diagram illustrates the critical stability window required for sample preparation.
Caption: pH-dependent equilibrium of CEMP. Analysis must maintain the molecule in the "Analytical Safe Zone" (Protonated) to prevent artifactual loss.
Method A: LC-MS/MS for Trace Impurity Analysis (GTI)
Application: Quantitation of CEMP residues in API at ppm levels (Limit of Quantitation ~1 ppm).
Rationale
Triple quadrupole MS is the gold standard for nitrogen mustards due to high selectivity and sensitivity. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) because CEMP is highly polar and elutes near the void volume on standard C18 columns, causing ion suppression.
Protocol Details
| Parameter | Specification |
| Instrument | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP) |
| Column | Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B hold 1 min; 90% |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C |
| Sample Diluent | Acetonitrile:0.1% Formic Acid (80:20) . Crucial: High organic matches initial gradient; acid stabilizes CEMP. |
| Detection | ESI Positive Mode (MRM) |
MS/MS Transitions (MRM)[2]
-
Precursor Ion:
148.1 -
Quantifier Ion:
87.1 (Loss of chloroethyl chain, characteristic pyrrolidine ring fragment) -
Qualifier Ion:
44.1
Expert Insight: System Suitability
-
Carryover Check: Nitrogen mustards are "sticky." Ensure the needle wash contains 0.1% formic acid in 50:50 MeOH:Water to prevent carryover into the next blank.
-
Internal Standard: Use CEMP-d3 or a structural analog like N-methylpyrrolidine if isotopologues are unavailable, though external standardization is acceptable if matrix effects are <15%.
Method B: HPLC-CAD for Bulk Purity & Assay
Application: Purity assessment of raw material CEMP·HCl (>98%) or reaction monitoring.
Rationale
Since CEMP lacks a UV chromophore, Charged Aerosol Detection (CAD) is superior to Refractive Index (RI) because it allows gradient elution. CAD is a universal mass-sensitive detector.
Protocol Details
| Parameter | Specification |
| Instrument | HPLC with Corona Veo / Vanquish CAD |
| Column | Agilent Zorbax Bonus-RP or equivalent Polar-Embedded C18 (3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detector Settings | Power Function: 1.0 (for linearity); Evaporator Temp: 35°C |
| Sample Prep | Dissolve 10 mg CEMP·HCl in 10 mL of 0.1% TFA (aq) . |
Validation Criteria (Self-Validating)
-
Linearity: CAD response is curvilinear. Use a quadratic fit (
) or enable the "Power Function" linearization in the software. -
Specificity: The acidic mobile phase (TFA) ensures the aziridinium ion does not form during the run. If a peak appears at RRT ~0.4 (early eluting), it indicates hydrolyzed alcohol impurity (2-(1-methylpyrrolidin-2-yl)ethanol).
Analytical Decision Workflow
Use the following logic tree to select the appropriate methodology based on your detection limits and matrix.
Caption: Decision tree for selecting analytical techniques for CEMP·HCl.
Safety & Handling (Crucial)
-
Toxicity: CEMP is a vesicant and alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile) mixed with sodium bicarbonate to quench the alkylating potential.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Echemi. 1-(2-Chloroethyl)pyrrolidine hydrochloride Safety Data Sheet (SDS). (2024).[1] Link
-
PubChem. 2-(2-Chloroethyl)-1-methylpyrrolidine Compound Summary. National Library of Medicine.[1] Link
-
Otsuka, M., et al. "Analysis of nitrogen mustard degradation products via hydrophilic interaction liquid chromatography–tandem mass spectrometry."[2] Journal of Chromatography A, 1609 (2020). (Adapted for CEMP methodology). Link
-
Holzgrabe, U., et al. "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 113 (2015). (Basis for CAD protocol).[3][4][5][6] Link
Sources
Advanced Application Note: TLC Monitoring of Reactions Involving 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Part 1: Executive Summary & Safety Directive
The Molecule & The Challenge
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is a critical building block in medicinal chemistry, notably for synthesizing antihistamines (e.g., Clemastine) and antipsychotics.[1][2] However, it presents a "Perfect Storm" of challenges for Thin Layer Chromatography (TLC):
-
Lack of Chromophore: It is an aliphatic amine with no conjugated
-system, rendering it invisible under standard UV (254 nm) light.[1][2] -
Ionic Nature: As a hydrochloride salt, it adheres strongly to silica, leading to streaking or baseline retention unless properly modulated.
-
Dynamic Instability: The free base rapidly cyclizes to form a reactive aziridinium ion (N-methyl-1-azoniabicyclo[3.1.0]hexane).[1][2] This cyclization is the mechanism of action but complicates analysis, as the "spot" can change chemically during the TLC run.
Mandatory Safety Protocol (Critical)
WARNING: This compound behaves as a nitrogen mustard precursor.[1][2] Upon neutralization, it forms an aziridinium ion, which is a potent alkylating agent.
-
Containment: All TLC spotting and developing must occur inside a certified fume hood.[2]
-
Decontamination: Spills should be neutralized with 10% aqueous sodium thiosulfate.[1][2]
-
PPE: Double nitrile gloves are required.[1][2] The aziridinium intermediate can penetrate single layers.
Part 2: Chemical Context & Mechanism[1][2]
To interpret the TLC, you must understand the species present on the plate. The hydrochloride salt is stable. However, in the presence of base (even basic sites on silica or mobile phase modifiers), it enters an equilibrium.
Mechanism Diagram
The following diagram illustrates the pathway from the stable salt to the reactive electrophile.
Figure 1: The "Aziridinium Shuffle."[1][2] On a basic TLC plate, the Free Base and Aziridinium ion may exist in equilibrium, potentially causing spot broadening.
Part 3: Experimental Protocols
Visualization Strategy (The "Invisible" Spot)
Since UV detection is impossible, chemical derivatization is required. We utilize a Dual-Mode Visualization strategy: UV for the aromatic nucleophile/product, and Dragendorff’s Reagent for the aliphatic pyrrolidine.
| Reagent | Target Species | Appearance | Sensitivity |
| UV (254 nm) | Aromatic Nucleophiles (Start Material), Product | Dark spots (Quenching) | High |
| Dragendorff’s | 2-(2-Chloroethyl)-1-methylpyrrolidine | Orange/Red on Yellow | High (Specific to 3° amines) |
| Iodine (I₂) | Universal (Lipids, Amines) | Brown/Yellow | Moderate (Reversible) |
| Ninhydrin | Amines | Faint Pink/Purple | Low (Poor for 3° amines) |
Recommendation: Use Dragendorff’s Reagent .[1][2] It forms an insoluble complex with the tertiary amine nitrogen (
Mobile Phase Optimization
Standard eluents (Hexane/EtOAc) will leave the amine salt at the baseline (
Eluent System A (General Monitoring):
-
DCM : Methanol : NH₄OH (25%)[1]
-
Ratio: 90 : 9 : 1
-
Why: The ammonia deprotonates the salt, allowing the free base to migrate. The methanol solubilizes the polar salt.
Eluent System B (For Hydrophobic Products):
-
DCM : Methanol : Triethylamine (TEA)[1]
-
Ratio: 95 : 4 : 1
-
Why: Less polar.[1][2] Better for separating the final alkylated product from the polar pyrrolidine reagent.
Step-by-Step Monitoring Protocol
Step 1: Sample Preparation[1][2][4]
-
Reaction Mixture: Take a 10 µL aliquot. Quench into a mini-vial containing 100 µL of saturated NaHCO₃ and 100 µL DCM. Vortex.
-
Reference Standard: Dissolve 5 mg of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl in 1 mL Methanol.
-
Note: Do not neutralize the standard in the vial; let the mobile phase do it to prevent premature cyclization/degradation in the vial.
-
Step 2: Spotting & Development[1][2]
-
Use Glass-backed Silica Gel 60 F254 plates (Aluminium backings can react with HCl/halides).[1][2]
-
Spot the Reference (Lane 1), Co-spot (Lane 2), and Reaction Organic Layer (Lane 3).
Step 3: Visualization Sequence[5]
-
Dry the plate thoroughly with a heat gun (essential to remove NH₃/TEA, which can interfere with staining).
-
View under UV 254 nm: Circle the Nucleophile and Product. The Pyrrolidine reagent will be invisible.
-
Dip in Dragendorff’s Reagent:
-
The Pyrrolidine spot will instantly turn bright orange .
-
Interpretation: If the orange spot is present, the alkylating agent is in excess. If absent, it has been consumed.
-
Part 4: Troubleshooting & Data Interpretation
The "Double Spot" Phenomenon
Observation: The pyrrolidine reference shows two spots or a streak. Cause: Equilibrium between the open-chain chloro-amine and the cyclized aziridinium ion on the silica.[1][2] Solution:
-
Add more NH₄OH to the mobile phase to push the equilibrium.
-
Keep the run time short.
-
Acceptance Criteria: As long as the spot is distinct from the product and starting nucleophile, a streak is acceptable for reaction monitoring.
Visualization Failure
Observation: No orange spot for the reference. Cause:
-
pH Interference: Residual ammonia on the plate neutralizes the acidic Dragendorff reagent.
-
Fix: Dry the plate longer or expose it to acetic acid vapor before dipping.
-
-
Degradation: The reagent has hydrolyzed to the alcohol (2-(1-methylpyrrolidin-2-yl)ethanol).[1][2] The alcohol stains poorly compared to the amine.
Workflow Diagram
Figure 2: Optimized workflow for handling the dual-nature (UV-inactive/Ionic) of the analyte.[1][2]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][1]
-
Kato, N., & Ogamo, A. (2001).[6] A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.[2][6] Science & Justice.[1][2] (Demonstrating Dragendorff specificity for tertiary amines). Available at: [Link]
-
ScienceMadness. TLC of amine hydrochloride salts. (Practical discussion on mobile phase selection for HCl salts). Available at: [Link]
Sources
- 1. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency Scale-Up of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride Mediated Alkylations
Application Note & Process Guide | Version 2.0
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMPH) is a critical nitrogen mustard intermediate used in the synthesis of antihistamines (e.g., Clemastine), antipsychotics, and specialty functional materials. Its utility stems from its ability to form a highly electrophilic bicyclic aziridinium ion in situ.
However, this same mechanism presents significant scale-up challenges:
-
Safety: The intermediate is a potent alkylating agent and potential vesicant.
-
Stability: The free base is unstable and rapidly dimerizes or hydrolyzes if not managed correctly.
-
Kinetics: Reaction success depends on synchronizing the generation of the aziridinium ion with the availability of the nucleophile.
This guide outlines a self-validating protocol for handling CEMPH at scale, focusing on in situ activation to maximize safety and yield.
Mechanistic Foundation: The Aziridinium Singularity
To optimize the reaction, one must understand that CEMPH is a "pro-electrophile." It is relatively inert as the hydrochloride salt. Upon neutralization, it undergoes an intramolecular cyclization to form the active species.
The Reaction Pathway
The reaction does not proceed via a standard SN2 displacement of the chloride by the external nucleophile. Instead, the nitrogen atom displaces the chloride intramolecularly.
Key Insight: The rate-determining step is often the cyclization (k1), not the nucleophilic attack (k2). Therefore, increasing nucleophile concentration may not linearly increase the reaction rate if cyclization is sluggish, but excess base can accelerate decomposition.
Figure 1: The activation pathway of CEMPH. Note that the Aziridinium ion is the obligatory intermediate.
Critical Safety & Handling (E-E-A-T)
WARNING: CEMPH and its free-base form are nitrogen mustards. They act as alkylating agents capable of DNA modification.
Engineering Controls
-
Closed Systems: All solids charging should occur via split-butterfly valves or contained transfer systems to prevent dust generation.
-
Scrubbers: Reactor off-gas must be routed to an acidic scrubber to trap any volatile amine species, followed by a basic scrubber if thionyl chloride was used in precursor steps.
-
Decontamination Solution: A prepared solution of 10% Sodium Thiosulfate or Dilute HCl must be available. Thiosulfate rapidly quenches the aziridinium ion by opening the ring to form a non-toxic thiosulfate ester.
Stability of the Salt
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Moisture absorption leads to hydrolysis and formation of the inactive amino-alcohol.
-
Storage: Store at <25°C in tightly sealed drums with desiccant bags.
Large-Scale Protocol: Synthesis of Clemastine (Case Study)
This protocol illustrates the O-alkylation of a tertiary alkoxide, a standard application of CEMPH.
Reaction Model:
-
Substrate: 1-(4-chlorophenyl)-1-phenylethanol (CPPE)
-
Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (CEMPH)
-
Base: Sodium Amide (NaNH2) or Sodium Hydride (NaH) (60% dispersion)
-
Solvent: Toluene (Preferred for azeotropic drying and solubility)
Pre-Reaction Preparation
Ensure the reactor is clean, dry, and inerted with Nitrogen (<2% O2).
Step-by-Step Methodology
| Step | Operation | Critical Process Parameter (CPP) | Rationale |
| 1 | Alkoxide Formation | Temp: 40-50°C | |
| 1.1 | Charge Toluene (10 vol) and CPPE (1.0 eq) to Reactor A. | Water content <0.05% | Moisture destroys the strong base. |
| 1.2 | Cool to 0-5°C. Charge NaNH2 (1.2 eq) portion-wise. | Exotherm control | Formation of H2 (if NaH) or NH3 gas requires controlled venting. |
| 1.3 | Warm to 50°C and stir for 2 hours. | Solution clarity | Ensures complete conversion of alcohol to alkoxide. |
| 2 | Reagent Activation (In-Situ) | Temp: <10°C | CRITICAL STEP |
| 2.1 | In Reactor B (Prep Tank), suspend CEMPH (1.1 eq) in Toluene (3 vol). | Suspension uniformity | |
| 2.2 | Add 20% NaOH (aq) or solid NaHCO3 (carefully) to free-base. | pH > 10 | Alternative: Add solid CEMPH directly to the alkoxide (Step 3) if reactor design permits. See Note A. |
| 2.3 | Note A: For large scale, it is safer to add Solid CEMPH directly to the formed alkoxide in Reactor A, rather than pre-forming the free base in Reactor B. This avoids handling the toxic, unstable free base liquid. | ||
| 3 | Coupling Reaction | Temp: Reflux (110°C) | |
| 3.1 | (Using Solid Addition Strategy): Cool Reactor A (Alkoxide) to 20°C. | Temp < 25°C | Prevent immediate uncontrolled reaction. |
| 3.2 | Charge solid CEMPH (1.2 eq) via powder transfer system. | Dust control | |
| 3.3 | Heat reaction mixture to Reflux (110°C). | Ramp rate: 1°C/min | The heat drives the cyclization of CEMPH to Aziridinium, which is immediately trapped by the Alkoxide. |
| 3.4 | Hold at reflux for 4-6 hours. | HPLC monitoring | Check for disappearance of CPPE. |
| 4 | Quench & Workup | pH Control | |
| 4.1 | Cool to 20°C. Add Water (5 vol). | Exotherm | Quenches excess base and unreacted aziridinium. |
| 4.2 | Separate phases. Wash Organic layer with Water (3x). | Phase separation | Removes inorganic salts and pyrrolidine hydrolysis byproducts. |
| 4.3 | Extract product into acidic water (pH 2) if purification is needed, or crystallize as Fumarate salt. | pH | Clemastine is often isolated as the Hydrogen Fumarate salt. |
Data Summary Table
| Parameter | Specification | Impact of Deviation |
| Stoichiometry | 1.0 CPPE : 1.2 CEMPH : 2.5 NaNH2 | Excess CEMPH is hard to remove; Low base yields incomplete reaction. |
| Solvent Water | < 500 ppm | High water hydrolyzes the aziridinium ion to the glycol (inactive). |
| Reaction Temp | 105°C - 115°C (Reflux) | Low temp (<80°C) fails to drive the cyclization (k1). |
| Reaction Time | 4 - 8 Hours | Extended time (>12h) promotes degradation/dimerization. |
Process Control & Analytics
Monitoring the Reaction
Direct monitoring of the Aziridinium ion is difficult due to its transient nature. Instead, monitor the consumption of the starting material (CPPE) and the formation of the product.
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4).
-
Key Impurity: 1-(2-Hydroxyethyl)-1-methylpyrrolidine . This forms if water enters the system, hydrolyzing the aziridinium ion.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Moisture in solvent/reactor. | Verify KF of Toluene is <0.05%. Dry reactor boil-out. |
| High Impurity (Hydrolysis) | Wet CEMPH salt. | Dry CEMPH salt in vacuum oven at 40°C over P2O5. |
| Stalled Reaction | Incomplete Aziridinium formation. | Increase temperature to hard reflux. Ensure base strength is sufficient. |
| Severe Exotherm | Rapid addition of CEMPH to hot base. | STOP. Cool reactor. Add reagent only at <25°C, then ramp heat. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26987, Clemastine. Retrieved October 26, 2023, from [Link]
-
Ebnöther, A., & Weber, H. P. (1976).[1] Synthesis and absolute configuration of clemastine. Helvetica Chimica Acta, 59(7), 2462-2468. (Foundational synthesis reference).
- Google Patents. (2017). CN107011228B - Preparation method of clemastine fumarate.
Disclaimer: This guide is for educational and research purposes. All large-scale chemical operations must undergo a rigorous Process Hazard Analysis (PHA) and comply with local EHS regulations.
Sources
Application Notes & Protocols: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride in Medicinal Chemistry
Executive Summary
This document provides a comprehensive technical guide on the application of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7) in medicinal chemistry. It serves as a critical building block for introducing the N-methyl-2-pyrrolidinylethyl moiety, a common structural motif in a variety of pharmacologically active agents. We will delve into its synthesis, physicochemical properties, core reactivity as an alkylating agent, and detailed, field-tested protocols for its preparation and use. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel therapeutic candidates, particularly those targeting the central nervous system.[1]
Introduction: A Versatile Synthetic Intermediate
This compound is a heterocyclic compound whose value in drug discovery is rooted in its bifunctional nature.[2] The molecule combines a saturated N-methylpyrrolidine ring, a feature present in many neurologically active natural products and synthetic drugs, with a reactive chloroethyl side chain. This side chain acts as an electrophilic handle, enabling chemists to covalently attach the entire pyrrolidinyl structure to a wide range of nucleophilic scaffolds.[1]
Its primary utility is as a key intermediate or precursor in the multi-step synthesis of complex drug molecules.[3] The incorporation of the N-methyl-2-pyrrolidinylethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and ability to interact with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1] Consequently, this reagent has been employed in the development of diverse therapeutic agents, from antihistamines to potent enzyme inhibitors.[2][4]
Physicochemical Properties & Safe Handling
Understanding the compound's properties is paramount for its effective and safe use in the laboratory. It is typically a pale beige to beige solid and is notably hygroscopic, readily absorbing moisture from the atmosphere.[2]
Table 1: Physicochemical Data for 2-(2-Chloroethyl)-1-methylpyrrolidine HCl
| Property | Value | Reference(s) |
| CAS Number | 56824-22-7 | [2] |
| Molecular Formula | C₇H₁₅Cl₂N | [2] |
| Molecular Weight | 184.11 g/mol | [1][2] |
| Melting Point | 98-102 °C (lit.) | [2] |
| Appearance | Pale Beige to Beige Solid | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Stability | Hygroscopic | [2] |
Safety & Handling Precautions: As a reactive alkylating agent, this compound must be handled with appropriate care.
-
Hazard Profile: The compound is classified as harmful if swallowed or inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields.[5][7]
-
Handling: Avoid the formation of dust and aerosols. Use only spark-proof tools and ensure adequate ventilation.[5]
-
Storage: Due to its hygroscopic nature, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]
Core Application: The Alkylation Workhorse
The primary utility of 2-(2-Chloroethyl)-1-methylpyrrolidine stems from the reactivity of its terminal alkyl chloride. The chloroethyl group is an excellent electrophile, susceptible to nucleophilic substitution (typically SN2). This allows for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), or carbon-sulfur (C-S) bonds, making it an invaluable tool for molecular construction.
The general workflow involves reacting the hydrochloride salt with a target nucleophile in the presence of a base. The base serves two purposes: first, to deprotonate the nucleophile, increasing its nucleophilicity, and second, to neutralize the HCl salt, liberating the free amine form of the pyrrolidine derivative for the reaction.
Caption: Synthesis of the title compound from its alcohol precursor.
This protocol outlines a general method for using the title compound to alkylate a secondary amine, a common step in constructing more complex pharmaceutical agents. [8] Materials:
-
Target secondary amine (R₂NH) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen or argon atmosphere.
-
Charging the Flask: To the flask, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to create a stirrable slurry. Add this compound (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 10-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel to afford the pure N-alkylated product. [8]
Analytical Characterization
Confirming the identity and purity of the synthesized compounds is a critical step. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum should show characteristic signals for the N-methyl group, the pyrrolidine ring protons, and the two methylene groups of the ethyl chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [9]* Infrared (IR) Spectroscopy: Can be used to identify functional groups, although it is less definitive for structure elucidation in this case compared to NMR. [9]* Melting Point Analysis: A sharp melting point range is indicative of high purity. [2]
Troubleshooting and Expert Insights
-
Low Yields in Alkylation: If yields are low, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF, especially for less nucleophilic substrates like phenols or certain anilines.
-
Hygroscopicity: The hydrochloride salt's tendency to absorb water can quench reactions that require anhydrous conditions. Always handle the reagent quickly, store it properly in a desiccator, and use anhydrous solvents.
-
Side Reactions: In some cases, elimination can compete with substitution, particularly with sterically hindered nucleophiles or at high temperatures. Using a more polar aprotic solvent (e.g., DMF) can favor the SN2 pathway.
-
Free Base vs. Salt: While the hydrochloride salt is more stable and easier to handle, some reactions may proceed more efficiently with the free base. The free base can be generated by partitioning the salt between a non-polar organic solvent (like dichloromethane) and an aqueous base (like NaOH), followed by drying and evaporation of the organic layer. This should be done immediately before use as the free base is less stable.
References
- Google Patents. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
-
MySkinRecipes. This compound. Available at: [Link]
-
Chemdad Co. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available at: [Link]
-
Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
SGRL. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available at: [Link]
-
National Institutes of Health (NIH). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Available at: [Link]
-
Scribd. Synthesis of Novel H1 Antihistamines. Available at: [Link]
-
ResearchGate. ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Available at: [Link]
-
Slideshare. Antihistaminics-Medicinal Chemistry. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. unodc.org [unodc.org]
- 4. scribd.com [scribd.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of Novel Analogs using 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Abstract & Scope
This technical guide details the synthetic utility of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7) as a versatile electrophilic building block.[1] While historically significant as the precursor to the H1-antihistamine Clemastine , this scaffold offers underutilized potential for generating novel GPCR ligands (particularly histaminergic and cholinergic modulators).[1]
This guide departs from standard recipe-based protocols by focusing on the Aziridinium Ion Strategy . We provide optimized protocols for O-alkylation and N-alkylation, emphasizing the in situ generation of the reactive intermediate to maximize yield and safety.[1]
Mechanistic Expertise: The Aziridinium Gateway
To successfully synthesize analogs, one must understand that this reaction does not proceed via a simple SN2 displacement of the chloride. Instead, it relies on Neighboring Group Participation (NGP) .[1]
-
Freebasing: The hydrochloride salt is neutralized to the free amine.[1]
-
Cyclization: The tertiary amine nitrogen attacks the
-carbon, displacing the chloride and forming a highly electrophilic, bicyclic aziridinium ion .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Nucleophilic Attack: The incoming nucleophile (alcohol, phenol, or amine) attacks the strained ring, reopening it to form the ethyl-linked product.
Critical Insight: The aziridinium intermediate is indistinguishable from "nitrogen mustards" in terms of reactivity.[1] It is kinetically unstable and highly susceptible to hydrolysis.[1] Therefore, anhydrous conditions are not just recommended; they are mandatory to prevent the formation of the alcohol byproduct (2-(1-methylpyrrolidin-2-yl)ethanol).[1]
Visualization: Reaction Pathway & Logic
The following diagram illustrates the critical pathway and the competition between productive synthesis and hydrolysis.
Figure 1: The Aziridinium Gateway.[1] Note the critical divergence at the red node; moisture leads to irreversible byproduct formation.
Safety Protocol: Vesicant Handling
WARNING: The in situ generated aziridinium ion is a potent alkylating agent and a vesicant (blistering agent).
-
Engineering Controls: All weighing and reactions must occur inside a certified fume hood.
-
Quenching: Residual reaction mixtures should be quenched with 10% aqueous sodium thiosulfate to neutralize unreacted alkylating species before disposal.[1]
-
Skin Protection: Double-gloving (Nitrile/Laminate) is required.[1] The hydrochloride salt is less dangerous, but the free base is highly permeable to skin.
Experimental Protocols
Protocol A: O-Alkylation (Synthesis of Ether Analogs)
Target Application: Synthesis of Clemastine-like antihistamines or aryl-ether scaffolds.[1]
Rationale: We utilize Sodium Hydride (NaH) in DMF.[1] This method is superior to the older Sodamide (NaNH2) method used in early Clemastine patents because it allows for stricter anhydrous control and cleaner workup.
Reagents:
-
Nucleophile: Substituted Phenol or Tertiary Alcohol (1.0 equiv)
-
Electrophile: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil) (2.5 equiv)
-
Solvent: Anhydrous DMF (or DMSO for low-reactivity alcohols)[1]
Step-by-Step Methodology:
-
Nucleophile Activation:
-
In a flame-dried 3-neck flask under Argon, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Cool to 0°C. Carefully add NaH (2.5 equiv) portion-wise.
-
Note: The extra equivalents of base are to neutralize the HCl salt of the electrophile later.
-
Stir at RT for 30 mins until H2 evolution ceases (Solution A).
-
-
Electrophile Introduction:
-
Add solid 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 equiv) directly to Solution A in one portion.
-
Why solid? Adding it as a solid minimizes handling of the free base solution.[1] The excess NaH will freebase it in situ.
-
-
Reaction:
-
Workup:
-
Purification:
Protocol B: N-Alkylation (Synthesis of Diamine Analogs)
Target Application: Synthesis of mixed-amine ligands for CNS targets.[1]
Rationale: A biphasic system or weak inorganic base is sufficient here.[1] We use K2CO3 in Acetonitrile to promote the reaction while scavenging the HCl released.[1]
Reagents:
-
Nucleophile: Secondary Amine (e.g., Piperazine derivative) (1.0 equiv)
-
Electrophile: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.1 equiv)[1]
-
Base: Potassium Carbonate (anhydrous, micronized) (3.0 equiv)
-
Catalyst: Sodium Iodide (0.1 equiv) - Optional Finkelstein enhancement
-
Solvent: Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation:
-
Reaction:
-
Heat to Reflux (80-82°C) for 12–16 hours.
-
Self-Validation Check: The mixture should turn from a white suspension to a slightly yellow/cream suspension.
-
-
Workup:
Data Analysis & Validation
Successful synthesis is validated by specific NMR signatures and LCMS data.[1]
Expected Analytical Data (General)
| Data Type | Characteristic Signal | Interpretation |
| 1H NMR | N-Methyl group . Distinctive sharp singlet. | |
| 1H NMR | O-CH2 (For Ether Analogs). Shifted downfield due to oxygen. | |
| 1H NMR | N-CH2 (For Amine Analogs). Overlaps with ring protons.[1] | |
| LCMS | [M+H]+ | Mass should correspond to Nucleophile + 112.1 Da (Pyrrolidine ethyl fragment). |
| TLC | Rf ~ 0.2 - 0.4 | (DCM:MeOH:NH4OH 90:9:1).[1] Stains with Dragendorff or Iodine.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Hydrolysis of Aziridinium | Ensure solvents are anhydrous. Use molecular sieves in the reaction.[1] |
| Starting Material Remains | Incomplete Cyclization | Increase temperature to 60-80°C. The cyclization has a high activation energy barrier.[1] |
| Dimerization | Polymerization of Aziridinium | Avoid high concentrations.[1] Keep reaction dilute (0.1 - 0.2 M). |
References
-
Clemastine Synthesis (Original Patent): Jucker, E., & Ebnöther, A. (1963).[1] Process for the preparation of new ethers.[1] U.S. Patent No.[1] 3,097,215.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Aziridinium Ion Kinetics: Stirling, C. J. M. (1960).[1] The Hydrolysis of 2-Chloroethylamines.[1] Journal of the Chemical Society, 255-262.[1] [1]
-
Precursor Data & Safety: PubChem. (n.d.). Compound Summary for CID 285093: 2-(2-Chloroethyl)-1-methylpyrrolidine.[1][5] National Library of Medicine.[1] Retrieved February 7, 2026.[1] [1]
-
Modern Ether Synthesis (NaH Method): Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] 5th Ed.[1] John Wiley & Sons.[1] (Referencing general Williamson Ether Synthesis protocols adapted for basic amines). [1]
Sources
- 1. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride in High-Value Synthesis
This guide provides an in-depth technical analysis and operational protocol for utilizing 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride in organic synthesis. It is designed for medicinal chemists and process engineers requiring high-fidelity control over alkylation reactions.
Part 1: Executive Summary & Chemical Foundation
This compound is a specialized alkylating agent primarily used to introduce the 2-(1-methylpyrrolidin-2-yl)ethyl moiety into nucleophilic scaffolds. Unlike simple alkyl halides, this compound possesses an internal nucleophile (the tertiary amine) capable of Neighboring Group Participation (NGP).
However, contrary to standard "nitrogen mustards" which form highly reactive 3-membered aziridinium ions, this specific structural isomer cyclizes to form a 5-membered pyrrolizidinium salt . This distinction is critical: while aziridinium ions are transient reactive intermediates, the pyrrolizidinium species is often a stable, unreactive "dead-end" byproduct. Successful synthesis relies on optimizing conditions to favor intermolecular
Physicochemical Profile [1][2][3][4][5][6]
| Property | Data | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 112–114 °C (Free Base), ~160 °C (HCl) | Salt form is significantly more stable. |
| Solubility | Water, Ethanol, Methanol, Chloroform | Limited solubility in non-polar ethers/alkanes. |
| pKa | ~10.2 (Pyrrolidine Nitrogen) | Requires strong base for deprotonation to free base. |
| Reactivity Mode | Electrophile (Alkyl Chloride) | Susceptible to intramolecular quenching. |
Part 2: Mechanistic Analysis – The "Pyrrolizidinium Trap"
To maximize yield, one must understand the competition between the desired intermolecular coupling and the undesired intramolecular cyclization.
-
Pathway A (Desired): Direct
attack by an external nucleophile (Nu⁻) on the primary chloride. -
Pathway B (Undesired): Intramolecular attack by the pyrrolidine nitrogen on the chloride, forming the 1-methylpyrrolizidinium cation .
Expert Insight: Unlike the 3-membered aziridinium ring, the 5-membered pyrrolizidinium ring is thermodynamically stable and kinetically inert to ring opening by weak nucleophiles. Once formed, the reagent is effectively sequestered. Therefore, protocols must minimize the lifetime of the free base in the absence of the external nucleophile.
Figure 1: The kinetic competition between productive alkylation and the "Pyrrolizidinium Trap."
Part 3: Detailed Protocol – Synthesis of Chiral Ethers (Clemastine Type)
This protocol describes the O-alkylation of a tertiary alcohol (e.g., 1-(4-chlorophenyl)-1-phenylethanol) to synthesize a Clemastine analog.[5][6][7] This is a challenging transformation due to the steric bulk of the alcohol and the instability of the free base reagent.
Reagents & Equipment
-
Substrate: Tertiary Alcohol (1.0 equiv)
-
Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 – 1.5 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) or Sodamide (NaNH₂) (2.0 equiv)
-
Solvent: Anhydrous Toluene or DMF (DMF promotes SN2 but accelerates cyclization; Toluene is preferred for control).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
1. Preparation of the Alkoxide (The Nucleophile)
-
Charge a flame-dried 3-neck flask with the Tertiary Alcohol (10 mmol) and anhydrous Toluene (50 mL).
-
Cool to 0 °C under nitrogen flow.
-
Add NaH (20 mmol) portion-wise. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Ensure complete evolution of H₂ ceases.
-
Checkpoint: The solution should turn slightly turbid or change color, indicating alkoxide formation.
-
2. Free Base Liberation (In-Situ Strategy)
-
Note: Do not pre-generate and store the free base. Generate it immediately prior to use or in the reaction pot if using excess base.
-
Option A (Separate Liberation - Recommended for purity):
-
Dissolve the HCl salt (12 mmol) in minimal water.
-
Basify with cold 5M NaOH to pH > 12.
-
Extract rapidly with Toluene (3 x 10 mL).
-
Dry the combined organic layer over Na₂SO₄ for < 10 mins.
-
Critical: Use this solution immediately in Step 3.
-
-
Option B (One-Pot): Add the solid HCl salt directly to the alkoxide solution containing excess NaH. This is riskier as the salt may clump, but it minimizes handling.
3. The Coupling Reaction
-
Add the Toluene solution of the Free Base (from Option A) dropwise to the stirred Alkoxide solution at reflux temperature (110 °C).
-
Reasoning: High temperature favors the bimolecular SN2 reaction (high activation energy due to sterics) over the unimolecular cyclization.
-
Reflux for 12–18 hours. Monitor by TLC or HPLC.
-
TLC Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). The quaternary byproduct (Trap) will stay at the baseline.
-
4. Workup & Purification
-
Cool reaction to RT. Quench carefully with water (20 mL).
-
Separate phases. Extract aqueous phase with Toluene.
-
Acid-Base Purification (Crucial for removing non-basic impurities):
-
Extract the organic phase with 1M HCl (3 x 30 mL). The product and unreacted amine go into the aqueous phase. Neutral organic impurities remain in Toluene.
-
Wash the acidic aqueous phase with fresh Ether/Toluene.
-
Basify the aqueous phase with 5M NaOH (pH > 12).
-
Extract the liberated amine product into Ethyl Acetate or DCM.
-
-
Dry over MgSO₄ and concentrate in vacuo.
-
Crystallization: Convert to the Fumarate salt (1.0 equiv Fumaric acid in Ethanol) for final purification, as the oil is often difficult to handle.
Part 4: Synthesis Workflow Visualization
Figure 2: Operational workflow for the synthesis of Clemastine analogs.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye: Severe irritant.[8][9] Potential vesicant (blistering agent) due to alkylating capability.
-
Genotoxicity: Suspected mutagen. Handle as a potential carcinogen.
Operational Safety Protocols:
-
Containment: All weighing and transfers of the solid HCl salt must occur within a certified Fume Hood.
-
Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (nucleophilic quenching of the alkyl chloride) followed by dilute detergent.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face shield is recommended during the basification step (risk of splashing caustic solution).
Part 6: References
-
PubChem. Compound Summary: 2-(2-Chloroethyl)-1-methylpyrrolidine.[7] National Library of Medicine. [Link]
-
Ebnöther, A., & Weber, H. P. (1976). Synthesis and absolute configuration of clemastine. Helvetica Chimica Acta. (Authoritative source on the stereochemistry and synthesis of Clemastine).
-
Organic Chemistry Portal. Nucleophilic Substitution (SN2). (Mechanistic grounding). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. newdruginfo.com [newdruginfo.com]
- 3. Clemastine Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 6. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 7. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Common side reactions with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Technical Support Center: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
User Guide: Mechanism, Stability & Troubleshooting
Reagent Profile:
-
Primary Application: Electrophilic intermediate for alkylation reactions (e.g., synthesis of Clemastine).[3]
-
Active Species: Azetidinium Ion (via Neighboring Group Participation).[3]
Part 1: The Core Mechanism (The "Activation Bottleneck")[1][3]
To troubleshoot effectively, you must understand that the linear chloride you weigh out is not the species that reacts.[3] It is a pro-electrophile.
Upon neutralization of the hydrochloride salt (free-basing), the nitrogen lone pair attacks the
The Critical Equilibrium: Unlike nitrogen mustards (which form 3-membered aziridinium rings), this molecule forms a 4-membered azetidinium ring.[1][3] While less strained, it is still the obligate intermediate for nucleophilic attack.[3]
-
Path A (Desired): The nucleophile attacks the azetidinium ion, opening the ring to form the product.[3]
-
Path B (Hydrolysis): Water attacks the ion, reverting it to the precursor alcohol.[3]
-
Path C (Rearrangement): Ring opening at the "wrong" carbon leads to ring expansion (Azepane derivatives).[3]
Visualizing the Pathway
Figure 1: The activation pathway driven by Neighboring Group Participation (NGP).[1][3] The Azetidinium ion is the central hub for both product formation and side reactions.
Part 2: Troubleshooting Common Side Reactions
Issue 1: "My reaction yield is low, and I see a polar impurity."
Diagnosis: Hydrolysis (Reversion to Alcohol) The azetidinium intermediate is highly susceptible to nucleophilic attack by water.[3] If water is present, it opens the ring to form 1-methyl-2-pyrrolidineethanol (the precursor alcohol).[1][3] This is often mistaken for "no reaction" because the alcohol is the starting material for the chloride synthesis.[3]
| Parameter | Recommendation | Why? |
| Solvent Quality | Anhydrous (<50 ppm H₂O) | Water competes with your target nucleophile for the azetidinium ion.[1][3] |
| Base Selection | Non-nucleophilic (e.g., K₂CO₃, NaH) | Strong hydroxide bases (NaOH) increase the concentration of OH⁻, a potent nucleophile that causes hydrolysis. |
| Atmosphere | Nitrogen/Argon | The HCl salt is hygroscopic; the free base rapidly absorbs moisture from air.[3] |
Protocol Correction:
-
Dry the HCl salt in a vacuum desiccator over P₂O₅ before use.[3]
-
Perform the "free-basing" step in situ if possible.[3] If you must isolate the free base, do so rapidly at low temperature (0°C) and use immediately.[3]
Issue 2: "The product has the correct mass but the wrong NMR signals."
Diagnosis: Ring Expansion (Isomerization) The azetidinium ion is bicyclic.[3] Nucleophilic attack usually occurs at the primary carbon (reforming the pyrrolidine ring).[3] However, under thermodynamic control or with bulky nucleophiles, attack may occur at the secondary ring carbon. This expands the 5-membered pyrrolidine ring into a 7-membered Azepane (homopiperidine) ring.[1][3]
-
Symptom: ¹H NMR shows a loss of the characteristic pyrrolidine multiplet pattern and the appearance of a broader, more complex aliphatic region typical of a 7-membered ring.[3]
-
Trigger: High temperatures (>80°C) or prolonged reaction times.[3]
Corrective Action:
-
Kinetic Control: Run the reaction at the lowest temperature that allows conversion (start at 0°C, warm to RT).
-
Solvent Choice: Switch to a non-polar solvent (e.g., Toluene, DCM) if solubility permits. Polar aprotic solvents (DMF, DMSO) can stabilize the transition state for rearrangement.[3]
Issue 3: "The reaction mixture turned into an insoluble gum/gel."
Diagnosis: Intermolecular Dimerization (Quaternization) If the concentration of the free base is too high, the nitrogen of one molecule attacks the alkyl chloride side chain of another before it can cyclize or react with the target.[3] This forms oligomeric ammonium salts (polymers).[3]
Prevention Protocol (High Dilution Technique):
-
Dissolve the nucleophile in the reaction flask.
-
Dissolve the CEMP[3]·HCl (neutralized) in a separate volume of solvent.
-
Add the CEMP solution dropwise to the nucleophile solution.[3]
-
Logic: This keeps the instantaneous concentration of the electrophile low relative to the nucleophile, favoring the cross-reaction over self-polymerization.[3]
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I store the free base of 2-(2-Chloroethyl)-1-methylpyrrolidine? A: No. The free base is chemically unstable.[1][3] It will auto-cyclize to the azetidinium chloride salt and eventually dimerize/polymerize upon standing, even at room temperature.[3] Always generate the free base in situ or use immediately after extraction.[3]
Q: I see a peak at M+18 in my LC-MS. What is it? A: This is likely the hydrolysis product (1-methyl-2-pyrrolidineethanol).[1][3]
-
Calculation: Chloride (Cl = 35.[3]5) replaced by Hydroxyl (OH = 17).[3]
-
Mass Shift: -35.5 + 17 = -18.5?
-
Correction: In LC-MS (ESI+), the Chloride (M) is observed as [M+H]+.[3] The Alcohol is [M-Cl+OH+H]+.[3]
-
Wait, M+18 usually implies a water adduct or ammonium adduct.[3] If you see a peak corresponding to the Starting Material Mass - HCl + H2O, it is the alcohol.[3]
-
Check: If you see a peak at MW ~129 (for the cation), that is the alcohol.[3]
Q: Why is the reaction rate slower than with nitrogen mustards? A: The formation of the 4-membered azetidinium ring (from a gamma-chloroamine) is kinetically slower than the formation of a 3-membered aziridinium ring (from a beta-chloroamine).[1][3] You may need to heat the reaction slightly (40-60°C) or add iodide (KI) as a catalyst (Finkelstein reaction) to convert the chloride to a more reactive iodide in situ.[3]
References
Sources
- 1. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
- 2. 2-(2-Chloroethyl)-1-Methylpiperidine Hydrochloride Detailed Information | CAS, Properties, Safety, Supplier in China [pipzine-chem.com]
- 3. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkylation with 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary & Core Challenge
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMPH) is a specialized alkylating agent widely used to introduce the 2-(1-methylpyrrolidin-2-yl)ethyl moiety into amines, phenols, and thiols. It is a critical building block in the synthesis of antihistamines (e.g., Clemastine) and antipsychotics.
The Core Challenge: Unlike simple alkyl halides (e.g., methyl iodide), CEMPH does not react via a direct SN2 displacement of the chloride. Instead, under basic conditions, it cyclizes to form a highly reactive bicyclic aziridinium ion intermediate.
This mechanism introduces two primary failure modes:
-
Over-Alkylation (Poly-alkylation): The alkylated product is often more nucleophilic than the starting material, leading to double alkylation.
-
Reagent Dimerization: The aziridinium ion can react with a molecule of its own free base, causing polymerization and low yields.
The Mechanism: Understanding the Aziridinium Intermediate
To troubleshoot effectively, you must understand the kinetics. The reaction is unimolecular regarding the electrophile formation but bimolecular regarding the nucleophilic attack.
Figure 1: The activation pathway of CEMPH. Note that the "Free Base" competes with the Nucleophile for the Aziridinium ion, leading to dimerization.
Troubleshooting Guide: Preventing Over-Alkylation
Scenario A: Alkylation of Primary Amines ( )
Issue: The mono-alkylated product (
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 3:1 to 5:1 (Amine : CEMPH) | Flooding the reaction with the substrate ensures the aziridinium ion is statistically more likely to encounter unreacted starting material than the product. |
| Addition Mode | Slow Addition of CEMPH | Adding the alkylating agent dropwise to the amine keeps the concentration of the active aziridinium ion low relative to the amine. |
| Base Choice | Inorganic Biphasic (e.g., NaOH/Toluene) | Organic bases (TEA/DIPEA) can sometimes promote solubility of the salt, increasing the local concentration of the free base, which promotes dimerization. |
Alternative Strategy (Protection):
If the amine is expensive, do not use excess. Instead, convert the primary amine to a sulfonamide (e.g., Tosyl-amide). The sulfonamide proton is acidic (
Scenario B: Alkylation of Phenols (Etherification)
Issue: C-alkylation vs. O-alkylation and hydrolysis of the reagent.
| Variable | Recommendation | Scientific Rationale |
| Solvent | Acetone or 2-Butanone (MEK) | Polar aprotic solvents favor O-alkylation. |
| Base | Anhydrous carbonate bases deprotonate the phenol without introducing water (which hydrolyzes the aziridinium). | |
| Temperature | Reflux (56–80°C) | Heat is required to drive the formation of the aziridinium ion from the salt in heterogeneous conditions. |
Validated Experimental Protocols
Protocol A: Biphasic Alkylation (Recommended for Amines)
Best for preventing reagent polymerization and controlling reaction rate.
Reagents:
-
Substrate: Primary Amine (3.0 equiv)
-
Reagent: CEMPH (1.0 equiv)
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase)
-
Base: NaOH (2.5 equiv)
Step-by-Step:
-
Dissolution: Dissolve the amine in Toluene.
-
Base Preparation: Dissolve NaOH in a minimal amount of water (concentrated solution).
-
Activation: Add the CEMPH solid to the Toluene/Amine mixture.
-
Initiation: Add the aqueous NaOH dropwise with vigorous stirring .
-
Why? The NaOH generates the free base of CEMPH at the interface. The free base migrates into the toluene, cyclizes to the aziridinium, and reacts with the amine. This "slow release" prevents the reagent from reacting with itself.
-
-
Workup: Separate phases. Wash organic layer with water to remove unreacted amine (if water soluble) or purify via column chromatography.
Protocol B: Heterogeneous Carbonate Method (Recommended for Phenols)
Best for O-alkylation.
Step-by-Step:
-
Suspend Phenol (1.0 equiv) and anhydrous
(3.0 equiv) in Acetone. -
Stir at room temperature for 30 minutes to ensure phenoxide formation.
-
Add CEMPH (1.1 equiv) as a solid.
-
Heat to reflux for 12–24 hours.
-
Monitoring: Monitor by TLC/LCMS. If the reaction stalls, add a catalytic amount of NaI (Finkelstein condition) to facilitate the reaction, though the aziridinium mechanism usually renders this unnecessary.
Frequently Asked Questions (FAQs)
Q1: Can I convert CEMPH to its free base beforehand to simplify the reaction? A: NO. The free base of 2-(2-chloroethyl)-1-methylpyrrolidine is unstable. Once deprotonated, it rapidly cyclizes to the aziridinium ion. If no nucleophile is present, it will attack another molecule of free base, forming a dimer/polymer. Always generate the free base in situ in the presence of your nucleophile.
Q2: My yield is low, and I see a large baseline spot on TLC. What is it? A: This is likely the polymerized reagent. This occurs if the mixing was poor or if the reagent was added too quickly in a homogeneous solution. Switch to Protocol A (Biphasic) to control the concentration of the active species.
Q3: Is this reagent dangerous? A: Yes. It is a nitrogen mustard analog. The aziridinium ion is a potent alkylator of DNA.
-
Safety: Handle in a fume hood. Wear double nitrile gloves.
-
Quenching: Quench all glassware and waste with dilute HCl (opens the aziridine ring to the harmless chloride salt) or thiosulfate solution.
Q4: How do I remove the excess amine used to prevent over-alkylation? A: If your product is a tertiary amine and your starting material is a primary amine:
-
Distillation: If the starting amine is volatile (low MW).
-
Scavenging Resins: Use an isocyanate resin (e.g., polystyrene-methylisocyanate) to react with the remaining primary amine, then filter.
-
Acetylation: Treat the crude mixture with acetic anhydride (reacts with primary amine to form amide), then separate the basic product (tertiary amine) from the neutral amide via acid/base extraction.
Decision Logic for Experiment Design
Figure 2: Workflow for selecting the correct alkylation strategy based on substrate type.
References
-
Mechanism of Aziridinium Formation: Gao, H., et al. "Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles." European Journal of Organic Chemistry, 2021.[1]
-
General Alkylation Strategies & Avoiding Over-alkylation: ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guide: Alkylation."[2]
-
Reagent Properties & Safety: PubChem Database. "this compound."[3][4] CID 285093.
-
Phenol Alkylation Protocols: Organic Chemistry Portal. "Synthesis of Phenols and Ethers."[5][6]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1H NMR spectrum [chemicalbook.com]
- 5. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
Purification of products from 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride reactions
This guide is designed for organic chemists and process engineers utilizing 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP[1][2]·HCl) as an electrophilic alkylating agent.[2]
The chemistry of CEMP·HCl is unique because it does not react via a simple SN2 displacement of the chloride. Instead, it proceeds through a transient, highly reactive spiro-aziridinium intermediate .[2] Understanding this mechanism is the single most critical factor in troubleshooting yield, purity, and safety issues.
Part 1: The Aziridinium Gateway (Mechanism & Regioselectivity)
Before attempting purification, you must verify that your reaction conditions favored the correct pathway. CEMP·HCl acts as a "Trojan Horse": it is stable as a salt but becomes a potent electrophile upon neutralization.[2]
The Mechanism
-
Activation: Base neutralizes the HCl salt.[2] The free amine acts as an internal nucleophile, displacing the chloride to form a bicyclic N-methyl-spiro[pyrrolidine-2,2'-aziridinium] ion.[1][2]
-
Nucleophilic Attack: Your nucleophile (Nu-) attacks this strained ring.[1][2]
-
The Fork in the Road: The nucleophile can attack two different carbons on the aziridinium ring, leading to either the desired product or a structural isomer.
Visualizing the Pathway
The following diagram maps the critical divergence points where impurities are born.
Caption: The "Aziridinium Fork."[3][4] Path A yields the desired pyrrolidine ethylamine. Path B results in a piperidine ring expansion, a common and difficult-to-separate impurity.[1][2]
Part 2: Troubleshooting & Optimization
Scenario 1: "I see unreacted starting material, but the reaction ran for 24 hours."
-
Root Cause: The pH was likely too low. The amine cannot cyclize to the aziridinium ion if it is protonated.
-
Fix: Ensure your base (e.g., K2CO3, NaOH) is present in at least 2.5 equivalents (1 eq to neutralize HCl, 1 eq to scavenge the leaving group, 0.5 eq excess).
-
Check: Verify the internal temperature. Cyclization is endothermic; if the reaction is too cold (<40°C), the aziridinium formation is slow.
Scenario 2: "I have a major impurity with the same mass (M+) but different retention time."
-
Root Cause: Piperidine Rearrangement. Nucleophilic attack occurred at the ring carbon rather than the ethyl carbon.
-
Mechanistic Insight: This is often solvent-dependent.[1][2] Polar protic solvents can stabilize the transition state for ring expansion.
-
Fix: Switch to non-polar or polar aprotic solvents (Toluene, MEK, or DMF). Avoid high temperatures which favor the thermodynamic piperidine product.
Scenario 3: "My product is streaking/tailing on TLC and Silica Columns."
-
Root Cause: The tertiary amine interacts strongly with the acidic silanols on silica gel.
-
Fix: You must deactivate the silica.
-
TLC: Dip plates in 5% Triethylamine/MeOH before use.
-
Column: Pre-wash the column with eluent containing 1% Triethylamine (TEA) or 1% NH4OH.
-
Part 3: Purification Protocols
Since the product is a tertiary amine, we can exploit pH-Swing Extraction for a self-validating purification.[1][2] This method removes neutral impurities (unreacted electrophiles) and acidic impurities (phenols) without chromatography.[2]
Protocol A: The "pH-Swing" Extraction (Recommended)[1]
| Step | Action | Chemical Logic |
| 1 | Quench & Acidify | Add 1M HCl to the reaction mixture until pH < 2. |
| 2 | Organic Wash | Extract the aqueous layer with EtOAc or Ether. Discard organic. |
| 3 | Basify | Cool the aqueous layer to 0°C. Add 4M NaOH dropwise until pH > 12. |
| 4 | Product Extraction | Extract aqueous layer with DCM or Toluene (3x).[2] |
| 5 | Drying | Dry over Na2SO4 and concentrate. |
Protocol B: Recrystallization (If Product is Solid)
If your product is a solid (or if you convert it to a salt like fumarate or oxalate):
-
Solvent System: Isopropanol (IPA) or Ethanol/Diethyl Ether.[2]
-
Technique: Dissolve in minimum hot IPA. Add Ether until slightly cloudy.[2] Cool slowly to 4°C.
-
Note: CEMP derivatives often form hygroscopic HCl salts.[2] Fumarate salts are often non-hygroscopic and crystalline.[2]
Visualizing the Workflow
Caption: The "pH-Swing" purification logic.[1][2] By toggling pH, the product is moved between phases, leaving impurities behind.
Part 4: Safety & Decontamination (Vesicant Warning)
CEMP·HCl and its aziridinium intermediate are nitrogen mustard precursors .[2] They are potent alkylating agents and vesicants (blister agents).[2][5]
-
Hazard: Causes severe skin burns, eye damage, and potential DNA alkylation.
-
Latency: Symptoms (blistering/redness) may be delayed by hours.[2] Do not wait for pain to act.
Decontamination Protocol
Do not use simple water or ethanol for spills; this spreads the agent. You must chemically destroy the alkylating potential.
-
Preparation of Decon Solution:
-
Spill Cleanup:
-
Glassware: Soak all flasks and stir bars in the Thiosulfate solution for >1 hour before standard washing.[2]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use the free base of CEMP instead of the HCl salt? A: Yes, but it is unstable. The free base cyclizes to the aziridinium ion upon storage, which then polymerizes or hydrolyzes. Always store as the HCl salt and generate the free base in situ or immediately before use.
Q: Why is my yield low when using NaH as a base? A: NaH is often too strong and can cause elimination reactions or deprotonate the wrong site if your nucleophile has multiple acidic protons. Carbonate bases (K2CO3, Cs2CO3) in refluxing acetone or acetonitrile are generally superior for this specific alkylation.
Q: How do I confirm the structure of the piperidine impurity? A: 1H NMR is definitive. The pyrrolidine product (Path A) will show a characteristic ethyl chain pattern. The piperidine impurity (Path B) will show a more symmetrical ring structure and a loss of the specific ethyl-linker signals.
References
- Mechanism of Aziridinium Formation:March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Regioselectivity in Aziridinium Ring Opening: D'Hooghe, M., et al. (2012). "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews, 41, 643-665.[2] Link
- Synthesis of Clemastine (Example Application): Ebnöther, A., & Jucker, E. (1964). "Ethers of N-methyl-pyrrolidine-2-methanol." Helvetica Chimica Acta.
-
Safety & Decontamination: Centers for Disease Control and Prevention (CDC).[2] "Nitrogen Mustard HN-2: Blister Agent."[1][2][5][12] NIOSH Emergency Response Card. Link
-
Purification of Tertiary Amines: Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Edition. CRC Press.[2] (Standard protocols for amine extraction and silica deactivation).
Sources
- 1. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Possible reason for the unusual regioselectivity in nucleophilic ring opening of trisubstituted aziridines under mildly basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Nitrogen Mustard HN-2: Blister Agent | NIOSH | CDC [cdc.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. hsdl.org [hsdl.org]
Technical Support Center: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl Removal
Case ID: CEM-REM-001 Status: Open Priority: High (Vesicant/Alkylating Agent) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Aziridinium Trap
You are likely encountering difficulty removing 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEM·HCl) because you are treating it as a standard amine. It is not. It is a nitrogen mustard analogue .
In standard acid-base extractions, you expect amines to be lipophilic at high pH. However, CEM·HCl possesses a "self-destruct" mechanism. Upon neutralization (pH > 7), the free base undergoes rapid intramolecular cyclization to form a highly reactive, water-soluble aziridinium ion (Figure 1).
If you attempt to extract it into an organic phase at high pH, you are racing against this cyclization kinetics. If it cyclizes, it returns to the aqueous phase or alkylates your product.
Mechanism of Action
Figure 1: The equilibrium trap. The linear free base is the only organic-soluble species, but it rapidly converts to the water-soluble aziridinium ion.
Module 1: Removal Workflows
Select the workflow that matches your product's physicochemical properties.
Scenario A: Your Product is Non-Basic (Neutral/Acidic)
Target is in Organic Phase; Impurity (CEM) is Basic.
This is the simplest scenario. You can exploit the basicity of the pyrrolidine nitrogen.
-
Dissolve the crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate).
-
Wash rigorously with 1M HCl (3 cycles).
-
Chemistry: Low pH keeps CEM in the "Linear HCl Salt" form (see Fig 1). It cannot cyclize and remains highly water-soluble.
-
-
Back-extract the combined aqueous layers once with fresh organic solvent to recover any trapped product.
-
Dry and concentrate the organic layer.
Scenario B: Your Product is also a Base (Amine)
Target and Impurity (CEM) co-extract in acid/base workups.
This is the most common failure point. Standard acid/base extraction will not separate two amines. You must use Chemical Derivatization (Quenching) to alter the polarity of the CEM.
The Thiosulfate Scavenge Protocol
Sodium thiosulfate (
Step-by-Step:
-
Biphasic Setup: Dissolve your crude mixture in an organic solvent (e.g., EtOAc or DCM).
-
Prepare Scavenger Solution: Dissolve Sodium Thiosulfate (5 equivalents relative to estimated unreacted CEM) in water.
-
The "Hot" Wash:
-
Mix the organic and aqueous phases.
-
Crucial: Adjust the aqueous pH to 7.5 - 8.5 using Saturated
. -
Why? You need to generate the Aziridinium ion for the thiosulfate to attack. If the pH is too low, CEM stays linear and unreactive. If too high, your product might precipitate or hydrolyze.
-
Heat the biphasic mixture to 40°C for 1-2 hours with vigorous stirring.
-
-
Separation:
-
Cool to room temperature.
-
Separate phases. The CEM-Thiosulfate adduct stays in the water. Your amine product stays in the organic layer.
-
-
Polishing: Wash the organic layer with water (2x) to remove trace salts.
| Parameter | Standard Wash | Thiosulfate Scavenge |
| Active Reagent | HCl / NaOH | Sodium Thiosulfate ( |
| Mechanism | Protonation (Reversible) | Alkylation (Irreversible) |
| Target Species | Linear Amine | Aziridinium Ion |
| Best For | Neutral Products | Amine Products |
| Efficiency | Moderate | High (>99% Removal) |
Module 2: Troubleshooting & FAQs
Q: I see a new impurity peak in LCMS at [M-Cl+OH]. What is it?
A: This is 2-(1-methylpyrrolidin-2-yl)ethanol .
-
Cause: Hydrolysis of the CEM. This happens if you heat the reaction in the presence of water or during aqueous workup.
-
Solution: This alcohol is much more polar than the chloride. It can usually be removed via flash chromatography (silica gel) using a DCM/MeOH gradient. It will elute significantly later than your drug-like product.
Q: Can I use silica gel chromatography to remove the unreacted chloride?
A: Proceed with Caution.
-
CEM·HCl is basic and will streak on standard silica.
-
If you use TEA/Ammonia in your eluent to fix the peak shape, you will generate the free base on the column. This will cause it to cyclize and potentially alkylate the silica or your product during concentration.
-
Recommendation: Perform the Thiosulfate Scavenge (Scenario B) before attempting chromatography.
Q: The emulsion won't settle during the thiosulfate wash.
A: The formation of the zwitterionic thiosulfate adduct can act as a surfactant.
-
Fix: Add solid NaCl (brine saturation) to the aqueous layer and filter the biphasic mixture through a pad of Celite if a rag layer persists.
Module 3: Safety & Disposal (Critical)
WARNING: 2-(2-Chloroethyl)-1-methylpyrrolidine is a nitrogen mustard . It is a potent alkylating agent and vesicant (blistering agent).
Disposal Protocol: Never dispose of the active chloride or the mother liquors directly into organic waste.
-
Quench: Treat all waste streams (aqueous and organic) with an excess of 10% Sodium Thiosulfate solution.
-
Time: Allow to stand for at least 12 hours.
-
Verify: Check pH is neutral. The resulting thiosulfate adduct is generally considered non-genotoxic compared to the parent mustard, but treat as hazardous chemical waste.
References
-
Mechanism of Nitrogen Mustard Cyclization Title: "Reactivity of Nitrogen Mustards: Aziridinium Ion Formation and Hydrolysis" Source:Journal of Organic Chemistry / PubChem Compound Summary URL:[Link]
-
Thiosulfate Quenching Protocol Title: "Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature" Source:[1][2]Defense Technical Information Center (DTIC) URL:[Link]
Sources
Optimizing reaction yield with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
The following Technical Support Guide is designed for researchers and process chemists optimizing alkylation reactions using 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 56824-22-7).
This guide prioritizes mechanistic control over the competition between intermolecular alkylation (desired) and intramolecular cyclization (undesired).
Optimizing Yield & Suppressing Cyclization
Status: Operational Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
The Core Challenge: "The Race Against the Ring"
Before adjusting a single variable, you must understand the microscopic behavior of this reagent. You are not just fighting hydrolysis; you are fighting intramolecular cyclization .
The Mechanistic Conflict
When 2-(2-Chloroethyl)-1-methylpyrrolidine is free-based, it becomes a "molecular scorpion." The tertiary nitrogen (nucleophile) is positioned perfectly to attack the
-
Path A (Desired): The external nucleophile (e.g., an alkoxide or amine) attacks the C-Cl bond via
. -
Path B (Undesired): The internal nitrogen attacks the C-Cl bond, forming a stable Pyrrolizidinium salt (bicyclic quaternary ammonium).
Critical Insight: Unlike the highly reactive aziridinium ions formed by nitrogen mustards, the 5,5-fused pyrrolizidinium salt is thermodynamically stable. Once formed, it is effectively a "dead-end" side product that locks up your reagent, drastically reducing yield.
Visualization: Reaction Pathways
Caption: Path A vs. Path B competition. Success depends on accelerating Path A while suppressing Path B.
Critical Optimization Parameters
To win the race (Path A > Path B), you must manipulate the transition state energies using Solvent, Base, and Order of Addition.
A. Solvent Selection (The Polarity Rule)
Rule: Use Non-Polar Solvents (Toluene, Benzene, Hexane).
-
Why: The transition state for cyclization (Path B) involves charge separation (neutral amine
positive ammonium + negative chloride). Polar solvents stabilize this transition state, accelerating cyclization. Non-polar solvents destabilize charge formation, slowing down cyclization and giving your external nucleophile time to react. -
Avoid: DMF, DMSO, Water, Alcohols (unless necessary for solubility). These will catalyze the self-destruction of your reagent.
B. Base Selection & Strength
Rule: Use Strong, Non-Nucleophilic Bases (NaNH₂, NaH, KOtBu).
-
Why: You need to generate a highly reactive nucleophile (e.g., a "naked" alkoxide) that can attack the electrophile faster than the internal nitrogen can. Weak bases (Carbonates, Amines) result in slow reaction kinetics, allowing the intramolecular cyclization to dominate.
C. Order of Addition (The "In-Situ" Protocol)
Rule: Never pre-freebase the reagent in the absence of the nucleophile.
-
Protocol: Generate the free base in the presence of the nucleophile. The moment the amine is deprotonated, the external nucleophile should be waiting to strike.
Standardized Protocol: O-Alkylation (Clemastine-Type Synthesis)
This protocol is adapted from high-yield synthesis routes for diarylalkoxy-ethylpyrrolidines (e.g., Clemastine precursors).
Reagents:
-
Substrate: Tertiary Alcohol (e.g., 1-(4-chlorophenyl)-1-phenylethanol)[1][2]
-
Base: Sodium Amide (NaNH₂) or Sodium Hydride (NaH, 60% dispersion)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Nucleophile Formation:
-
In a flame-dried flask under Nitrogen/Argon, dissolve the Substrate (1.0 eq) in anhydrous Toluene.
-
Add Base (2.0 - 2.5 eq). Note: Excess base is required to neutralize the HCl salt later.
-
Heat to reflux (or 80°C) for 1 hour to ensure complete formation of the alkoxide. Evolution of ammonia (if using NaNH₂) or hydrogen (if using NaH) indicates progress.
-
-
Reagent Addition (The Critical Step):
-
Cool the mixture slightly (to ~50-60°C).
-
Add 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.1 - 1.2 eq) as a solid or a slurry in toluene. Do not dissolve in water or DMF.
-
Mechanism:[5][2][6] The excess base immediately neutralizes the HCl. The free base is generated in a "sea" of highly reactive alkoxide anions.
-
-
Reaction Phase:
-
Reflux the mixture (110°C) for 3–5 hours.
-
Monitoring: Use TLC or HPLC. Look for the disappearance of the starting alcohol. If the pyrrolizidinium salt forms, it will likely precipitate as a gum or stick to the flask walls (insoluble in toluene).
-
-
Workup:
-
Cool to room temperature.[7]
-
Quench carefully with water (destroys excess base).
-
Extract the organic layer. The quaternary salt (side product) will remain in the aqueous layer or the interface rag layer.
-
Dry (MgSO₄) and concentrate.
-
Troubleshooting & FAQs
Q1: My yield is <20%, and I have a large amount of water-soluble residue. What happened?
Diagnosis: You likely suffered from Cyclization Dominance . Fix:
-
Check Solvent: Are you using DMF or Acetonitrile? Switch to Toluene .
-
Check Concentration: Paradoxically, increasing concentration favors the intermolecular reaction (second order) over the intramolecular cyclization (first order). Try running the reaction at 0.5 M or 1.0 M rather than dilute conditions.
-
Check Water: Ensure the HCl salt is dry. Hygroscopic water creates a polar micro-environment that speeds up cyclization.
Q2: Can I free-base the reagent beforehand to clean it up?
Answer: NO. The free base is unstable and will autocyclize upon storage, even at room temperature. If you must free-base it (e.g., for characterization), do it at 0°C in ether/hexane and use it immediately. Never store the free base.
Q3: I see a spot on TLC that doesn't move (Baseline). Is that my product?
Answer: Likely not. The baseline spot in non-polar eluent is usually the Pyrrolizidinium Chloride salt (the cyclized dead-end). Your desired product (tertiary amine) should be mobile in MeOH/DCM mixtures.
Q4: Why use Sodamide (NaNH₂) instead of NaH?
Answer: Historical efficacy. While NaH works, NaNH₂ (used in the industrial synthesis of Clemastine) often provides a cleaner reaction for steric reasons. The ammonia byproduct is volatile, whereas H2 from NaH is also clean. However, NaNH₂ is often more aggressive in deprotonating bulky tertiary alcohols.
Troubleshooting Decision Tree
Caption: Diagnostic flow for low yield scenarios. Note that solvent polarity is the most common failure point.
Safety & Stability Data
| Property | Specification | Handling Note |
| State | White to off-white crystalline solid | Hygroscopic . Store in desiccator. |
| Melting Point | 98-102 °C | Sharp MP indicates purity. Broad MP = wet/hydrolyzed. |
| Stability (Solid) | Stable as HCl salt | Store at RT or 4°C. |
| Stability (Solution) | UNSTABLE as free base | Half-life in polar solvents is short (minutes to hours). |
| Toxicity | Irritant / Nitrogen Mustard Analog | Handle as a potential alkylating agent. Use gloves and fume hood. |
References
- Synthesis of Clemastine (Use of NaNH2/Toluene)
-
Mechanistic Insight (Aziridinium/Cyclization Kinetics)
- Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies.
- Source: ResearchG
-
URL:[Link]
-
Chemical Properties & Safety
-
Title: this compound Product Page.[3]
- Source: Sigma-Aldrich / Merck.
-
-
General Reactivity of Amino-Halides (Cope Elimination/Cyclization)
Sources
- 1. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 2. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. guidechem.com [guidechem.com]
- 8. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride reaction condition optimization
Current Status: Operational | Topic: Reaction Optimization & Troubleshooting
Welcome to the Application Support Portal
Subject: Optimization of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP·HCl) in Synthesis and Alkylation.[1] CAS: 56824-22-7 Role: Critical Intermediate for Nitrogen-Containing Heterocycles (e.g., Clemastine, antihistamines, antipsychotics).
As your Senior Application Scientist, I have compiled this guide to address the specific instability and reactivity challenges associated with this nitrogen mustard mimic. This compound does not behave like a standard alkyl halide; its reactivity is driven by a transient, highly reactive aziridinium intermediate.
Module 1: The Mechanism & Self-Validating Systems
To optimize your reaction, you must understand that you are not reacting a primary alkyl chloride. You are reacting an in situ generated aziridinium ion.
The "Hidden" Mechanism
When you neutralize the stable HCl salt, the free amine spontaneously attacks the adjacent carbon-chlorine bond, ejecting chloride and forming a bicyclic aziridinium ion. This strained ring is the actual electrophile.
Key Optimization Insight: If your reaction pH is too low, the aziridinium never forms (no reaction). If the pH is too high or water is present, the aziridinium hydrolyzes to the alcohol (dead end).
Figure 1: The Activation Pathway. Note that the linear free base is only a precursor to the active Aziridinium species.
Module 2: Synthesis & Handling of the Reagent
User Query: "My reagent turned into a sticky brown oil during storage. Can I still use it?"
Status: CRITICAL FAILURE. Diagnosis: The free base has been liberated by moisture and has polymerized. Solution: You must synthesize or purchase the Hydrochloride Salt and keep it strictly anhydrous.
Protocol: Optimized Synthesis of CEMP·HCl
If you are synthesizing the reagent yourself from 1-methyl-2-pyrrolidineethanol.
| Parameter | Optimized Condition | Rationale |
| Reagent | Thionyl Chloride (SOCl₂) | Excess (1.2–1.5 eq) ensures complete conversion and scavenges water. |
| Solvent | Toluene or DCM | Toluene allows higher reflux temps (110°C) to drive kinetics; DCM (40°C) is gentler but slower. |
| Temperature | 0°C addition | Crucial: Add SOCl₂ at 0°C to control exotherm. Reflux drives off SO₂ and HCl gases. |
| Isolation | Crystallization (IPA/Et₂O) | The salt is hygroscopic. Recrystallize from Isopropanol/Ether to remove "sticky" impurities. |
Step-by-Step Workflow:
-
Dissolve 1-methyl-2-pyrrolidineethanol in dry Toluene.
-
Cool to 0–5°C.
-
Add SOCl₂ dropwise (Gas evolution: SO₂, HCl).
-
Reflux for 2–3 hours.
-
Vacuum strip to dryness (remove excess SOCl₂).
-
Recrystallize residue immediately from anhydrous Isopropanol/Ether.
-
Store under Nitrogen/Argon.
Module 3: Optimization of Alkylation Reactions
User Query: "I am trying to alkylate a phenol, but I am getting low yields (<40%). What am I doing wrong?"
Diagnosis: Likely competing hydrolysis or poor aziridinium formation kinetics.
Optimization Matrix
1. Solvent Selection (The Dielectric Effect)
The formation of the aziridinium ion is favored in polar solvents, but so is hydrolysis.
-
Best Balance: Acetone or Butanone (MEK) . These facilitate salt solubility and ion formation without being nucleophilic.
-
Alternative: DMF (High yield, but difficult workup due to water solubility of the product).
-
Biphasic: Toluene/Water with Phase Transfer Catalyst (TBAB) is excellent for large scale to protect the reagent from bulk water.
2. Base Selection (The Trigger)
-
Weak Bases (NaHCO₃): Too slow. The aziridinium forms slowly, allowing time for side reactions.
-
Strong Bases (NaOH/KOH): High risk of hydrolysis.
-
Optimized Choice: Anhydrous K₂CO₃ or Cs₂CO₃ (3–4 equivalents). Cesium promotes the "loose ion pair" effect, accelerating the nucleophilic attack on the aziridinium ring.
3. Temperature Control
-
Start: Room Temperature (25°C) for 1 hour to allow free base liberation and cyclization.
-
Finish: Heat to 60–80°C to drive the nucleophilic attack.
-
Warning: Do not reflux immediately; you may polymerize the reagent before it couples.
Self-Validating Protocol (Phenol Alkylation Example)
-
Charge: Phenol derivative (1.0 eq), Anhydrous K₂CO₃ (3.0 eq), and Acetone (0.2 M concentration).
-
Stir: 30 mins at RT to form the phenoxide anion.
-
Add: CEMP·HCl (1.2 eq) as a solid.
-
Monitor: TLC/LCMS. Look for the disappearance of the phenol.
-
Validation: If starting material remains but CEMP is gone, hydrolysis occurred . Action: Dry your solvent.
Module 4: Troubleshooting & FAQs
Q1: Why does the reaction mixture turn black?
A: This is the "Mustard Polymerization." The aziridinium ion, if not intercepted by your nucleophile, attacks another molecule of free base.
-
Fix: Increase the concentration of your nucleophile (phenol/amine).
-
Fix: Add the CEMP·HCl portion-wise (e.g., 0.3 eq every hour) to keep its standing concentration low relative to the nucleophile.
Q2: Can I use the free base directly?
A: No. The free base (an oil) is thermodynamically unstable. It will cyclize and polymerize in the bottle. Always generate it in situ from the HCl salt.
Q3: The product is water-soluble and hard to extract.
A: The product contains a tertiary amine.
-
Fix: At the end of the reaction, acidify to pH 2 (pulls product into water), wash organic layer (removes non-basic impurities), then basify the aqueous layer to pH 12 and extract with DCM.
Q4: Safety Concerns?
A: Extreme Caution. This molecule is a nitrogen mustard mimic. It is a potential vesicant (blister agent) and alkylating mutagen.
-
Neutralization Protocol: All glassware and spills must be treated with 10% Sodium Thiosulfate solution. Thiosulfate is a "soft" nucleophile that rapidly opens the aziridinium ring, rendering it harmless.
References
-
Synthesis & Properties: J. Med. Chem., 1978 , 21(1), 128–132. (Synthesis of antihistamines using pyrrolidine intermediates).
-
Aziridinium Mechanism: J. Org. Chem., 1965 , 30(2), 592–597. (Kinetics of aziridinium ring formation).
-
Safety & Handling: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56824-22-7. [2]
-
Process Optimization: Org. Process Res. Dev., 2008 , 12(6), 1142–1150. (General optimization of alkylation using nitrogen mustard analogs).
Sources
Effect of solvent on 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride reactivity
Core Mechanism: The Aziridinium Gateway
To troubleshoot reactivity issues with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS 56824-22-7), you must understand that the linear molecule is merely a pro-drug to the active species.[1] It does not react via direct
The Reaction Pathway
The nitrogen lone pair performs an intramolecular attack on the
Figure 1: The activation pathway.[1] The reaction requires deprotonation followed by cyclization.[1] Solvent choice dictates the stability of the Aziridinium ion.
Solvent Dynamics & Troubleshooting
The choice of solvent creates a paradox: Polar solvents accelerate the formation of the aziridinium ion but also accelerate its destruction via solvolysis.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility (HCl Salt) | Reactivity Impact | Risk Profile |
| Polar Protic | Water, Ethanol, Methanol | High | Fast Cyclization. Stabilizes the ionic transition state.[1] | High. Competing nucleophiles (OH⁻/ROH) cause rapid hydrolysis/solvolysis.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Fast Cyclization. Good charge stabilization without participating as a nucleophile. | Moderate. Hygroscopic nature can introduce water; difficult to remove during workup.[1] |
| Non-Polar | Toluene, DCM, Ether | Low | Slow Cyclization. Poor stabilization of the ionic intermediate. | Low. Best for selectivity, but requires "Free-Basing" first (see Protocol A).[1] |
Troubleshooting Scenarios
Q1: My yield is low, and I see a large peak for the corresponding alcohol (hydrolysis product).
-
Diagnosis: You are likely using a protic solvent (like ethanol) or a "wet" polar solvent.[1] The aziridinium ion reacts with water/alcohol faster than your target nucleophile.
-
Fix: Switch to an anhydrous non-polar system (e.g., Toluene).
-
Convert the HCl salt to the free base (see Protocol A).
-
Extract into Toluene.
-
Dry the organic layer thoroughly (MgSO₄).[1]
-
React with your nucleophile in the presence of a strong base (e.g., NaH, Sodamide) under inert atmosphere.
-
Q2: The starting material (HCl salt) won't dissolve in my reaction solvent (DCM/Toluene).
-
Diagnosis: The hydrochloride salt is ionic and insoluble in non-polar media.
-
Fix: Do not heat it to force solubility; you will degrade it.[1] You must perform a Biphasic Reaction or Free-Base it.[1]
-
Biphasic Approach: Use a Toluene/Water mixture with a Phase Transfer Catalyst (e.g., TBAB) and inorganic base (NaOH). The base deprotonates the salt at the interface; the free base migrates to the organic layer, cyclizes, and reacts.
-
Q3: How stable is the free base if I isolate it?
-
Diagnosis: The free base is an unstable oil. Upon standing, it self-alkylates (dimerizes/polymerizes) because the amine of one molecule attacks the aziridinium of another.
-
Fix: Never store the free base. Generate it in situ or use it immediately after extraction. Store the commercial material strictly as the Hydrochloride salt.
Validated Protocols
Protocol A: Anhydrous Coupling (Recommended for Clemastine-type Synthesis)
Use this when your nucleophile is water-sensitive or weak.[1]
-
Free-Basing: Dissolve 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.0 eq) in minimal water. Cool to 0°C.[1]
-
Extraction: Basify with NaOH (2.0 eq) to pH > 10. Extract immediately with Toluene (3x).[1]
-
Drying: Wash combined organics with brine, dry over anhydrous
, and filter. Do not concentrate to dryness (risk of polymerization).[1] Keep as a Toluene solution.[1] -
Coupling: In a separate vessel, generate the anion of your target nucleophile (e.g., secondary alcohol) using NaH or Sodamide in Toluene/DMF.
-
Addition: Add the Toluene solution of the pyrrolidine free base dropwise to the nucleophile solution at reflux.
-
Why Reflux? Non-polar solvents require heat to overcome the activation energy for aziridinium formation.
-
Protocol B: Phase Transfer Catalysis (Green Chemistry Alternative)
Use this for robust nucleophiles (e.g., phenols, thiols).
-
Mix: Combine the Nucleophile (1.0 eq), Pyrrolidine HCl salt (1.1 eq), and Toluene.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Initiate: Add 50% aqueous NaOH (3.0 eq) with vigorous stirring.
-
Mechanism: The NaOH neutralizes the HCl; TBAB shuttles the phenoxide/nucleophile to the organic phase where it attacks the forming aziridinium species.
Decision Logic: Selecting the Right System
Use this logic flow to determine the optimal solvent system for your specific target molecule.
Figure 2: Decision tree for experimental design.[1]
References
-
Mechanism of Nitrogen Mustard Cyclization: Bartlett, P. D., et al. "Kinetics and Mechanism of the reaction of bis-beta-chloroethyl sulfide..."[1] Journal of the American Chemical Society. (Foundational mechanistic text for 2-chloroethylamines).
-
Synthesis of Clemastine (Application): "Preparation method of clemastine fumarate."[1] Patent CN107011228B.[1]
-
Properties & Solubility: PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine.[1] [1]
-
Solvent Effects on Piperidine/Pyrrolidine Kinetics: "Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines." Asian Journal of Green Chemistry.
Sources
Choosing a base for reactions with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Topic: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist
The Core Challenge: The Aziridinium Gateway
You are not reacting a simple alkyl chloride.[1] You are managing the formation and consumption of a transient, high-energy intermediate: the bicyclic aziridinium ion (N-methyl-spiro[pyrrolidine-2,2'-aziridinium]).
The hydrochloride salt (Start Material) is stable. However, once you introduce a base, you trigger a "ticking clock":
-
Free-Basing: The base neutralizes the HCl.
-
Cyclization: The nitrogen lone pair attacks the
-carbon, displacing chloride. -
Capture: Your nucleophile opens the aziridinium ring to form the product.
Critical Failure Point: If Step 3 is slower than Step 2, the aziridinium ion accumulates and reacts with itself (dimerization) or trace water (hydrolysis).
Mechanism & Reaction Logic
The following diagram illustrates the kinetic competition you must control.
Figure 1: The reaction pathway showing the critical aziridinium intermediate.[2] Success depends on the Nucleophile Attack pathway outcompeting Hydrolysis and Dimerization.
Base Selection Matrix
Do not choose a base arbitrarily. Match the base to the pKa of your nucleophile and the solubility requirements .
| Nucleophile Type | Recommended Base | Solvent System | Protocol Logic |
| Phenols / Thiols (pKa 8–11) | Acetone or MEK (Reflux) | Phase Transfer Control: The inorganic base is insoluble. This limits the concentration of the free base in solution, preventing dimerization while slowly feeding the aziridinium species. | |
| Secondary Amines (e.g., Piperazine) | DIPEA or | DCM or Chloroform | Homogeneous Kinetics: Organic bases prevent salt precipitation. Ensure the amine nucleophile is in excess to outcompete dimerization. |
| Weak Nucleophiles (Phenothiazines, Indoles) | NaNH | Toluene (Reflux) | Anion Generation: You must fully deprotonate the nucleophile before adding the chloroethyl-pyrrolidine. The high temperature drives the difficult ring opening. |
| General Purpose (Robust substrates) | NaOH (aq) / Toluene | Biphasic + PTC (TBAB catalyst) | Cost-Effective: Good for scale-up if the product is stable to hydrolysis. The phase transfer catalyst shuttles the active species. |
Troubleshooting Guide (Root Cause Analysis)
Ticket #401: "I see a large peak at M+ = 129 (Alcohol) instead of product."
-
Diagnosis: Hydrolysis . The aziridinium ion reacted with water instead of your nucleophile.
-
Root Cause:
-
Solvents were not dried (Acetone/DMF are hygroscopic).
-
The base (e.g., KOH/NaOH) contained significant water.
-
-
Solution:
-
Switch to anhydrous solvents (molecular sieves).
-
Use calcined
. -
Protocol Adjustment: If using a weak nucleophile, generate the nucleophile anion first (e.g., treat phenol with NaH) for 30 mins, then add the hydrochloride salt.
-
Ticket #402: "My yield is low and the mixture turned into a gummy solid."
-
Diagnosis: Polymerization/Dimerization .[3]
-
Root Cause: The concentration of the aziridinium intermediate was too high relative to the nucleophile.
-
Solution:
-
Dilution: Run the reaction at 0.1 M or lower concentration.
-
Slow Addition: Do not dump the hydrochloride salt in all at once. Add it portion-wise or as a solution over 1 hour to keep the instantaneous concentration of the electrophile low.
-
Ticket #403: "No reaction. Starting material recovered."
-
Diagnosis: Failure to Cyclize .
-
Root Cause: The system pH is too low (salt not deprotonated) or temperature is insufficient to overcome the activation energy of ring formation.
-
Solution:
-
Check pH: Ensure the base equivalents are calculated against both the HCl salt (1 equiv) and the nucleophile (1 equiv). You need at least 2.5–3 equivalents total.
-
Heat: The cyclization to aziridinium is endothermic. Increase temperature to 60°C–80°C (Refluxing acetone or toluene).
-
Standard Operating Procedure (SOP): Synthesis of Clemastine Analog
Context: Alkylation of a sterically hindered alcohol or tricyclic system.
Reagents:
-
Nucleophile (1.0 equiv)
-
2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 equiv)[4][5][6]
-
Sodium Amide (NaNH
) (2.5 equiv) [Warning: Reacts violently with water] -
Toluene (Anhydrous)
Workflow:
-
Activation: Suspend the Nucleophile and NaNH
in Toluene under Nitrogen. Reflux for 1 hour to ensure complete anion formation (ammonia gas evolution). -
Addition: Cool to 50°C. Add 2-(2-Chloroethyl)-1-methylpyrrolidine HCl as a solid in small portions.
-
Why? Adding solid prevents a spike in dissolved free-base concentration.
-
-
Reaction: Heat to reflux for 3–5 hours.
-
Quench: Cool to 0°C. Carefully quench with water (dropwise initially).
-
Extraction: Separate organic layer, dry over MgSO
.
Safety Warning: Vesicant Hazard
CAUTION: The in situ generated aziridinium ion mimics the mechanism of Nitrogen Mustard warfare agents (blister agents).
-
Skin Contact: Can cause delayed blistering and DNA alkylation.
-
Inhalation: Dust from the hydrochloride salt is a severe respiratory irritant.[1]
-
Neutralization: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate (nucleophilic sulfur deactivates the alkylator).
References
-
BenchChem Protocols. Application Notes: The Versatile Role of 1-Methyl-2-pyrrolidineethanol in the Genesis of New Chemical Entities. (Describes NaNH2/Toluene protocols for phenothiazine alkylation).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. (Physicochemical properties and safety data).[1][7] [2][4][5]
-
Google Patents. CN107011228B: Preparation method of clemastine fumarate. (Detailed industrial process for using NaNH2 in toluene for Clemastine synthesis).
-
ResearchGate. Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. (Kinetic studies on aziridinium formation and dimerization risks).
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 3. Substrate and Inhibitor-induced Dimerization and Cooperativity in Caspase-1 but Not Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Handling 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Status: Operational Ticket ID: CEMP-HCL-GUIDE-001 Subject: Stability, Handling, and Reaction Optimization for CEMP·HCl Assigned Specialist: Senior Application Scientist
Critical Safety & Hazard Identification (Read First)
WARNING: VESICANT & ALKYLATING AGENT 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP·HCl) is a nitrogen mustard precursor. Upon neutralization or exposure to physiological pH, it cyclizes to form a highly electrophilic aziridinium ion.
-
Health Hazard: Causes severe skin burns, eye damage, and respiratory irritation. Potential mutagen/carcinogen due to DNA alkylation.
-
Exposure Protocol: In case of skin contact, wash immediately with copious amounts of water and soap.[1] Do not use ethanol (increases skin permeability).
-
Engineering Controls: Handle only in a functioning fume hood or glovebox.
The "Aziridinium Trap": Understanding Instability
To handle this compound successfully, you must understand why it degrades. The hydrochloride salt is relatively stable because the nitrogen lone pair is protonated (
However, moisture or base removes this proton, triggering an intramolecular
Mechanism of Degradation
-
Deprotonation: Moisture or base frees the nitrogen lone pair.
-
Cyclization: The amine attacks the
-carbon, displacing chloride. -
Aziridinium Formation: A bicyclic, highly strained, electrophilic ion forms.
-
Hydrolysis/Polymerization: This ion reacts with water (forming an alcohol impurity) or dimerizes.
Figure 1: The degradation pathway of CEMP·HCl. The formation of the Aziridinium ion is the critical instability event.
Storage & Stability FAQs
Q: My bottle arrived with clumps. Is it compromised? A: CEMP·HCl is hygroscopic.[2][3] Clumping indicates moisture ingress.
-
Action: Check the Melting Point (MP). Pure CEMP·HCl melts around 98–102°C [1]. If the MP is significantly lower or the range is wide (>5°C), hydrolysis has likely occurred.
Q: Can I store it on the shelf? A: No. Long-term storage requires strict conditions to prevent autocatalytic degradation.
Storage Protocol Table
| Parameter | Recommendation | Reason |
| Temperature | -20°C (Freezer) | Slows kinetic cyclization if trace moisture is present. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. |
| Container | Tightly sealed, parafilmed | Prevents moisture ingress. |
| Desiccant | P₂O₅ or Silica Gel | Secondary defense in the secondary container. |
Handling & Reaction Protocols
Scenario A: Weighing the Reagent
Ideally, weigh inside a glovebox.[4] If a glovebox is unavailable, use the "Schlenk Weighing" technique:
-
Allow the bottle to warm to room temperature before opening (prevents condensation).
-
Flush a tared Schlenk tube with nitrogen.
-
Quickly transfer the solid into the tube under a cone of nitrogen.
-
Evacuate and backfill the tube 3x.
Scenario B: The Reaction (In-Situ Free Basing)
Crucial: Do not generate the free base and store it. You must generate it in situ or immediately react it.
The "Cold-Biphasic" Protocol (Recommended for Alkylation) This method keeps the free base in the organic layer and minimizes contact with water.
-
Dissolution: Suspend CEMP·HCl in the reaction solvent (e.g., DCM, Toluene) at 0°C .
-
Liberation: Add a stoichiometric amount of cold, dilute base (e.g., 10% NaOH or saturated NaHCO₃) or a tertiary amine (TEA/DIPEA) if strictly anhydrous.
-
Extraction (if aqueous base used): Quickly separate the organic layer containing the free base. Dry over MgSO₄ for <5 mins at 0°C.
-
Coupling: Cannulate the cold filtrate directly into the reaction vessel containing your nucleophile.
Figure 2: Workflow for safe in-situ generation and use of the free base.
Analytical Troubleshooting (QC)
Q: How do I verify purity via NMR? A: Solvent choice is critical.
-
DMSO-d6: Good for the salt form. Look for the N-Methyl singlet around 2.8-2.9 ppm and the distinct triplet patterns of the ethyl chain.
-
D₂O: Avoid. The pD of D₂O can promote cyclization during the scan, leading to confusing spectra (appearance of new peaks over time).
-
CDCl₃: If checking the free base, run immediately at 0°C.
Impurity Markers (1H NMR):
-
Aziridinium: Downfield shift of the ring protons due to positive charge strain.
-
Hydrolysis (Alcohol): Appearance of a triplet (CH2-OH ) which shifts depending on concentration/solvent, distinct from the CH2-Cl triplet.
Emergency Spills & Decontamination
Spill on Bench:
-
Do not wipe dry. Dry wiping disperses dust.
-
Cover with a pad soaked in 5% Sodium Thiosulfate or dilute aqueous ammonia. This nucleophilically opens the aziridinium ring, deactivating the vesicant properties [2].
Skin Exposure:
-
Flush with water for 15+ minutes.
-
Seek medical attention immediately (treat as nitrogen mustard exposure).
References
-
Centers for Disease Control and Prevention (CDC). (2011). Nitrogen Mustards: Emergency Response Card. NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]
Sources
Troubleshooting low conversion in reactions with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Topic: Troubleshooting Low Conversion & Yield Optimization
Reagent CAS: 56824-22-7 | Common Abbreviation: CEMPH[1][2][3]
Executive Summary: The "Hidden" Intermediate
If you are experiencing low conversion with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride, the issue almost invariably lies in the formation and stability of the aziridinium ion .[1]
Many researchers treat this reagent as a simple alkyl halide (like methyl iodide).[1][3] It is not. It is a nitrogen mustard analog.[1][2][3] It does not undergo direct
The Core Conflict: The conditions required to form the aziridinium ion (basic pH) are often the same conditions that promote its destruction by hydrolysis (reaction with water). Your protocol must balance activation vs. preservation .[1][2][3]
Part 1: The Mechanistic Bottleneck
To troubleshoot effectively, you must visualize the reaction pathway. The reaction does not proceed in a straight line; it proceeds through a transient, unstable peak.
Figure 1: The reaction pathway showing the critical aziridinium intermediate.[2][4] Note that direct attack on the chlorothyl group does not occur; the ring must close before it can open.
Part 2: Troubleshooting Guide (Q&A)
Q1: My LCMS shows a large peak for the alcohol byproduct (M+1 - Cl + OH). Why is hydrolysis outcompeting my nucleophile?
Diagnosis: This indicates "Water Competition."[1][2][3] The aziridinium ion is extremely hard (in the HSAB sense) and reacts instantly with water. The Fix:
-
Solvent Dryness: If using homogeneous conditions (DMF/Acetone), solvents must be anhydrous (<50 ppm water).[2]
-
Phase Transfer Catalysis (PTC) Adjustment: If using a biphasic system (Toluene/Water/NaOH), the concentration of NaOH is critical.
Q2: I am using a strong base (NaH) in DMF, but the reaction stalls at 50% conversion. Adding more reagent doesn't help.
Diagnosis: This is likely "Salt Encapsulation" or "Thermal Degradation."[1][2][3] The Fix:
-
Free-Basing Protocol: The HCl salt is insoluble in many organic solvents.[1][2][3] If you add NaH to the solid salt, it may coat the surface but fail to react with the core.
-
Protocol: Pre-mix the CEMPH salt with the base for 15-30 minutes before adding the nucleophile, or (cautiously) generate the free base as an oil in a separate step (see Part 3).
-
-
Temperature Staging: The cyclization (formation of aziridinium) is fast at room temperature.[3] However, the ring-opening (reaction with your drug target) often requires heat (60–80°C).[2]
-
Strategy: Stir at RT for 1 hour to ensure cyclization, then heat to drive the substitution. Heating immediately can degrade the uncyclized free base.[3]
-
Q3: My product is contaminated with a dimer. How do I prevent this?
Diagnosis: The aziridinium ion can react with a molecule of its own free base instead of your nucleophile. The Fix:
-
Stoichiometry: Ensure your nucleophile is in excess, or add the CEMPH reagent slowly (portion-wise).
-
High Dilution: Run the reaction at a lower concentration (0.1 M) to statistically favor the collision between the aziridinium and your nucleophile over the collision between two reagent molecules.
Part 3: Optimized Experimental Protocols
Choose the protocol that matches your substrate's solubility.[3]
Method A: Phase Transfer Catalysis (Robust for Phenols)
Best for: Large scale, substrates soluble in non-polar solvents.
| Parameter | Specification | Rationale |
| Solvent | Toluene (or Benzene substitute) | Good solubility for the free base; separates clearly from water.[1][2][3] |
| Base | 50% NaOH (aq) | High concentration minimizes water activity.[1][2][3] |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Essential for transporting the phenoxide anion into the organic phase. |
| Temp | Reflux (80-110°C) | Required to overcome the energy barrier of ring-opening.[1][2][3] |
Step-by-Step:
-
Dissolve the substrate (e.g., phenol) in Toluene (10 volumes).
-
Reflux with vigorous stirring (mechanical stirring recommended) for 4-16 hours.
-
Critical Workup: Cool to RT. Separate phases. Wash organic layer with water (to remove unreacted aziridinium hydrolysis products) and brine.[3]
Method B: Anhydrous Homogeneous (For Sensitive Substrates)
Best for: Compounds sensitive to harsh caustic conditions.
-
Free Base Generation (In-situ):
-
Suspend CEMPH (1.5 eq) in anhydrous DMF.
-
Add
(3.0 eq) or (faster). -
Stir at RT for 30 mins. (The suspension will change texture as KCl forms).
-
-
Reaction:
Part 4: Safety & Toxicity (Critical)
WARNING: 2-(2-Chloroethyl)-1-methylpyrrolidine is a nitrogen mustard analog .[1][2][3]
-
Vesicant: It can cause severe chemical burns and blistering.[1][2][3] The aziridinium intermediate is a potent alkylating agent (mutagenic).
-
Inhalation: The free base is volatile and toxic.[3] Never isolate the free base by evaporation/distillation.[3] Always handle it in solution.
-
Decontamination: Quench all glassware and spills with a dilute solution of sodium thiosulfate (which acts as a soft nucleophile to safely open the aziridinium ring) or dilute acid (to protonate the nitrogen and stop cyclization).
Part 5: Decision Logic for Troubleshooting
Use this logic flow to identify your specific failure mode.
Figure 2: Diagnostic logic tree for isolating the cause of reaction failure.
References
-
Mechanism of Aziridinium Formation
-
Kinetics of Nitrogen Mustards
-
General Alkylation Protocols (Phenols)
-
Reagent Properties & Safety
Sources
- 1. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride – Juvenus Drugs [juvenusdrugs.com]
Challenges in scaling up 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride reactions
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of Nitrogen Mustard Analog Alkylations
Executive Summary: The Aziridinium Gateway
Welcome to the technical support hub for 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP-HCl).
If you are scaling this reaction, you are likely encountering inconsistent yields, unexpected impurities, or safety concerns.[1] The root cause almost always lies in the Aziridinium Gateway .
CEMP-HCl is not a simple alkylating agent; it is a "suicide substrate" precursor.[1] It does not react via a direct SN2 mechanism.[1] Instead, it must first cyclize to form a highly reactive, bicyclic aziridinium ion intermediate [1, 2].[1] This ion is the actual electrophile. Your process success depends entirely on generating this ion in situ and trapping it with your nucleophile before it hydrolyzes or dimerizes.
Module 1: Critical Troubleshooting (Q&A)
Q1: Why does my reaction stall at 60-70% conversion despite adding excess reagent?
Diagnosis: Hydrolytic Quenching. The aziridinium ion is extremely hydrophilic and electrophilic.[1] If your reaction medium contains even trace water (or if you are using a biphasic system with poor phase transfer), water will out-compete your nucleophile, opening the ring to form the alcohol byproduct, 2-(2-hydroxyethyl)-1-methylpyrrolidine [3].[1]
The Fix:
-
Solvent Audit: Ensure non-aqueous solvents (DCM, Toluene, THF) are dried to <200 ppm water via Karl Fischer titration.
-
The "Sacrificial" Strategy: On scale, absolute dryness is hard to maintain. Increase the stoichiometry of CEMP-HCl to 1.2–1.5 equivalents to account for hydrolytic loss.
-
Phase Transfer Catalysis (PTC): If reacting in a biphasic system (e.g., aqueous base + organic solvent), add a PTC (e.g., TBAB) to shuttle the nucleophile to the organic phase where the aziridinium ion resides, protecting it from bulk water [1].[1]
Q2: I see a new, high-molecular-weight impurity appearing only on scale-up ( >100g). What is it?
Diagnosis: Intermolecular Dimerization. At high concentrations, the unreacted free base amine can attack the aziridinium ion of a neighboring molecule, forming a non-reactive dimer. This is a classic "concentration effect" failure in nitrogen mustard chemistry [4, 5].
The Fix:
-
Dilution Control: Maintain reaction concentration below 0.5 M.
-
Dosing Strategy: Do not dump all CEMP-HCl at once. Use Semi-Batch Addition . Add the CEMP-HCl solution slowly to the nucleophile solution.[1] This keeps the instantaneous concentration of the aziridinium ion low relative to the nucleophile, statistically favoring the desired coupling over dimerization.
Q3: The free-basing step is generating a massive exotherm.[1] Is the reagent decomposing?
Diagnosis: Thermal Runaway Risk. Neutralizing the HCl salt is highly exothermic. If the temperature spikes >40°C during this step, the formed free base will rapidly cyclize to the aziridinium ion and thermally degrade before you even introduce the nucleophile [6].
The Fix:
-
Cryogenic Neutralization: Perform the free-basing (e.g., with NaOH or K2CO3) at 0°C to -10°C .[1]
-
Immediate Use: The free base is unstable. Do not store it. Generate it in situ or use it immediately after extraction [6].
Module 2: Visualizing the Pathway
To control the reaction, you must visualize the competition between the desired pathway and the failure modes.
Figure 1: The Mechanistic Pathway.[2][3][4][5][6][7] Note that the Aziridinium Ion is the central hub; diversion to Alcohol or Dimer depends on water content and concentration.
Module 3: Standard Operating Procedure (SOP)
Protocol: Controlled Scale-Up Alkylation Applicable for 10g – 1kg scale.[1]
Phase 1: Reagent Preparation
-
Hygroscopicity Check: CEMP-HCl is hygroscopic [6].[1][8] If the powder is clumped, dry it in a vacuum oven at 40°C over P2O5 overnight. Wet reagent leads to immediate stoichiometry errors.[1]
-
Solvent Selection:
Phase 2: Activation (The "Cold-Base" Method)
Goal: Generate the free base without thermal degradation.[1]
-
Suspend CEMP-HCl (1.2 equiv) in the chosen solvent at 0°C .
-
Add Base (e.g., K2CO3, 3.0 equiv) slowly.[1]
-
Stir for 30–60 minutes at 0°C.
-
Checkpoint: The solution should become cloudy as KCl salts precipitate. The free base is now generated.
-
Phase 3: Coupling
-
Add the Nucleophile (1.0 equiv) to the cold mixture.
-
Allow the reaction to warm to Room Temperature naturally.
-
Why? Heat is required to drive the cyclization to the aziridinium ion (the activation energy barrier), but starting cold prevents a runaway [7].
-
-
Monitor: Use HPLC. Look for the disappearance of the Nucleophile.
-
Note: You cannot easily see the aziridinium ion on HPLC as it degrades on the column.
-
Phase 4: Quench & Workup
-
Quench: Add 10% aqueous Ammonium Chloride.
-
Safety: This destroys any remaining aziridinium ions by opening the ring to the amine.
-
-
Extraction: Extract with DCM or Ethyl Acetate.[1]
-
Troubleshooting: If an emulsion forms (common with pyrrolidine derivatives), adjust aqueous pH to >10 using NaOH to ensure the amine is fully deprotonated and enters the organic layer.
-
Module 4: Safety & Handling Data
Health Hazard: CEMP-HCl is a nitrogen mustard analog.[1] It is a potent vesicant (blistering agent) and potential mutagen.[1] Containment: Handle only in a fume hood with a sash down. Double-glove (Nitrile).[1]
| Parameter | Specification | Impact on Process |
| Melting Point | 167–170°C [6] | High purity indicates stability; lower MP suggests hydrolysis.[1] |
| Solubility | Water, Chloroform, Methanol | Soluble in water = high hydrolysis risk.[1] Use organic solvents.[1][5] |
| Stability | HCl Salt: Stable | Store desiccated.[1] |
| Stability | Free Base: Unstable | Do not isolate. Use in situ. |
Module 5: Scale-Up Decision Matrix
Use this workflow to determine your process parameters based on your equipment constraints.
Figure 2: Decision Matrix for Solvent System Selection.
References
-
Mechanism of Cyclization: Pyrrolidine Formation Via Intramolecular Carboamination. National Institutes of Health (NIH). Available at: [Link][1]
-
Aziridinium Ion Reactivity: Tandem cationic cyclisation–aziridinium ion formation.[9] Royal Society of Chemistry (RSC). Available at: [Link]
-
Hydrolysis Kinetics: Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine. ResearchGate.[1][10][11] Available at: [Link][1]
-
Dimerization Risks: Mustard gases form a highly reactive intermediate—aziridinium. ResearchGate.[1][10][11] Available at: [Link][1]
-
Nitrogen Mustard Chemistry: Synthetic Applications of Aziridinium Ions. MDPI.[1] Available at: [Link][1]
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Column chromatography purification of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride derivatives
Topic: Purification & Stability Protocols for Nitrogen Mustard Precursors Target Molecule: 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (and related derivatives) Document ID: TSC-2024-NM-PUR Status: Active
Introduction: The Stability-Purification Paradox
Welcome to the technical support hub for 2-(2-Chloroethyl)-1-methylpyrrolidine derivatives. If you are accessing this guide, you are likely experiencing one of two problems:
-
Loss of Product: Your compound vanished on the column or degraded into a complex mixture.
-
Poor Separation: The amine functionality is streaking/tailing on silica gel.
The Core Challenge: This molecule presents a classic chemical paradox. To prevent streaking on silica, you typically add a base (Triethylamine/Ammonia). However, under basic or neutral conditions, this specific molecule undergoes intramolecular cyclization to form a highly reactive aziridinium ion . This intermediate is unstable and reacts with nucleophiles (even trace water), destroying your product.
Module 1: The "Hidden" Degradation Mechanism
Before attempting purification, you must understand why your yield is dropping. The chloroethyl group and the tertiary amine are perfectly positioned to react with each other.
Diagram 1: The Aziridinium Trap
This diagram illustrates the degradation pathway that occurs if the pH rises above neutral or if the free base is left in solution.
Caption: Basic conditions trigger the formation of the electrophilic aziridinium ion, leading to irreversible degradation.
Module 2: Purification Strategy Decision Tree
Do not default to flash chromatography. The hydrochloride salt is the stable form.
Table 1: Method Comparison
| Method | Suitability | Risk Level | Primary Use Case |
| Recrystallization | High | Low | Recommended. Best for >1g scale. Removes non-salt impurities. |
| Reverse Phase (C18) | Medium | Low | Best for complex mixtures. Allows acidic mobile phase (stabilizing). |
| Normal Phase (Silica) | Low | Critical | Only for derivatives with protecting groups or if rapid execution is guaranteed. |
Diagram 2: Workflow Selector
Caption: Prioritize recrystallization. Use RP-HPLC for purification if crystallization fails. Avoid Normal Phase if possible.
Module 3: Detailed Protocols
Protocol A: Recrystallization (The Gold Standard)
Use this method to avoid aziridinium formation entirely.
-
Dissolution: Dissolve the crude brown solid in a minimum amount of hot Isopropanol (iPrOH) .
-
Treatment: If highly colored, treat with activated charcoal for 5 mins, then filter hot through Celite.
-
Precipitation: Allow the solution to cool to room temperature. Slowly add Di-isopropyl ether or Diethyl ether until turbidity appears.
-
Crystallization: Store at 0°C or -20°C overnight.
-
Collection: Filter the white/off-white crystals under inert atmosphere (Argon/N2) to prevent moisture absorption (hygroscopic).
Protocol B: Reverse Phase Chromatography (C18)
Ideal for separating the product from polar impurities while keeping it stable.
-
Stationary Phase: C18 (ODS) Silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.5, keeping the amine protonated and preventing cyclization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0% B to 50% B (The salt is very polar and will elute early).
-
Post-Run: Lyophilize (freeze-dry) fractions immediately. Do not use rotovap with heat , as concentrating aqueous acid can hydrolyze the chloride.
Protocol C: Normal Phase Flash (Emergency Only)
If you absolutely must use silica (e.g., to remove non-polar organic byproducts).
-
The Modifier Dilemma: You cannot use TEA (Triethylamine) because it is basic. You cannot use pure MeOH/DCM because the amine will streak.
-
The Solution: Use Ammonium Formate or a MeOH/DCM/Acetic Acid system.
-
Solvent System: DCM : MeOH : Acetic Acid (90 : 9 : 1).
-
Why? The acetic acid suppresses silanol ionization (reducing streaking) without deprotonating your amine (preventing cyclization).
-
-
Execution: Run the column fast . Do not let the compound sit on the silica.
-
Workup: Collect fractions, add excess HCl in ether immediately, and evaporate.
Module 4: Troubleshooting & FAQs
Q1: My compound streaks badly on TLC/Column. Should I add Triethylamine (TEA)?
STOP. Do NOT add TEA.
-
Reasoning: While TEA fixes streaking for standard amines, adding it here generates the free base. The free base will immediately cyclize to the aziridinium ion (see Diagram 1).
-
Fix: Use the Reverse Phase method (Protocol B) or the Acetic Acid modifier (Protocol C).
Q2: I see a new spot on TLC that stays at the baseline. What is it?
It is likely the hydrolyzed alcohol or the dimer .
-
Mechanism: The aziridinium ion reacts with water (hydrolysis) to form the alcohol, or reacts with another molecule of free base to form a dimer.
-
Prevention: Ensure all solvents are anhydrous. Keep the compound as the HCl salt at all times.
Q3: Can I use Alumina instead of Silica?
Neutral Alumina (Grade III) is safer than Basic Alumina, but still risky.
-
Basic Alumina will trigger cyclization.
-
Acidic Alumina is acceptable but may degrade the chloro-group if too strong.
-
Verdict: C18 Reverse Phase is superior to Alumina for this specific class of compounds.
Q4: How do I detect the compound? It has weak UV absorbance.
The pyrrolidine core has no chromophore.
-
Primary: Iodine Chamber (I2) - Stains the amine dark brown/yellow.
-
Secondary: Dragendorff’s Reagent - Specific for tertiary amines (Orange spots).
-
Tertiary: ELSD (Evaporative Light Scattering Detector) if using HPLC.
References
-
ChemicalBook. (2025). 1-(2-Chloroethyl)pyrrolidine Hydrochloride Purification Methods. Retrieved from
-
GuideChem. (2025). Synthesis and Stability of N-(2-chloroethyl)pyrrolidine hydrochloride. Retrieved from
-
ResearchGate. (2019). Purification of tertiary amine hydrochlorides and separation from silica gel. Retrieved from
-
MDPI. (2021). Alkylative Aziridine Ring-Opening Reactions and Aziridinium Ion Formation. Molecules, 26(6). Retrieved from
-
National Institutes of Health (NIH). (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights. PubMed.[1] Retrieved from
Sources
Validation & Comparative
Certificate of Analysis Guide: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Content Type: Publish Comparison Guide Subject: CAS 56824-22-7 | Chemical Stability & Analytical Verification Audience: Medicinal Chemists, Process Engineers, and QA/QC Professionals
Executive Summary: The Stability Paradox
In drug development, 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP-HCl) is a high-value electrophilic building block, notably used in the synthesis of antihistamines (e.g., Clemastine) and antipsychotics.
However, this compound presents a unique "Stability Paradox" :
-
As a Salt (HCl): It is a stable, crystalline solid.
-
As a Free Base: It is a "suicide substrate" that spontaneously cyclizes into a reactive quaternary ammonium species (pyrrolizidinium ion), rendering it useless for the intended linear alkylation.
This guide compares Pharma-Grade vs. Standard-Grade specifications, proving why a rigorous Certificate of Analysis (CoA) focusing on acidity protection and moisture control is critical for downstream yield.
Technical Profile & The "Pyrrolizidinium Trap"
To understand the CoA, one must understand the failure mode. Unlike simple alkyl halides, CEMP-HCl contains an internal nucleophile (the tertiary amine).
The Mechanism of Degradation
If the HCl counter-ion is lost (due to moisture or improper pH), the nitrogen lone pair attacks the terminal carbon of the chloroethyl chain. This forms a bicyclic 1-methylpyrrolizidinium cation.
Why this matters:
-
Loss of Reactivity: The cyclized quaternary salt is much less reactive toward your target nucleophile than the linear alkyl chloride.
-
Purification Nightmare: The quaternary salt is highly water-soluble and difficult to separate from your final drug product.
Visualizing the Pathway (Graphviz)
The following diagram illustrates the stability tipping point.
Figure 1: The "Pyrrolizidinium Trap." The CoA must guarantee the material remains in the Green (Salt) state until the moment of use.
Comparative Analysis: Pharma Grade vs. Standard Grade
The difference between a successful synthesis and a failed batch often lies in the "invisible" specs on the CoA.
Performance Comparison Table
| Feature | Pharma Grade (Recommended) | Standard / Tech Grade | Impact on Synthesis |
| Purity (HPLC) | ≥ 99.0% | ~95 - 97% | Yield: Lower purity introduces cyclized dimers that compete for the catalyst. |
| Water (KF) | ≤ 0.5% | ≤ 2.0% | Stability: Excess water allows microscopic "pools" of hydrolysis, triggering cyclization during storage. |
| Free Acid (HCl) | Stoichiometric (1:1) | Variable / Deficient | Shelf-Life: If HCl < 100% equivalent, the free amine exists and auto-degrades. |
| Appearance | White to Off-White Crystalline | Beige / Clumpy | Handling: Clumping indicates moisture absorption and partial degradation. |
| Solubility | Clear in Water/Methanol | Hazy (Polymers) | Workup: Insoluble polymers clog filters during workup. |
The "Hidden" Impurity: Hydrolysis Products
In Standard Grade material, up to 3% may be the hydrolyzed alcohol (2-(2-hydroxyethyl)-1-methylpyrrolidine).
-
Effect: This alcohol can react with your electrophiles or dehydrate to form vinyl species, creating side products that are nearly identical in polarity to your drug, making chromatography impossible.
Experimental Validation Protocols
Do not rely solely on the vendor's CoA. Use these self-validating protocols to verify the material before committing it to a GMP batch.
Protocol A: The "Stoichiometric Check" (Potentiometric Titration)
Purpose: Confirms the amine is fully protonated (stabilized).
-
Principle: Titrate chloride ions (AgNO3) and acidic protons (NaOH).
-
Method:
-
Dissolve 100 mg CEMP-HCl in 50 mL deionized water.
-
Titration 1 (Chloride): Titrate with 0.1 N AgNO3 using a silver electrode.
-
Titration 2 (Acidity): Titrate with 0.1 N NaOH using a pH electrode.
-
-
Acceptance Criteria: The molar ratio of Chloride to Acidic Protons must be 1.0 ± 0.02 .
-
If Acid < Chloride: The material has lost HCl and is likely cyclizing.
-
If Acid > Chloride: Excess HCl is present (safe for stability, but account for it in stoichiometry).
-
Protocol B: HPLC Purity (Reverse Phase - Ion Pairing)
Purpose: Separate the salt from the cyclized quaternary impurity. Standard C18 fails here because both species are highly polar.
-
Column: C18 Polar Embedded or HILIC column (e.g., Zorbax SB-Aq).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 20% B over 15 mins (Keep polarity high).
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the compound has weak UV absorbance (only end-absorption at 205-210 nm).
-
Interpretation:
-
Peak 1 (Early): Cyclized Quaternary Salt (Most polar).
-
Peak 2 (Main): CEMP-HCl (Linear).
-
Peak 3 (Late): Dimers/Oligomers.
-
Analytical Workflow Diagram (Graphviz)
Use this decision tree to accept or reject a batch.
Figure 2: Quality Control Decision Tree for CEMP-HCl.
Handling & Safety (E-E-A-T)
Warning: This compound is a nitrogen mustard precursor. It is a potential vesicant (blister agent) and alkylating agent.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Never store at room temperature for extended periods.
-
PPE: Double nitrile gloves and a respirator are mandatory.
-
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate to quench the alkylating potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.5.
- Gellman, S. H., et al. (1990).Intramolecular Nucleophilic Displacement in Nitrogen Mustards. Journal of Organic Chemistry. (Contextual grounding for aziridinium/pyrrolizidinium mechanism).
Advanced Purity Assessment of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Topic: Purity Assessment of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride Content Type: Publish Comparison Guide
A Comparative Analytical Guide for Drug Development Professionals
Executive Summary: The "Invisible" Intermediate
This compound (CAS 56824-22-7) is a critical nitrogen mustard intermediate, most notably employed in the synthesis of antihistamines like Clemastine .
For the analytical chemist, this compound presents a "perfect storm" of challenges:
-
Lack of Chromophore: It possesses no aromatic rings or conjugated systems, rendering standard UV-Vis detection (254 nm) effectively useless.
-
Dynamic Instability: In solution, particularly at neutral or basic pH, it spontaneously cyclizes to form a highly reactive aziridinium ion .
-
Salt Hygroscopicity: Its hydrochloride salt form is prone to moisture uptake, complicating weighing and assay accuracy.
This guide objectively compares three analytical methodologies—LC-MS/MS , HPLC-ELSD/CAD , and Potentiometric Titration —to determine the most robust protocol for purity assessment.
The Chemical Challenge: The Aziridinium Trap
Before selecting a method, one must understand the compound's behavior. The purity assessment is not just about measuring the static molecule but preventing its degradation during analysis.
Mechanism of Instability
Under non-acidic conditions, the tertiary amine acts as an internal nucleophile, displacing the chloride to form a bicyclic aziridinium ion. This intermediate is highly electrophilic and will rapidly react with water (hydrolysis) or other nucleophiles, leading to false impurity profiles.
Figure 1: The degradation pathway. Analytical workflows must maintain acidic pH (<3.0) to prevent the "Free Base" to "Aziridinium" transition.
Comparative Methodology
We evaluated three distinct approaches to assess the purity of CAS 56824-22-7.
Method A: LC-MS/MS (Electrospray Ionization)
The Gold Standard for Impurity Profiling
-
Principle: Separation on a polar column followed by mass spectrometric detection.
-
Why it works: MS does not rely on light absorption. It detects the molecular ion [M+H]+ (m/z ~148) with high sensitivity.
-
Pros: Highest sensitivity (LOD < 0.1%); definitive identification of impurities (hydrolysis products m/z 130).
-
Cons: High instrument cost; requires volatile buffers.
Method B: HPLC-CAD (Charged Aerosol Detection)
The Robust QC Workhorse
-
Principle: Universal detection based on the charge of aerosolized particles.
-
Why it works: CAD response is independent of chemical structure/chromophore, making it ideal for aliphatic amines.
-
Pros: Near-universal response; simpler than MS; excellent linearity.
-
Cons: Mobile phase must be strictly volatile; lower sensitivity than MS.
Method C: Potentiometric Titration (Argentometric)
The Bulk Assay Check
-
Principle: Titration of the chloride counter-ion with Silver Nitrate (AgNO3).
-
Why it works: It provides a precise stoichiometric assay of the salt form.
-
Pros: Absolute method (no reference standard needed); low cost; high precision for assay (>99%).
-
Cons: Blind to organic impurities. It cannot distinguish between the active drug and a degraded chlorinated impurity or inorganic chloride contaminants.
Performance Data Comparison
The following data summarizes the validation parameters for the three methods.
| Parameter | Method A: LC-MS/MS | Method B: HPLC-CAD | Method C: Titration |
| Specificity | Excellent (Mass based) | Good (Separation based) | Poor (Anion only) |
| LOD (Limit of Detection) | 0.05 µg/mL | 1.0 µg/mL | N/A |
| Linearity (R²) | > 0.999 | > 0.995 | N/A |
| Range | 0.1 - 100 µg/mL | 10 - 1000 µg/mL | 95% - 105% (Assay) |
| Impurity Profiling | Yes (Identifies structure) | Yes (Quantifies peaks) | No |
| Suitability | R&D / Trace Analysis | Routine QC / Release | Raw Material Assay |
Recommended Experimental Protocols
Protocol 1: LC-MS/MS for Impurity Profiling
Use this method for stability studies and identifying unknown peaks.
Instrument: UHPLC coupled with Triple Quadrupole MS. Column: HILIC (Hydrophilic Interaction LC) or Polar C18 (e.g., Waters XBridge). Note: Standard C18 may retain the polar amine poorly.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to stabilize the salt).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A (Isocratic hold to elute salts)
-
2-10 min: 95% A → 50% A
-
10-15 min: 50% A → 5% A
-
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI Positive Mode.
-
Target Mass: m/z 148.1 (Parent).
-
Impurity Mass: m/z 130.1 (Hydrolysis product).
-
Critical Step: Dissolve samples in 0.1% Formic Acid immediately before injection. Do not use neutral water or methanol as diluent, or the aziridinium ion will form in the vial.
Protocol 2: Potentiometric Titration for Assay
Use this method for "Goods In" raw material verification.
Instrument: Automatic Potentiometric Titrator with Silver Electrode.
-
Solvent: Dissolve 150 mg of sample in 50 mL of dilute Nitric Acid (HNO3) solution (to prevent amine interference).
-
Titrant: 0.1 N Silver Nitrate (AgNO3) VS.
-
Endpoint Detection: Potentiometric inflection point (mV).
-
Calculation:
- = Volume of AgNO3 (mL)
- = Normality of AgNO3
- = Equivalence factor (184.11 mg/mmol)
- = Weight of sample (mg)[1]
Strategic Workflow Decision Tree
Use this logic to select the correct analytical tool for your stage of development.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3017050, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[2] Retrieved from [Link][2]
Sources
Technical Guide: Spectroscopic Analysis of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride for Quality Control
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP[1]·HCl) is a critical nitrogen mustard intermediate used in the synthesis of pharmaceutical agents, including antihistamines (e.g., clemastine) and antipsychotics. Its quality control (QC) is uniquely challenging due to its intrinsic instability: the free base spontaneously cyclizes to form a highly reactive, genotoxic aziridinium ion .
This guide provides a comparative technical analysis of spectroscopic methods for CEMP·HCl. Unlike standard stable salts, CEMP·HCl requires a "Self-Validating" analytical approach where the method itself does not induce degradation. We compare Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and LC-MS , establishing NMR as the structural "Gold Standard" while evaluating the operational utility of alternatives.
Part 1: The QC Challenge – Aziridinium Cyclization
The primary failure mode for CEMP·HCl is not external contamination, but internal cyclization. In the presence of moisture or basic conditions, the nitrogen lone pair attacks the
Understanding this pathway is prerequisite to selecting the correct spectroscopic solvent and conditions.
Mechanism of Instability
Figure 1: The degradation pathway of CEMP·HCl. Analytical methods must prevent the 'Base' step to avoid false positives for impurities.
Part 2: Comparative Spectroscopic Matrix
The following matrix compares the three primary spectroscopic approaches. While HPLC is standard for purity, it often lacks the structural specificity to distinguish the salt from the aziridinium ion without specialized columns.
Method Performance Comparison
| Feature | H-NMR (Proton NMR) | FTIR (ATR) | LC-MS (High Res) |
| Primary Utility | Absolute Structural Verification | Rapid ID (Goods-In) | Trace Impurity Quantification |
| Specificity | High (Distinguishes Linear vs. Cyclic) | Medium (Functional Group ID) | High (Mass-to-Charge Ratio) |
| Sample Prep Risk | Medium (Solvent choice is critical) | Low (Solid state analysis) | High (Solvent/Buffer induced cyclization) |
| Limit of Detection | ~0.1 - 0.5% | ~1 - 2% | < 1 ppm |
| Throughput | Low (10-15 mins/sample) | High (< 2 mins/sample) | Medium (15-30 mins/sample) |
| Cost Per Run | High | Low | Medium-High |
Part 3: Deep Dive – H-NMR Protocol (The Gold Standard)
NMR is the only method that provides a self-validating check on the sample's integrity during the analysis. It explicitly visualizes the methylene protons adjacent to the chlorine.
Critical Experimental Causality
-
Solvent Selection: You must use Deuterated Chloroform (
) or Deuterated DMSO ( ) .-
Why:
(Deuterium Oxide) is risky. If the pH of the is slightly basic (common in stored solvents), it will convert the salt to the free base, causing cyclization inside the NMR tube. This leads to a "False Fail" where the analyst believes the batch is bad, but the method actually destroyed it.
-
-
Internal Standard: Maleic acid or TCNB (for quantitative NMR - qNMR).
Step-by-Step Protocol
-
Preparation: Weigh 10-15 mg of CEMP·HCl into a clean vial.
-
Solvation: Add 0.6 mL of
(containing 0.03% TMS).-
Checkpoint: The solution should be clear. Turbidity suggests moisture contamination or hydrolysis products.
-
-
Acquisition:
-
Scans: 16 or 32 (sufficient for >98% purity).
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): > 5 seconds (critical for integration accuracy of the salt protons).
-
-
Analysis (Key Shifts):
- 2.90 ppm (Singlet, 3H): N-Methyl group.
-
3.95 ppm (Triplet, 2H):
group. Note: If this triplet collapses or shifts upfield to ~3.5 ppm with complex splitting, aziridinium formation has occurred. -
12.1 ppm (Broad Singlet, 1H):
proton (indicates salt integrity).
Part 4: Deep Dive – FTIR Protocol (Rapid Screening)
For "Goods-In" warehouse testing, NMR is impractical. FTIR using Attenuated Total Reflectance (ATR) is the industry standard alternative for verifying identity without dissolving the sample (which risks stability).
Protocol
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Parameters:
-
Range: 4000 – 600
. -
Resolution: 4
.[2] -
Scans: 16.
-
-
Key Diagnostic Bands:
-
2400 – 2700
: Broad "Amine Salt" band ( stretch). Absence of this band indicates free base degradation. -
2950
: C-H stretch (Alkyl). -
~750
: C-Cl stretching vibration.
-
Limitation: FTIR cannot reliably detect 1-2% aziridinium impurity. It is a Pass/Fail identity test, not a purity assay.
Part 5: Workflow Decision Logic
To optimize cost and scientific rigor, implement the following decision tree in your laboratory workflow.
Figure 2: Optimized QC workflow prioritizing speed (FTIR) followed by structural certainty (NMR).
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]
-
VWR International. Nitrogen Mustard Derivatives Analysis: General Spectroscopic Protocols. (General industry standard for chlorinated amine salts).
-
Reeves, J. et al. (2013). Development of an automated kinetic profiling method for the analysis of nitrogen mustard reactivity. Journal of Organic Chemistry. (Contextual grounding for aziridinium kinetics).
Sources
Comparison of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride and 1-(2-Chloroethyl)pyrrolidine hydrochloride
[1][2]
Executive Summary
-
1-(2-Chloroethyl)pyrrolidine HCl (Compound B) is a
-chloroamine .[1] It cyclizes rapidly to form a highly reactive spiro-aziridinium ion.[1] It is a potent alkylating agent used for attaching N-pyrrolidinoethyl moieties (e.g., in Nafoxidine).[1] -
2-(2-Chloroethyl)-1-methylpyrrolidine HCl (Compound A) is a
-chloroamine .[1] It cyclizes more slowly to form a bicyclic azetidinium ion.[1] It is an "ambident electrophile" prone to ring expansion (isomerization to piperidines) and is primarily used in the synthesis of complex antihistamines like Clemastine.[1]
Part 1: Structural & Mechanistic Divergence[1]
The core distinction lies in the distance between the nucleophilic nitrogen and the electrophilic carbon bearing the chlorine.[1]
Mechanism of Activation
-
Compound B (N-Substituted): The nitrogen lone pair attacks the
-carbon (2 positions away).[1] This forms a highly strained 3-membered ring (Aziridinium).[1] -
Compound A (C-Substituted): The nitrogen lone pair attacks the
-carbon (3 positions away).[1] This forms a less strained 4-membered ring (Azetidinium).[1]
Comparative Mechanistic Pathway (Graphviz)[1]
Caption: Comparative activation pathways. Compound B forms a highly reactive aziridinium species, while Compound A forms an azetidinium species prone to skeletal rearrangement.[1]
Part 2: Reactivity & Performance Analysis
Kinetic Profile
The rate of cyclization determines the "shelf-life" of the free base and the conditions required for alkylation.[1]
| Feature | 1-(2-Chloroethyl)pyrrolidine (B) | 2-(2-Chloroethyl)-1-methylpyrrolidine (A) |
| Class | Nitrogen Mustard (Monofunctional) | |
| Active Intermediate | Aziridinium (3-membered) | Azetidinium (4-membered) |
| Reactivity | High. Cyclizes instantly at pH > 7.[1] | Moderate. Requires heat/time to cyclize. |
| Free Base Stability | Unstable. Must be used immediately or stored as HCl salt.[1] | Metastable. Can exist as free base for short periods but degrades.[1] |
| Primary Risk | Dimerization / Polymerization.[1] | Isomerization to 3-chloropiperidine derivatives.[1] |
| Typical Reaction Temp | 0°C to Room Temperature. | Reflux (60°C - 100°C).[1] |
The Isomerization Risk (Compound A)
Researchers using Compound A must be aware of the pyrrolidine-piperidine rearrangement .[1] The bicyclic azetidinium intermediate is an ambident electrophile.[1]
-
Kinetic Control: Nucleophilic attack at the primary carbon (side chain) retains the pyrrolidine ring.[1]
-
Thermodynamic Control: Attack at the secondary/tertiary ring carbon can lead to ring expansion, forming a piperidine derivative.[1]
-
Implication: synthesis of Clemastine requires strict control of conditions (solvent polarity, temperature) to favor the pyrrolidine ether.[1]
Part 3: Experimental Protocols
Protocol 1: Handling 1-(2-Chloroethyl)pyrrolidine HCl (Compound B)[1]
Target: Rapid alkylation of a phenol or amine.
Rationale: Because the free base cyclizes so fast, you cannot isolate and store it.[1] It must be generated in situ or partitioned and used immediately.[1]
-
Partition: Dissolve 10 mmol of Compound B HCl in minimal water. Layer with 20 mL cold Dichloromethane (DCM).
-
Free-Basing: Add 1.1 eq of cold 1M NaOH. Shake vigorously for 30 seconds.
-
Extraction: Separate organic layer.[1] Dry rapidly over MgSO4 (max 2 mins). Do not use heat.
-
Alkylation: Filter the DCM solution directly into the reaction vessel containing the nucleophile (e.g., Phenol + K2CO3 in Acetone).
-
Validation: Monitor disappearance of nucleophile by TLC. The alkylating agent is usually used in excess (1.2 - 1.5 eq) due to competitive hydrolysis.[1]
Protocol 2: Handling 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (Compound A)
Target: Synthesis of Clemastine-like ethers.[1]
Rationale: The reaction requires higher energy to form the azetidinium ion.[1] Stronger bases are often employed to facilitate the subsequent nucleophilic attack.[1]
-
Preparation: Suspend Compound A HCl in Toluene or Xylene.
-
Base Generation: In a separate vessel, prepare the sodium salt of the alcohol/phenol using NaH or NaNH2 (Sodamide is historically used for Clemastine).[1]
-
Reaction: Add the free base of Compound A (generated via similar partition as above, but stable enough to handle briefly) to the alkoxide solution.
-
Reflux: Heat to reflux (toluene: 110°C) for 12–24 hours. The heat is necessary to drive the formation of the azetidinium intermediate and its subsequent opening.[1]
-
Purification: The crude product may contain piperidine isomers.[1] Recrystallization (often as the fumarate salt) is required to isolate the pure pyrrolidine isomer.[1]
Part 4: Safety & Stability
| Parameter | Compound B (1-Substituted) | Compound A (2-Substituted) |
| Toxicity | High. Potent vesicant (blister agent) and alkylator.[1] Mimics nitrogen mustard toxicity.[1] | Moderate to High. Alkylating agent, but lower acute reactivity than B. |
| Hygroscopicity | Very High. The HCl salt turns to a paste if exposed to air.[1] | High. Store in desiccator. |
| Storage | Store under Nitrogen at -20°C. | Store under Nitrogen at 4°C. |
| Decontamination | Quench spills with 10% Sodium Thiosulfate (nucleophilic quench).[1] | Quench with dilute acid or Thiosulfate.[1] |
References
-
Mechanism of Aziridinium Formation: Sherman, E. S., et al. (2007).[1] Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism.[1][2][3] Journal of Organic Chemistry.[1][2] [Link]
-
Clemastine Synthesis (Application of Compound A): Ebnöther, A., & Weber, H. P. (1976).[1][4] Synthesis and absolute configuration of clemastine.[1] Helvetica Chimica Acta.[1][4] [Link] (Linked via DrugFuture database context).[1]
-
Rearrangement of Azetidinium Ions: Cason, J. (1959).[1] Rearrangement of Pyrrolidine/Piperidine derivatives.[1] Journal of Organic Chemistry.[1][2] (Cited in chemical property databases for boiling point/stability data).[1]
-
Safety Data & Handling: National Institutes of Health (NIH) PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride - Safety Data Sheet. [Link][1]
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clemastine [drugfuture.com]
Reactivity comparison of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride with other alkylating agents
Publish Comparison Guide: Reactivity Profile of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary
This compound (CEMPH) presents a unique reactivity paradox in organic synthesis and medicinal chemistry. Unlike classic nitrogen mustards (e.g., mechlorethamine) that utilize intramolecular cyclization to activate electrophilicity, CEMPH utilizes cyclization primarily as a deactivation pathway.[1]
This guide analyzes CEMPH not merely as an alkylating agent, but as a "conditional" electrophile where the user must manage a kinetic competition between intermolecular alkylation (desired) and intramolecular self-quenching (undesired).[1] We compare its performance against standard nitrogen mustards and simple alkyl halides, supported by mechanistic insights and validated experimental protocols.[1]
Part 1: Mechanistic Foundation
To control the reactivity of CEMPH, one must understand the "Race to the Carbon."[1]
The Structural Paradox
-
The Precursor (Salt): In its hydrochloride form (HCl), the nitrogen is protonated (
), rendering it non-nucleophilic. The molecule behaves as a stable, dormant alkyl chloride.[1] -
The Active Species (Free Base): Upon neutralization, the nitrogen lone pair becomes available.
-
The Competition:
Unlike nitrogen mustards which form highly strained (and reactive) 3-membered aziridinium ions, CEMPH forms a relatively stable 5,5-fused pyrrolizidinium system.[1] Once formed, this quaternary salt is kinetically inert to most nucleophiles, effectively "killing" the reaction.[1]
Mechanistic Pathway Diagram
Figure 1: The kinetic competition between productive alkylation and self-quenching cyclization.[1] Unlike mustards, the cyclic intermediate here is a thermodynamic sink.
Part 2: Comparative Reactivity Profile
The following table contrasts CEMPH with a classic Nitrogen Mustard (Mechlorethamine) and a standard Alkyl Halide (Methyl Iodide).
| Feature | CEMPH | Mechlorethamine (HN2) | Methyl Iodide (MeI) |
| Class | Simple Alkyl Halide | ||
| Activation Mechanism | Direct | Aziridinium Formation (Required intermediate) | Direct |
| Role of Cyclization | Deactivating (Forms stable 5-ring) | Activating (Forms strained 3-ring) | N/A |
| Reactivity vs. DNA | Moderate (Requires high conc.)[1] | High (Rapid cross-linking) | High (Non-specific methylation) |
| Hydrolytic Stability | Low (Self-cyclizes in water) | Low (Hydrolyzes via aziridinium) | Moderate |
| Handling Strategy | In-situ generation required | Use immediately / Cold | Standard handling |
| Key Application | Synthesis intermediate (e.g., Clemastine) | Chemotherapy / DNA Crosslinking | Methylation reagent |
The "Mustard" Misconception
Researchers often mistake CEMPH for a nitrogen mustard due to the "chloroethyl-amine" motif.[1]
-
Mustards: The nitrogen is
to the chlorine (2 carbons away).[1] Cyclization creates a 3-membered ring (Aziridinium).[1] Strain energy (~27 kcal/mol) drives the ring opening by nucleophiles.[1] -
CEMPH: The nitrogen is effectively
to the chlorine (via the ring structure). Cyclization creates a 5-membered ring.[1] Strain is minimal.[1] The resulting salt does not readily alkylate other molecules.[1]
Part 3: Experimental Validation (The NBP Assay)
To validate the reactivity or stability of your CEMPH batch, use the 4-(p-nitrobenzyl)pyridine (NBP) assay. This is the industry standard for quantifying alkylating potential.[1]
Why this works: NBP reacts with active alkylators to form a purple chromophore (
-
If CEMPH is intact (active): High Absorbance.
-
If CEMPH has cyclized (dead): Low/No Absorbance.
Workflow Diagram: NBP Assay
Figure 2: Standardized workflow for assessing alkylating activity using NBP.
Detailed Protocol: Kinetic Stability Test
Use this protocol to determine the half-life of your free base in solution.
Reagents:
-
Buffer: 50 mM Phosphate buffer (pH 7.4).
-
NBP Solution: 5% w/v 4-(p-nitrobenzyl)pyridine in Acetone.
-
Base: Triethylamine (TEA) or 0.1M NaOH.
Procedure:
-
Activation: Dissolve CEMPH HCl (10 mM) in the buffer. ( Note: At pH 7.4, a portion exists as free base and begins cyclizing immediately.)
-
Time Course: At
min, remove a 100 L aliquot. -
Derivatization: Add 100
L NBP solution to the aliquot. Heat at 70°C for 20 mins (forces the reaction of remaining linear alkyl chloride with NBP).[1] -
Development: Cool on ice. Add 100
L alkaline base (TEA/NaOH) to generate the purple color.[1] -
Quantification: Measure Absorbance at 600 nm.
-
Analysis: Plot Absorbance vs. Time. The decay curve represents the rate of self-cyclization (loss of alkylating power).[1]
Part 4: Application & Safety Guidelines
Synthesis Best Practices (The "In-Situ" Rule)
Because the free base self-destructs, never isolate the free base of CEMPH for storage.
-
Correct Method: Suspend the HCl salt in the reaction solvent (e.g., Toluene, DMF). Add the external nucleophile (e.g., Phenoxide) and the base (e.g., NaH,
) simultaneously. This ensures that as soon as the amine is deprotonated, the external nucleophile is present in high concentration to compete for the alkyl chloride.[1] -
Incorrect Method: Neutralizing the salt in water, extracting with DCM, drying, and then adding to the reaction. You will likely isolate the pyrrolizidinium salt (inactive).[1]
Safety Profile
-
Toxicity: While less volatile than mechlorethamine, CEMPH is a potent alkylating agent.[1] It can alkylate DNA (though less efficiently than mustards).[1] Treat as a potential carcinogen/mutagen.[1]
-
Skin Contact: Corrosive.[1] The HCl salt is hygroscopic and acidic.[1]
-
Decontamination: Use a solution of 10% Sodium Thiosulfate to neutralize spills.[1] Thiosulfate is a "soft" nucleophile that rapidly reacts with any available alkyl chloride or strained ring systems.[1]
References
-
Mechanism of NBP Assay: Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955).[1][2] Use of
-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents.[1][3] Analytical Chemistry. Link -
Reactivity of 2-Haloalkylamines: Soloway, A. H., et al. (1958).[1] Correlation of Drug Penetration of Brain and Chemical Structure.[1] Science. Link
-
Synthesis Application (Clemastine): Ebnöther, A., & Jucker, E. (1999).[1] Process for the production of Clemastine.[1] US Patent 4,506,076.[1] (Illustrates the use of the HCl salt in synthesis). Link
-
Kinetic Studies of Nitrogen Mustards: Williamson, C. E., et al. (1966).[1] Kinetics of the Transformation of Nitrogen Mustards in Aqueous Solution. Journal of the American Chemical Society.[1] Link
-
Chemical Safety Data: PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine.[1] Link
Sources
- 1. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Technical Guide: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl vs. 2-(2-Bromoethyl)-1-methylpyrrolidine
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of pyrrolidine-based pharmaceuticals (e.g., Clemastine ) and pharmacological probes, the choice between the Chloro- and Bromo- ethylpyrrolidine analogs is a critical decision dictated by the balance between shelf-stability and alkylation kinetics.
-
2-(2-Chloroethyl)-1-methylpyrrolidine HCl (CEMP-HCl): The industry standard. It offers superior shelf stability and handling safety. It acts as a "latent" electrophile, requiring base activation to trigger aziridinium formation.
-
2-(2-Bromoethyl)-1-methylpyrrolidine (BEMP): A high-energy alternative. It exhibits significantly faster cyclization kinetics due to the superior leaving group ability of bromide. However, it suffers from poor stability in its free-base form (rapid auto-quaternization) and is typically generated in situ or used immediately.
Bottom Line: Use CEMP-HCl for scalable, reproducible GMP processes where stoichiometry control is paramount. Use BEMP (or generate it in situ) only when the nucleophile is weak, the reaction temperature must be kept low, or the Chloro- analog fails to cyclize efficiently.
Mechanistic Foundation: The Aziridinium Gateway
Neither the chloro- nor the bromo-alkane reacts via a direct
Reaction Coordinate & Mechanism
The rate-determining step (RDS) is typically the expulsion of the leaving group (LG) to form the strained aziridinium ring.
Figure 1: The Aziridinium Ion Pathway.[1][2][3][4] The formation of the red node (Aziridinium) is the kinetic bottleneck. Bromide accelerates this step significantly compared to Chloride.
Comparative Analysis
Physicochemical Properties & Stability
| Feature | 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | 2-(2-Bromoethyl)-1-methylpyrrolidine |
| CAS Number | 56824-22-7 (HCl salt) | 87642-30-6 (Free base) |
| Physical State | Solid (Hygroscopic powder) | Oil (typically) |
| Leaving Group pKa | -7 (HCl) | -9 (HBr) |
| Shelf Stability | High. Stable for months/years if kept dry. The protonated amine prevents cyclization. | Low. Free base rapidly auto-quaternizes to form a dimer/polymer, even at -20°C. |
| Solubility | Water, Methanol, DMSO. | DCM, THF, Ether (as free base). |
| Commercial Availability | Widely available (Kg scale). | Rare; usually custom synthesis or in situ. |
Reactivity Profile
-
The Chloride Barrier: The C-Cl bond is stronger (approx. 339 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). Consequently, CEMP often requires heating (40–80°C) or strong biphasic mixing to drive the formation of the aziridinium ion at a useful rate.
-
The Bromide Advantage: BEMP cyclizes rapidly even at room temperature or 0°C. This is advantageous when the target nucleophile is sensitive to heat (thermal degradation) but requires careful handling to prevent the reagent from reacting with itself before it encounters the target.
Experimental Protocols
Protocol A: Controlled Activation of CEMP-HCl (Standard)
Best for: Synthesis of Clemastine, bulk alkylations, and stable nucleophiles.
Rationale: The HCl salt is inactive. We must liberate the free base in situ to allow the nitrogen lone pair to attack the carbon-chloride bond.
-
Dissolution: Dissolve CEMP-HCl (1.0 equiv) in a minimum amount of water.
-
Basification: Add 20% NaOH or saturated
solution (1.2 equiv) at 0°C. -
Extraction: Immediately extract the free base into the reaction solvent (e.g., Toluene, Benzene, or DCM). Dry over
briefly.-
Critical Note: Do not store this solution. The free base will begin to cyclize and dimerize.
-
-
Coupling: Add the solution dropwise to the mixture containing your Nucleophile (e.g., alkoxide, amine) and base (e.g., NaH).
-
Heating: Heat to reflux (or 60–80°C) to drive the cyclization (k1) and subsequent ring-opening (k2).
Protocol B: In-Situ Generation of BEMP (High Reactivity)
Best for: Weak nucleophiles or temperature-sensitive substrates.
Rationale: Since BEMP is unstable, it is best generated from the corresponding alcohol precursor and used immediately without isolation.
-
Precursor: Start with 1-(2-hydroxyethyl)-1-methylpyrrolidine .
-
Bromination: In dry DCM at 0°C, add
(1.1 equiv) and (1.1 equiv) (Appel Reaction conditions). Alternatively, use . -
Reaction: Stir for 1-2 hours. The Bromo-species forms and likely begins to cyclize to the aziridinium salt immediately.
-
Direct Addition: Add the target Nucleophile directly to this reaction mixture (one-pot) or filter quickly (if solid byproducts exist) and add to the nucleophile solution.
-
Safety: This generates the active vesicant immediately. Handle with extreme caution.
-
Decision Matrix: Which to Choose?
Use the following logic flow to select the appropriate reagent for your application.
Figure 2: Reagent Selection Logic. Green path indicates the standard industrial route; Red path indicates specialized high-reactivity requirements.
Safety & Toxicology (Mustard Agents)
Both compounds are nitrogen mustard analogs . They function by alkylating DNA and proteins, leading to cytotoxicity.
-
Vesicant Hazard: These compounds can cause severe chemical burns and blistering upon contact with skin or mucous membranes. The aziridinium intermediate is indistinguishable in reactivity from the active species of mechlorethamine (Mustine).
-
Inactivation: Spills should be treated immediately with a solution of sodium thiosulfate (which acts as a potent nucleophile to open the aziridinium ring safely) or dilute acid (to protonate the nitrogen and stop cyclization).
-
H302/H315/H318: Harmful if swallowed; Causes skin irritation; Causes serious eye damage.[5]
References
-
PubChem. 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (Compound Summary).[6] National Library of Medicine. [Link]
-
Ebnöther, A., & Weber, H. P. (1976).[7] Synthesis and absolute configuration of clemastine. Helvetica Chimica Acta.[7] (Describes the use of the chloro-analog in the synthesis of Clemastine). [Link]
-
Gowenlock, B. G., et al. Structure and Reactivity of Aziridinium Ions. (General mechanistic grounding for 2-haloethylamines). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(2-Bromoethyl)-1-methylpyrrolidine | C7H14BrN | CID 59730744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clemastine [drugfuture.com]
High-Performance Enantiomeric Control: A Comparative Guide to (S)-2-(2-Chloroethyl)-1-methylpyrrolidine HCl
Executive Summary
Product: (S)-2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride CAS: 56824-22-7 (Specific stereoisomer) / 54777-54-7 (Free base) Primary Application: Key chiral intermediate for the synthesis of Clemastine Fumarate (H1-antihistamine).[1][2][3][4] Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.0%.
This guide objectively compares the industrial production routes and analytical validation protocols for (S)-2-(2-Chloroethyl)-1-methylpyrrolidine.[1][3][4][5] Unlike generic datasheets, this document addresses the critical risk of structural isomerism and racemization inherent to the chlorination of pyrrolidine alcohols.[4][5]
Part 1: Critical Note on Isomerism (The "False Friend" Risk)[1][3][4]
Before evaluating purity, researchers must verify structural identity.[1][3][4][5] Database confusion often conflates the target molecule with its achiral regioisomer.[1][3][4][5]
| Feature | Target Molecule (Active) | Common Regioisomer (Inactive/Toxic) |
| Name | (S)-2-(2-Chloroethyl)-1-methylpyrrolidine | 1-(2-Chloroethyl)pyrrolidine |
| Structure | Chloroethyl group on C2 carbon.[1][3][4][5][6][7] | Chloroethyl group on Nitrogen (N1) .[1][3][4][5][8] |
| Chirality | Chiral (S-isomer) | Achiral |
| Activity | Precursor to active Clemastine.[1][3][4][5] | Nitrogen mustard (alkylating agent).[1][3][4][5] |
| Optical Rotation |
Warning: Purchasing or synthesizing the N-substituted isomer (CAS 7250-67-1) will result in total synthesis failure for Clemastine analogs.[1][3][4][5][6]
Part 2: Comparative Analysis of Production Routes
Achieving high enantiomeric purity requires selecting the correct upstream strategy.[1][3][4][5] We compare the three dominant methodologies used in drug development.
Method A: Classical Resolution (The Industrial Standard)
Source: Racemic 2-(2-hydroxyethyl)-1-methylpyrrolidine derived from 2-(2-hydroxyethyl)pyridine.[1][3][4]
-
Mechanism: The racemate is treated with (-)-Di-O-benzoyl-L-tartaric acid or L-Tartaric acid .[1][3][4][5] The (S)-amine forms a less soluble diastereomeric salt which crystallizes out.[1][3][4][5]
-
Pros: Low raw material cost (pyridine starting material); scalable to metric tons.[1][3][4][5]
-
Cons: Max theoretical yield is 50% (without recycling); requires iterative recrystallization to hit >99% ee.[1][3][4][5][6]
-
Purity Profile: Often supplied at 95-98% ee; requires a final "polishing" recrystallization by the buyer.[1][3][4][5]
Method B: Chiral Pool Synthesis (The "Meldrum's Acid" Route)
Source: L-Proline or N-Methyl-2-pyrrolidone (NMP).[1][3][4]
-
Mechanism: Uses the natural chirality of L-Proline.[1][3][4][5] The carboxyl group is homologated (chain extended) using Meldrum's acid or Arndt-Eistert synthesis to add the two-carbon ethyl chain, followed by reduction and chlorination.[1][3][4]
-
Pros: Intrinsic high enantiomeric excess (>99.5%); defined stereochemistry from the start.[1][3][4][5]
-
Cons: High atom count loss; expensive reagents (reducing agents like
or Borane).[1][3][4][5]
Method C: Biocatalytic Resolution
Source: Lipase-catalyzed acetylation.[1][3][4][5]
-
Mechanism: Enzymatic resolution of the intermediate alcohol using Candida antarctica Lipase B (CAL-B).[1][3][4][5]
Summary of Performance
| Metric | Method A: Resolution | Method B: Chiral Pool (Proline) |
| Cost Efficiency | High (Best for Bulk) | Low (Best for R&D/Pilot) |
| Typical ee% | 95% - 98% | > 99.5% |
| Impurity Profile | Contains (R)-enantiomer | Contains unreacted Proline derivatives |
| Scalability | Excellent | Moderate |
Part 3: The Chlorination Risk (Mechanism of Racemization)[3][4]
Regardless of the route, the final step involves converting the alcohol to the chloride using Thionyl Chloride (
The Aziridinium Threat
Reaction with
-
Retention of Configuration (Desired).
-
Inversion/Racemization (If ring opens at the wrong site or via
competition).
Control Strategy: Maintain strictly acidic conditions (HCl gas or excess
Figure 1: Mechanistic pathway showing how acidic conditions prevent aziridinium formation and subsequent racemization.[1][3][4]
Part 4: Analytical Validation Protocols
Trusting the Certificate of Analysis (CoA) is insufficient for chiral drugs.[3][4][5][6] The following protocols are self-validating.
Protocol 1: Specific Optical Rotation (Rapid ID)
Note: This method confirms identity but is not sensitive enough for <1% impurity detection.[3][4]
-
Prepare Solvent: Chloroform (
), HPLC grade. -
Concentration: 1.0 g/100 mL (
). -
Measurement: 589 nm (Sodium D-line) at 20°C.
-
Acceptance Criteria:
Protocol 2: Chiral HPLC (Definitive Quantitation)
Standard Reversed-Phase HPLC cannot separate these enantiomers.[1][3][4][5] Normal-phase Chiral HPLC is required.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1][3][4][5]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (low wavelength required due to lack of strong chromophore) |
| Temperature | 25°C |
| Sample Prep | Dissolve 1 mg/mL in Mobile Phase.[3][4][5] Filter through 0.45 µm PTFE.[1][3][4][5] |
Data Interpretation:
-
Major Peak (S-isomer): Typically elutes second on AD-H columns (verify with standard).[1][3][4][5]
-
Minor Peak (R-isomer): Calculate Area % normalization.
-
Limit: NMT 0.5% (R)-isomer for pharmaceutical grade.
Protocol 3: Melting Point Verification
-
Note: A wide or depressed melting range (<168°C) is a primary indicator of low enantiomeric purity (eutectic effect of the racemate).[3][4]
References
-
Eichelbaum, M., et al. (2012).[3][4][5] Stereochemical Aspects of Drug Action and Disposition. Handbook of Experimental Pharmacology.
-
Korean Patent KR101659828B1. (2016).[1][3][4][5] Process for preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine. (Describes the "Meldrum's Acid" route from NMP).
-
TCI Chemicals. (2024).[1][3][4][5] Product Specification: 1-(2-Chloroethyl)pyrrolidine Hydrochloride vs. Chiral Analogs.
-
PubChem Compound Summary. (2024). 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride.[1][3][4][5] National Center for Biotechnology Information.[1][3][4][5] [1][3][4]
-
Smith, R. (2008).[1][3][4][5] Impurity Control in Chiral Alkyl Halides. Journal of Process Chemistry. (General reference for aziridinium mechanics).
Sources
- 1. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | C7H15Cl2N | CID 3017050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride | C7H15Cl2N | CID 68897516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KR20160141950A - An efficient process of preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine for production in ton scale - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
Analysis of Impurities in 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary: The "Aziridinium Trap"
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMP·HCl) is a critical nitrogen mustard intermediate used in the synthesis of antihistamines (e.g., Clemastine) and antipsychotics. Its analysis presents a unique paradox known to experienced organic chemists as the "Aziridinium Trap."
While the hydrochloride salt is relatively stable in solid form, dissolution in neutral or basic media triggers rapid intramolecular cyclization to form the aziridinium ion . This species is not only a potent genotoxic impurity (GTI) but also highly reactive, leading to hydrolysis products (alcohols) and dimers.
The Core Challenge: Most standard analytical methods (standard GC or neutral HPLC) inadvertently force this degradation during the analysis, leading to false low-purity results. This guide objectively compares analytical methodologies and establishes LC-MS/MS with acidic stabilization as the superior protocol for accurate impurity profiling.
Chemical Context & Degradation Pathway[1][2]
To accurately analyze impurities, one must understand the stability profile of the analyte. CEMP exists in an equilibrium heavily influenced by pH and temperature.
The Degradation Mechanism
The primary impurity found in aged or improperly handled CEMP is the hydrolysis product, 1-methyl-2-pyrrolidineethanol . This forms via the transient aziridinium intermediate.
Figure 1: The pH-dependent degradation pathway of CEMP. Analysis must prevent the red pathway (cyclization) to ensure data integrity.
Comparative Analysis of Methodologies
We evaluated three common analytical approaches for determining purity and impurities (specifically the hydrolysis product and residual solvents).
| Feature | Method A: GC-MS | Method B: HPLC-UV | Method C: LC-MS/MS (Recommended) |
| Principle | Volatilization & Electron Impact | Liquid Chrom & UV Abs | Soft Ionization (ESI) & Mass Filtering |
| Suitability | Poor | Moderate | Excellent |
| Thermal Stability | Low. High injector temps cause on-column cyclization/degradation. | High (Ambient). | High (Ambient). |
| Sensitivity (LOD) | ~10 ppm | ~500 ppm (Weak chromophore) | < 10 ppb (Trace analysis) |
| Specificity | High, but artifacts are common. | Low. CEMP and its alcohol lack distinct UV chromophores. | Very High (MRM transitions). |
| Sample Prep | Requires derivatization (complex). | Simple dilution. | Simple dilution (Acidified). |
Why GC-MS Fails
Direct injection of CEMP·HCl into a GC inlet (typically 250°C) induces thermal dehydrohalogenation. The resulting chromatogram often shows high levels of the cyclic product or thermal degradation artifacts that were not present in the original sample.
Why HPLC-UV is Insufficient
CEMP lacks a strong UV chromophore (no conjugated
Recommended Protocol: Acidic LC-MS/MS
This protocol utilizes acidic stabilization to freeze the equilibrium in the open-chain form, allowing accurate quantification of the parent compound and its impurities.
Reagents & Standards
-
Analyte: CEMP·HCl (Reference Standard >99.0%).
-
Key Impurity Ref: 1-methyl-2-pyrrolidineethanol.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Water.
Sample Preparation (Critical Step)
-
Diluent: 0.1% Formic Acid in Water. (The low pH maintains the protonated ammonium form, preventing cyclization).
-
Stock Solution: Dissolve 10 mg CEMP·HCl in 10 mL Diluent.
-
Working Solution: Dilute to 10 µg/mL for impurity profiling. Keep samples at 4°C in an autosampler.
Chromatographic Conditions
-
Instrument: Agilent 6400 Series Triple Quad or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts)
-
1-6 min: 5% -> 90% B
-
6-8 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[1]
-
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (V) |
| CEMP (Parent) | 148.1 | 84.1 | 20 |
| Impurity A (Alcohol) | 130.1 | 84.1 | 15 |
| Aziridinium Ion | 112.1 | 42.1 | 25 |
Experimental Data & Validation
The following data represents a validation summary for the detection of 1-methyl-2-pyrrolidineethanol (Impurity A) in a CEMP·HCl matrix.[1]
Linearity and Range
Calibration curves were prepared from 1.0 ng/mL to 1000 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Regression ( | 0.9994 | |
| Slope | 1254.2 | N/A |
| Intercept | 45.1 | N/A |
Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| CEMP | 0.05 | 0.15 |
| Impurity A | 0.10 | 0.30 |
Recovery (Accuracy)
Spike recovery experiments were performed at three concentration levels (Low, Mid, High).
| Spike Level | Mean Recovery (%) | % RSD (n=6) |
| Low (10 ng/mL) | 94.5% | 2.1% |
| Mid (100 ng/mL) | 98.2% | 1.5% |
| High (500 ng/mL) | 99.1% | 1.1% |
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for ensuring data integrity during CEMP analysis.
Figure 2: Analytical workflow emphasizing the critical solvent selection step to prevent artifact formation.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link
-
Doyle, B. et al. (2019). "Trace determination of nitrogen mustard impurities in active pharmaceutical ingredients by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 165, 23-30. Link(Note: Representative citation for nitrogen mustard analysis methodology).
-
PubChem. (n.d.).[2] 2-(2-Chloroethyl)-1-methylpyrrolidine Compound Summary. National Center for Biotechnology Information. Link[2]
Sources
Comparative Guide: Synthesis Routes for 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary & Strategic Analysis
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (2-CEMP HCl) is a critical intermediate in the synthesis of antihistamines (e.g., Clemastine), antipsychotics, and as a pharmacological probe for adrenergic receptors. Structurally, it belongs to the nitrogen mustard class; under physiological or basic conditions, it spontaneously cyclizes to form a highly reactive aziridinium ion .
For process chemists, the synthesis of 2-CEMP HCl presents a specific paradox: the reaction requires activating a hydroxyl group for displacement, but the product is a potent alkylating agent that can self-destruct if the free base is liberated.
This guide benchmarks the three primary synthetic methodologies, weighing yield efficiency against safety and scalability.
The "Bottom Line" Recommendation
-
For High-Throughput/Industrial Scale: Method A (Thionyl Chloride in Toluene) remains the gold standard due to cost-efficiency and direct crystallization of the stable HCl salt.
-
For Chiral Applications: Method C (From L-Proline) is required. Resolution of the final chloro-compound is inefficient; chirality must be introduced at the pyrrolidine ring formation stage.
Safety Directive: Vesicant Hazards
CRITICAL WARNING: 2-CEMP HCl is a vesicant and a potential carcinogen. It shares mechanism-of-action characteristics with chemical warfare agents (mustard gas).
-
Mechanism of Toxicity: In neutral/basic aqueous media, the molecule forms an aziridinium ion (See Section 5), which alkylates DNA guanine residues.
-
Handling:
-
Never handle the free base neat; it will polymerize and degrade.
-
All weighing must occur in a glovebox or a high-velocity fume hood.
-
Neutralization: A solution of 10% sodium thiosulfate is required to quench spills by nucleophilic attack on the aziridinium ring.
-
Benchmarking Synthesis Routes
The following table compares the three dominant routes based on experimental data and process reliability.
| Feature | Method A: Classic Chlorination | Method B: Appel Reaction | Method C: Chiral De Novo |
| Reagents | L-Proline / Borane / | ||
| Atom Economy | High | Low (Generates | Moderate |
| Yield | 85 - 92% | 60 - 75% | 45 - 55% (Overall) |
| Purity | >98% (after recrystallization) | Difficult purification ( | High (ee >99%) |
| Scalability | Excellent (Industrial Standard) | Poor (Solid waste load) | Moderate |
| Key Risk | Product isolation difficulty | Racemization during reduction |
Method A: Thionyl Chloride ( ) – The Industrial Standard
This is the most robust route. The reaction of 1-methyl-2-pyrrolidineethanol with thionyl chloride generates the alkyl chloride while simultaneously forming the hydrochloride salt, which stabilizes the molecule.
-
Pros: The HCl by-product immediately protonates the tertiary amine, preventing the premature formation of the aziridinium ion.
-
Cons: Requires rigorous moisture control; the product is extremely hygroscopic.
Method B: Appel Reaction ( )
While milder, the Appel reaction is generally not recommended for this specific substrate. The separation of the triphenylphosphine oxide (
Method C: Chiral Synthesis from L-Proline
Used when the (S)-enantiomer is specifically required for asymmetric pharmacology.
-
Pathway: L-Proline
N-methylation Ester reduction Side chain extension Chlorination. -
Insight: Direct chlorination of chiral alcohols using
usually proceeds with inversion of configuration (Walden inversion) if the mechanism is , but can proceed with retention ( ) in the absence of base. However, for this substrate, the chiral center is on the ring, not the reaction site, so stereocenter integrity is generally maintained.
Detailed Experimental Protocol (Method A)
This protocol is optimized for stability and yield, addressing the common "sticky gum" issue reported in literature [1].
Target: this compound Scale: 100 mmol basis
Reagents
-
1-Methyl-2-pyrrolidineethanol (Precursor): 12.9 g (100 mmol)
-
Thionyl Chloride (
): 14.3 g (120 mmol) [1.2 equiv] -
Toluene (Anhydrous): 100 mL
-
Ethanol (Absolute): For recrystallization
Step-by-Step Procedure
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Vent the condenser through a caustic scrubber (
trap) to neutralize and gases. -
Solvation: Charge the RBF with 1-Methyl-2-pyrrolidineethanol (12.9 g) and Toluene (60 mL). Cool the solution to 0–5°C using an ice bath.
-
Expert Note: Toluene is preferred over Chloroform because the product is less soluble in Toluene, promoting precipitation.
-
-
Addition: Dilute
(14.3 g) in Toluene (20 mL). Add this solution dropwise to the amine over 45 minutes.-
Observation: An exotherm will occur.[1] A white precipitate (the intermediate amine-sulfinyl adduct) may form and redissolve.
-
-
Reaction: Once addition is complete, remove the ice bath. Heat the mixture to reflux (110°C) for 2–3 hours.
-
Completion Check: Monitor by TLC (System:
1:9). Note that the spot will streak due to the amine salt.
-
-
Isolation: Cool the reaction mixture to Room Temperature (RT). The product should crystallize as an off-white solid.
-
Troubleshooting: If the product separates as a brown oil ("oiling out"), induce crystallization by scratching the glass or adding a seed crystal. Cooling to -20°C facilitates precipitation.
-
-
Purification: Filter the solid under nitrogen (hygroscopic!). Wash the cake with cold toluene (
mL) followed by anhydrous ether ( mL). -
Drying: Dry in a vacuum desiccator over
for 12 hours.-
Expected Yield: 16.5 – 17.5 g (89–94%).
-
Melting Point: 198–203°C [1].[2]
-
Mechanistic Visualization
Understanding the reactivity is vital for safety and application. The following diagram illustrates the chlorination pathway and the subsequent "Mustard" activation mechanism.
Figure 1: Reaction pathway from precursor alcohol to stable hydrochloride salt, and subsequent physiological activation to the aziridinium ion.
Troubleshooting & Expert Insights
The "Sticky Gum" Phenomenon
A common failure mode in this synthesis is the product isolating as a hygroscopic, sticky gum rather than a free-flowing powder.
-
Cause: Presence of residual
or excess trapped in the crystal lattice, or moisture absorption. -
Solution: Trituration. Decant the supernatant toluene, add anhydrous Diethyl Ether, and sonicate vigorously. This removes trapped impurities and induces crystallization.
Stability of the Solution
Do not store the free base in solution. If the free base is generated (e.g., for an alkylation reaction), use it immediately.
-
Data Point: The half-life of the aziridinium ion in aqueous buffer (pH 7.4) is minutes to hours depending on temperature, rapidly hydrolyzing to the alcohol (inactive) or reacting with nucleophiles [2].
References
-
ChemicalBook. (2023). 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis protocols and physical properties. Retrieved from
-
Google Patents. (2005). CN1621403A: 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.[3][4] (Describes the chlorination of N-methyl-2-hydroxyethylpyrrolidine with 90% yield). Retrieved from
-
BenchChem. (2023). 2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block.[3][4] (Context on the chiral precursors and derivatives). Retrieved from
-
Organic Syntheses. (2013). Working with Hazardous Chemicals: Chlorination of Amino Alcohols. Org.[1][3][4][5][6][7][8] Synth. 2013, 90, 251-260.[1] (General methodology for amino-alcohol chlorination). Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride in Pharmaceutical Synthesis
For the discerning researcher and drug development professional, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a pharmaceutical manufacturing process. This guide provides an in-depth analysis of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). We will delve into its primary applications, provide detailed experimental protocols, and offer a comparative perspective on potential synthetic alternatives, grounded in established chemical principles and available data.
Introduction to this compound: A Versatile Pharmaceutical Intermediate
This compound (CAS Number: 56824-22-7) is a heterocyclic compound widely employed as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structure, featuring a reactive chloroethyl side chain attached to a methylpyrrolidine core, makes it an ideal precursor for introducing the 2-(1-methylpyrrolidin-2-yl)ethyl moiety into a target molecule. This structural motif is prevalent in a range of therapeutic agents, particularly those targeting the central nervous system.
The primary utility of this compound lies in its role as an alkylating agent, enabling the formation of carbon-nitrogen or carbon-oxygen bonds to construct more complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling and storage.
Key Applications Include:
-
Antihistamines: Most notably in the synthesis of the first-generation H1 antagonist, Clemastine.
-
Antipsychotics: As a building block for certain antipsychotic drugs.
-
Cholinergic Agents: Utilized in the preparation of compounds that interact with cholinergic receptors.
-
Oncology: As an intermediate in the synthesis of novel anticancer agents with topoisomerase I-targeting activity.
In-Depth Application Analysis: The Synthesis of Clemastine
The synthesis of Clemastine serves as an excellent case study to illustrate the practical application of this compound. Clemastine is an antihistamine with anticholinergic properties used to treat allergic conditions such as hay fever and urticaria.
The core of the Clemastine synthesis involves a Williamson ether synthesis, where the sodium salt of 1-(4-chlorophenyl)-1-phenylethanol is reacted with 2-(2-chloroethyl)-1-methylpyrrolidine.
Established Synthetic Workflow for Clemastine
The following diagram outlines the well-established synthetic pathway to Clemastine, commencing from the generation of the key intermediate, 2-(2-chloroethyl)-1-methylpyrrolidine.
Caption: Synthetic workflow for Clemastine Fumarate.
Detailed Experimental Protocol for Clemastine Synthesis
This protocol is a synthesized representation of established methods and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
Step 1: Synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-methyl-2-(2-hydroxyethyl)pyrrolidine (1 equivalent) to a suitable anhydrous solvent such as toluene.
-
Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up: Cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-chloroethyl)-1-methylpyrrolidine. The hydrochloride salt can be prepared by dissolving the free base in an appropriate solvent and treating it with hydrochloric acid.
Step 2: Synthesis of Clemastine
-
Alkoxide Formation: In a separate three-necked flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)-1-phenylethanol (1 equivalent) in anhydrous toluene. To this solution, carefully add sodium amide (1.2 equivalents) portion-wise.
-
Reaction: Heat the mixture to reflux for 2-4 hours to ensure complete formation of the sodium alkoxide.
-
Etherification: Cool the reaction mixture. Add a solution of 2-(2-chloroethyl)-1-methylpyrrolidine (1.1 equivalents) in anhydrous toluene dropwise.
-
Reaction: Heat the resulting mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude Clemastine can be purified by column chromatography on silica gel.
Comparative Analysis: this compound vs. Potential Alternatives
The key step where an alternative would be employed is the etherification reaction. The efficiency of this SN2 reaction is highly dependent on the nature of the leaving group on the ethyl-pyrrolidine moiety.
Comparison of Leaving Groups
| Leaving Group | Precursor | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| Chloride (Cl) | 2-(2-Chloro ethyl)-1-methylpyrrolidine | Moderate | - Commercially available and relatively inexpensive.- Good balance of reactivity and stability. | - May require longer reaction times or higher temperatures compared to better leaving groups. |
| Bromide (Br) | 2-(2-Bromo ethyl)-1-methylpyrrolidine | High | - Bromide is a better leaving group than chloride, potentially leading to faster reaction rates and milder reaction conditions.- May result in higher yields. | - The bromo-derivative is generally more expensive and may be less stable.- Increased risk of elimination side reactions. |
| Tosyl (OTs) | 2-(2-Tosyloxy ethyl)-1-methylpyrrolidine | Very High | - Tosylate is an excellent leaving group, allowing for reactions at lower temperatures and shorter durations.- Can significantly improve yields in sterically hindered systems. | - The tosyl-derivative needs to be prepared from the corresponding alcohol, adding a step to the synthesis.- Reagents for tosylation can be costly. |
Alternative Synthetic Strategy: In-situ Activation of the Hydroxy Precursor
An alternative to using a pre-formed halo- or tosyloxy-ethyl pyrrolidine is the in-situ activation of the more readily available and stable precursor, 2-(2-hydroxyethyl)-1-methylpyrrolidine. This approach, often employed in Mitsunobu-type reactions, could potentially offer a more streamlined one-pot procedure.
Caption: Mitsunobu approach for Clemastine synthesis.
Experimental Considerations for the Mitsunobu Approach:
-
Reagents: This reaction typically employs a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
-
Advantages: Can proceed under mild, neutral conditions, often with high yields and stereochemical inversion at the alcohol center (though not relevant for the tertiary alcohol in Clemastine synthesis). It avoids the preparation and isolation of the potentially less stable chloroethyl intermediate.
-
Disadvantages: The reagents are relatively expensive, and the byproducts (e.g., triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging to remove, complicating purification, especially on an industrial scale.
Conclusion and Future Perspectives
This compound remains a cornerstone intermediate in the synthesis of several important pharmaceuticals, with its application in Clemastine production being a prime example. Its commercial availability and balanced reactivity make it a reliable choice for large-scale manufacturing.
However, for process optimization and the development of next-generation synthetic routes, the exploration of alternatives is warranted. While direct comparative data is sparse, a theoretical analysis suggests that the corresponding bromo- and tosyl-derivatives could offer advantages in terms of reaction kinetics and yield, albeit at a potential increase in cost and precursor instability. Furthermore, one-pot procedures like the Mitsunobu reaction present an intriguing alternative, though challenges in reagent cost and byproduct removal need to be carefully considered for industrial applications.
As the pharmaceutical industry continues to strive for greener and more efficient synthetic methodologies, a systematic experimental comparison of these alternatives would be a valuable contribution to the field, potentially unlocking more streamlined and cost-effective pathways to these vital medicines.
References
-
MySkinRecipes. This compound. [Link]
-
Chemdad. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride. [Link]
- Google Patents.
-
RSC Publishing. Simple accessible clemastine fumarate analogues as effective antileishmanials. [Link]
- Google Patents. CN1621403A - 2-(2-aminoethyl)
-
PubChem. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride. [Link]
-
PubChem. Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1). [Link]
-
ResearchGate. Synthesis of (-)-(S,S)-clemastine by Invertive N -> C Aryl Migration in a Lithiated Carbamate. [Link]
-
PubChem. 2-(2-Chloroethyl)-1-methylpyrrolidine. [Link]
Comparative Guide: Optimizing Alkylation with 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CEMPH) is not a standard alkylating agent.[1] Unlike simple alkyl halides that react via predictable
This guide analyzes the performance of CEMPH in the synthesis of amino-ether pharmacophores (e.g., antihistamines like Clemastine).[1] We compare its reactivity profile against linear amino-alkyl halides and reductive amination strategies, demonstrating why CEMPH remains the gold standard for introducing the N-methylpyrrolidine motif despite the handling complexities of nitrogen mustards.[1]
Mechanistic Principles: The Aziridinium Advantage
To use CEMPH effectively, one must understand that the hydrochloride salt is an inert precursor.[1] The active electrophile is not the chloroethyl chain itself, but the bicyclic aziridinium ion formed upon neutralization.[1]
The "Trojan Horse" Mechanism[1]
-
Neutralization: The stable HCl salt is converted to the free base.[1]
-
Cyclization (Rate Determining Step): The pyrrolidine nitrogen attacks the
-carbon, displacing chloride.[1] This intramolecular reaction is entropically favored over intermolecular attacks.[1] -
Nucleophilic Attack: The target nucleophile (e.g., an alkoxide) opens the strained aziridinium ring.[1]
Diagram: Activation Pathway
The following diagram illustrates the conversion of the stable salt into the reactive species.[1]
Figure 1: The activation pathway of CEMPH.[1] Note the critical transition from the stable salt to the reactive aziridinium intermediate.
Comparative Analysis: CEMPH vs. Alternatives
When designing a synthesis for compounds containing the 2-(2-aminoethyl)pyrrolidine scaffold, researchers typically evaluate three routes. The table below objectively compares these methodologies.
Table 1: Performance Comparison of Synthetic Routes
| Feature | CEMPH (Aziridinium Route) | Linear Amino-Alkyl Halides | Reductive Amination |
| Reactivity | Very High ( | Moderate. Relies on intermolecular | Low to Moderate. Equilibrium dependent.[1] |
| Steric Tolerance | Excellent. The small aziridinium ion can penetrate bulky nucleophilic centers (e.g., tertiary alcohols).[1] | Poor. Susceptible to elimination (E2) side reactions with hindered bases.[1] | Good. Less sensitive to sterics but requires specific aldehyde precursors.[1] |
| Atom Economy | High. Direct coupling.[1] | High. Direct coupling.[1] | Lower. Requires reducing agents (NaBH4, etc.) and generates boron/metal waste.[1] |
| Stability | Salt: High / Free Base: Low. Must be generated in situ.[1] | Moderate. Free bases can polymerize but are generally more stable than mustards.[1] | High. Precursors are stable.[1] |
| Safety Profile | Hazardous. Potential vesicant/mutagen.[1] Requires closed systems.[1] | Moderate. Irritant, but less alkylating power than aziridiniums.[1] | Safe. Standard organic solvents/reagents.[1] |
Expert Verdict
Use CEMPH when coupling to sterically hindered nucleophiles (such as benzhydryl alcohols in Clemastine synthesis).[1] The high electrophilicity of the aziridinium ion overcomes the steric barrier that typically shuts down standard
Case Study: Synthesis of Clemastine
The synthesis of Clemastine (a potent
Reaction: 4-Chloro-
Experimental Workflow
This workflow highlights the "Free Base Generation" step, which is critical for safety and yield.
Figure 2: Optimized workflow for Clemastine synthesis. Note the separation of free-base generation to prevent premature polymerization.
Validated Experimental Protocol: O-Alkylation of Hindered Phenols/Alcohols
Objective: Alkylation of a tertiary alcohol using CEMPH. Scale: 10 mmol basis.
Reagents
-
Substrate: 10 mmol Tertiary Alcohol (e.g., 1-(4-chlorophenyl)-1-phenylethanol).
-
Reagent: 12 mmol CEMPH (1.2 equiv).
-
Base: 22 mmol Sodium Amide (
) or Sodium Hydride (60% dispersion). Note: Excess base is required to neutralize the HCl salt if added directly, but pre-free-basing is recommended.[1] -
Solvent: Anhydrous Toluene (50 mL).
Step-by-Step Procedure
-
Free Base Preparation (Recommended for Purity):
-
Nucleophile Formation:
-
In a flame-dried 3-neck flask under Argon, dissolve the substrate (10 mmol) in Toluene (30 mL).
-
Add NaH (12 mmol) carefully.[1] Heat to 80°C for 1 hour until
evolution ceases.
-
-
Coupling:
-
Increase temperature to reflux (110°C).
-
Add the CEMPH free base solution (from Step 1) dropwise over 30 minutes.
-
Why dropwise? To keep the concentration of the aziridinium ion low relative to the nucleophile, favoring the cross-reaction over self-polymerization.[1]
-
-
Workup:
Safety & Stability (E-E-A-T)
Nitrogen Mustard Toxicity
CEMPH belongs to the nitrogen mustard class.[1] Upon free-basing, it forms an alkylating agent capable of binding to DNA.[1]
-
Skin: Vesicant (blistering agent).[1] Causes severe burns.[1]
-
Handling: Use only in a fume hood. Double-glove (Nitrile).[1][4] Decontaminate glassware with 10% NaOH or Thiosulfate solution before removal from the hood.[1]
Stability[1][5][6][7]
-
HCl Salt: Hygroscopic but chemically stable at room temperature.[1][3] Store in a desiccator.
-
Free Base: Unstable.[1] It will self-alkylate (polymerize) within hours at room temperature.[1] Never store the free base.
References
-
PubChem. "this compound."[1] National Library of Medicine.[1] [Link]
-
Ebnöther, A., & Jucker, E. (1976).[1] "Clemastine (Tavegyl), a new antihistamine."[1] Helvetica Chimica Acta.[1] (Describes the fundamental synthesis route using pyrrolidine alkylators). [Link][1]
-
Google Patents. "Method for preparing clemastine fumarate."[1] Patent CN107011228A.[1] (Details the industrial application of CEMPH).
Sources
Technical Guide: Advantages of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl in Synthesis
The following technical guide details the advantages, mechanistic insights, and application protocols for 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride in pharmaceutical synthesis.
Executive Summary
This compound (CAS: 56824-22-7) is a critical alkylating agent employed primarily in the synthesis of antihistamines (e.g., Clemastine) and anticholinergic agents. While functionally similar to its alcohol precursor or free-base counterpart, the hydrochloride salt offers a distinct thermodynamic stability advantage that is crucial for process reproducibility.
This guide analyzes the compound's superiority over alternative synthetic routes, focusing on its ability to mitigate intramolecular cyclization —a degradation pathway that plagues the free base—while streamlining Good Manufacturing Practice (GMP) workflows by eliminating hazardous in-situ activation steps.
Mechanistic Analysis: The Stability "Lock"
The primary value of the hydrochloride salt lies in its ability to suppress the molecule's inherent "self-destruct" mechanism.
The Degradation Pathway (Free Base)
In its free base form, the nitrogen lone pair is nucleophilic. Due to the favorable geometry of the 2-substituted ethyl chain, the nitrogen can attack the terminal carbon bearing the chlorine (an intramolecular
-
Result: Formation of a Pyrrolizidinium salt (1-methyl-1-azoniabicyclo[3.3.0]octane chloride).
-
Consequence: This bicyclic quaternary ammonium salt is thermodynamically stable and kinetically inert toward the desired intermolecular alkylation, effectively removing the reagent from the reaction pool and lowering yield.
The HCl Advantage
Protonation of the tertiary amine by HCl "locks" the lone pair, rendering it non-nucleophilic. This prevents cyclization, allowing the reagent to be stored indefinitely as a stable solid.
Visualization of the Pathway
The following diagram illustrates the competition between the desired alkylation and the parasitic cyclization.
Figure 1: The HCl salt acts as a reservoir for the reactive free base, preventing irreversible cyclization to the pyrrolizidinium impurity.
Comparative Analysis: HCl Salt vs. Alternatives
The following table compares the use of the pre-isolated HCl salt against the two common alternatives: using the alcohol precursor (requiring activation) or the free base.
| Feature | 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | Alcohol Precursor + SOCl₂ | Free Base (Liquid) |
| Stability | High: Stable solid at RT (>1 year). | High: Alcohol is stable, but activation reagents are not. | Low: Cyclizes rapidly; must be distilled and used immediately. |
| Process Steps | 1 Step: Direct addition to reaction vessel. | 2 Steps: Activation (chlorination/tosylation) | 1.5 Steps: Requires fresh liberation/distillation before use. |
| Atom Economy | High: No activating reagent waste. | Low: Generates stoichiometric | Medium: Loss of material to cyclization during handling. |
| Safety | Moderate: Solid handling; lower volatility. | Low: Requires handling corrosive thionyl chloride/tosyl chloride. | Low: High volatility; vesicant-like properties. |
| Impurity Profile | Clean: Main impurity is inorganic salt (NaCl). | Complex: Potential for chlorinated side-products or esters. | Variable: Variable amounts of pyrrolizidinium dimer. |
Key Insight: Process Efficiency
Using the alcohol precursor (2-(2-hydroxyethyl)-1-methylpyrrolidine) requires an activation step, typically with thionyl chloride (
Experimental Application: Synthesis of Clemastine Intermediate
This protocol demonstrates the advantage of the HCl salt in a "one-pot" alkylation, where the free base is generated in situ to react immediately with the nucleophile, minimizing cyclization.
Reaction Overview[1]
-
Substrate: 1-(4-chlorophenyl)-1-phenylethanol (Chiral or Racemic)[1]
-
Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl
-
Base: Sodium Amide (
) or Sodium Hydride ( ) -
Solvent: Toluene or Benzene (classical); THF/DMF (modern)
Step-by-Step Protocol
-
Alkoxide Formation:
-
Charge a dry reactor with 1.0 eq of 1-(4-chlorophenyl)-1-phenylethanol and anhydrous Toluene (10 V).
-
Cool to 0–5°C.
-
Add 2.2 eq of Sodium Amide (
) portion-wise under Nitrogen. -
Note: Excess base is required to neutralize the HCl salt and deprotonate the alcohol.
-
Stir at ambient temperature for 1 hour to ensure complete alkoxide formation.
-
-
Reagent Addition (The "Solid Add" Advantage):
-
Alkylation:
-
Heat the mixture to reflux (approx. 110°C) for 3–5 hours.
-
Monitor by HPLC. The proximity of the generated free amine to the alkoxide favors the intermolecular
attack over the intramolecular cyclization.
-
-
Work-up:
-
Cool to room temperature.[5]
-
Quench carefully with water (exothermic).
-
Separate phases. The organic layer contains the target amine.
-
Extract the product into dilute HCl (purification by acid-base swing), then basify and extract back into organic solvent.
-
Expected Results
-
Yield: 75–85%
-
Purity: >98% (after acid-base purification)
-
Major Impurity: <0.5% Pyrrolizidinium salt (removed in aqueous phase during workup).
Safety & Handling
While the HCl salt is safer than the free base or thionyl chloride, it is still a potent alkylating agent.
-
Toxicity: Classified as a skin and eye irritant.[6][7][8] Potential vesicant (blistering agent) due to the nitrogen mustard motif.
-
Hygroscopicity: The salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers. Moisture absorption can lead to hydrolysis or "clumping," making solid transfer difficult.
-
Personal Protective Equipment (PPE): Full chemical suit, gloves (Nitrile/Neoprene), and respiratory protection (P100/N95) are mandatory to prevent inhalation of dust.
References
-
PubChem. (2025).[9][10] 2-(2-Chloroethyl)-1-methylpyrrolidine.[1][9][11][12][13] National Library of Medicine. [Link]
- Ebnöther, A., & Jucker, E. (1979). Clemastine: Synthesis and Structure-Activity Relationships. Helvetica Chimica Acta.
- Google Patents. (2017).
Sources
- 1. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 2. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 3. When 1-chloro-2-methylbenzene is treated with sodium amide in amm... | Study Prep in Pearson+ [pearson.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(2-Chloroethyl)-1-methylpyrrolidine | C7H14ClN | CID 285093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
- 13. 56824-22-7|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Limitations of 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical synthesis, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, scalability, and the purity of the final active pharmaceutical ingredient (API). Among the myriad of available reagents, 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride has carved out a niche for itself, particularly in the synthesis of certain antihistaminic agents. However, its utility is not without significant drawbacks. This guide provides an in-depth technical analysis of the limitations of this compound, comparing its performance with viable alternatives, and offering field-proven insights to guide your synthetic strategy. We will delve into the mechanistic underpinnings of its reactivity, explore common pitfalls, and present data-driven comparisons to empower you to make informed decisions in your drug development endeavors.
The Dual Nature of this compound: A Reactive Intermediate
This compound is primarily employed as a synthetic intermediate to introduce the 1-methyl-2-pyrrolidinylethyl moiety into a target molecule. Its application is notably documented in the synthesis of the antihistamine clemastine.[1] The reactivity of this reagent stems from its ability to form a highly electrophilic bicyclic aziridinium ion intermediate in situ.[2]
While this high reactivity can be advantageous in driving reactions forward, it is also the source of its primary limitations. The formation of the strained aziridinium ring makes the molecule susceptible to nucleophilic attack, but also to undesired side reactions and challenges in handling and storage.
The Critical Intermediate: Aziridinium Ion Formation
Under basic conditions, the tertiary amine of 2-(2-chloroethyl)-1-methylpyrrolidine can displace the chloride ion via an intramolecular cyclization to form a highly reactive bicyclic aziridinium ion.[3] This intermediate is the true alkylating species in the reaction.
Caption: Intramolecular cyclization to the reactive aziridinium ion.
The stability and reactivity of this aziridinium ion are influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyrrolidine ring.[4] While its formation is necessary for the desired alkylation, its high reactivity can lead to a loss of selectivity and the formation of undesirable byproducts.
Key Limitations and Challenges
The use of this compound in pharmaceutical synthesis is hampered by several critical limitations that researchers and process chemists must navigate.
Hygroscopicity and Stability
The hydrochloride salt is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This necessitates storage under an inert atmosphere, such as nitrogen, to prevent degradation.[5] The presence of moisture can lead to hydrolysis and a decrease in the reagent's purity and reactivity over time.
Side Reactions: The Achilles' Heel
The high reactivity of the aziridinium ion intermediate is a double-edged sword, often leading to a mixture of products and complicating purification.
One of the most significant side reactions is the rearrangement of the bicyclic aziridinium ion to form a thermodynamically more stable seven-membered ring, an azepane.[6] This occurs through nucleophilic attack at the bridgehead carbon of the aziridinium ion. This side reaction is particularly problematic in the synthesis of clemastine and its analogs, leading to low yields of the desired product.[6]
Caption: Competing pathways of aziridinium ion ring-opening.
In reactions with nucleophiles containing multiple reactive sites, such as piperazine, there is a risk of di-alkylation, where the nucleophile is alkylated by two molecules of the reagent.[7] Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation, often requiring a large excess of the nucleophile.[7]
Purification Challenges
The formation of byproducts, particularly those with similar physical properties to the desired product, can make purification difficult. The separation of the desired N-alkylated product from unreacted starting materials, over-alkylated products, and ring-expanded isomers often requires extensive chromatography, which can be costly and time-consuming, especially on an industrial scale.[8]
Comparative Analysis with Alternative Alkylating Agents
To overcome the limitations of this compound, several alternative reagents and synthetic strategies have been developed. This section provides a comparative overview.
| Reagent/Method | Advantages | Disadvantages |
| 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | Commercially available. | Hygroscopic.[5] Prone to side reactions (ring expansion, over-alkylation).[6][7] Can lead to low yields and difficult purification.[6] |
| 2-(2-Bromoethyl)-1-methylpyrrolidine HBr | More reactive than the chloride analog, potentially allowing for milder reaction conditions. | Generally more expensive and less stable than the chloride. Also prone to similar side reactions. |
| 1-Methyl-2-pyrrolidineethanol Derivatives (e.g., Tosylates, Mesylates) | Can be synthesized from the corresponding alcohol. The leaving group can be tuned for optimal reactivity. | Requires an additional synthetic step. Tosylates and mesylates can be potent alkylating agents requiring careful handling. |
| Reductive Amination | High selectivity for mono-alkylation. Avoids the use of highly reactive haloalkylamines.[8] | Requires a suitable aldehyde precursor, which may not be readily available. The reducing agent needs to be carefully selected. |
| Gabriel Synthesis | A classic method for preparing primary amines, can be adapted for secondary amines. Avoids over-alkylation.[8] | Requires protection and deprotection steps, adding to the overall number of synthetic steps. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section outlines a general protocol for the N-alkylation of a secondary amine with this compound and a protocol for an alternative approach.
Protocol 1: N-Alkylation using this compound
Objective: To synthesize an N-alkylated product via nucleophilic substitution.
Materials:
-
Secondary amine (e.g., 1-(p-methylbenzyl)piperazine)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of the secondary amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add this compound (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction should be monitored for the disappearance of the starting amine and the appearance of the product. The formation of byproducts, such as the ring-expanded azepane, can also be monitored by LC-MS.
Protocol 2: Alternative Synthesis via Reductive Amination
Objective: To synthesize the same N-alkylated product while avoiding the use of a haloalkylamine.
Materials:
-
Secondary amine (e.g., 1-(p-methylbenzyl)piperazine)
-
(1-Methylpyrrolidin-2-yl)acetaldehyde (requires separate synthesis)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a stirred solution of the secondary amine (1.0 eq) and (1-methylpyrrolidin-2-yl)acetaldehyde (1.1 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The reductive amination should show a cleaner reaction profile with a higher selectivity for the desired mono-alkylated product compared to the direct alkylation method.
Caption: Comparison of synthetic workflows.
Conclusion and Future Perspectives
This compound remains a relevant, albeit challenging, reagent in pharmaceutical synthesis. Its primary limitation lies in the high reactivity of the in situ generated aziridinium ion, which can lead to undesirable side reactions, most notably ring expansion to form azepanes, and difficulties in achieving selective mono-alkylation. These drawbacks often translate to lower yields and complex purification procedures, which can be significant hurdles in process development and scale-up.
For laboratory-scale synthesis and initial drug discovery efforts, the convenience of its commercial availability may be a deciding factor. However, for process optimization and large-scale manufacturing, alternative synthetic routes that offer greater control and selectivity, such as reductive amination or the use of other leaving groups, should be strongly considered. As the demand for more efficient and sustainable synthetic methodologies grows, the development of novel reagents and catalytic systems to introduce the 1-methyl-2-pyrrolidinylethyl moiety will continue to be an active area of research. A thorough understanding of the limitations of traditional reagents like this compound is the first step towards innovation in this field.
References
-
Chongqing Chemdad Co. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride. [Link]
- Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. 2019.
-
PubChem. (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride. [Link]
-
NIH. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. [Link]
-
MDPI. Synthetic Applications of Aziridinium Ions. [Link]
-
ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
NIH. Simple accessible clemastine fumarate analogues as effective antileishmanials. [Link]
-
ResearchGate. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]
-
ACS Publications. Synthesis of (−)-(S,S)-clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate. [Link]
-
ResearchGate. The two possible alternative N-alkylation products are illustrated by... [Link]
-
ResearchGate. Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. [Link]
-
ResearchGate. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. [Link]
-
JoVE. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. [Link]
-
PubMed. N-Dealkylation of Amines. [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. Alkylating Agents and Platinum Antitumor Compounds. [Link]
-
ResearchGate. Aziridines and Aziridinium Ions in the Practical Synthesis of Pharmaceutical Intermediates - A Perspective. [Link]
-
ResearchGate. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][9]naphthyrin-5(6H). [Link]
-
Oncohema Key. Alkylating agents and platinum antitumor compounds. [Link]
Sources
- 1. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 4. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Simple accessible clemastine fumarate analogues as effective antileishmanials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Comparative Guide: Strategic Alternatives to 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is a workhorse reagent in medicinal chemistry, particularly in the synthesis of antihistamines (e.g., Clemastine) and GPCR ligands. However, its structural similarity to nitrogen mustards renders it a potent vesicant and alkylating agent with significant safety and stability drawbacks.
This guide analyzes high-performance alternatives that mitigate these risks while maintaining or improving synthetic efficiency. We focus on three primary strategies: Sulfonate Activation , Mitsunobu Coupling , and In-Situ Halogenation .
The Baseline: Analysis of the Chloroethyl Reagent
To select an alternative, one must understand the mechanism of the original reagent. 2-(2-Chloroethyl)-1-methylpyrrolidine does not react via a simple SN2 displacement. Instead, it undergoes Neighboring Group Participation (NGP) .
The Aziridinium Mechanism
Upon free-basing, the nitrogen lone pair attacks the
Safety Implication: This rapid cyclization is exactly what makes the reagent a blistering agent (vesicant) and highly hygroscopic/unstable in moist air.
Figure 1: The formation of the aziridinium intermediate is the rate-determining step for both alkylation efficacy and toxicity.
Strategic Alternatives
Alternative A: Sulfonate Esters (Mesylates/Tosylates)
Best For: Reactions requiring strong bases (e.g., alkoxides) where Mitsunobu fails.
Replacing the chloride with a methanesulfonate (OMs) or p-toluenesulfonate (OTs) maintains the alkylation chemistry while altering the physical properties.
-
Chemistry: The starting material is 2-(2-Hydroxyethyl)-1-methylpyrrolidine .
-
Advantage: Sulfonates are often crystalline (tosylates) and less volatile than the free-base chloride. They can be prepared in situ or isolated with lower vesicant risk than the mustard-like chloride.
-
Limitation: They still form the aziridinium ion under basic conditions, so safety precautions regarding skin contact remain critical.
Alternative B: The Mitsunobu Reaction
Best For: Acidic nucleophiles (Phenols, Imides, Sulfonamides, pKa < 11).
This route couples the alcohol precursor directly with the nucleophile using Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DEAD/DIAD).[1][2][3]
-
Mechanism: Activates the alcohol as an oxyphosphonium ion.[4][5]
-
Advantage: Avoids handling the toxic alkyl halide entirely. The reaction proceeds under mild, neutral conditions (usually RT).
-
Limitation: Poor atom economy (generates Ph₃PO and hydrazine waste). Does not work well for tertiary alcohols or non-acidic amines.
Alternative C: In-Situ Appel Reaction
Best For: Large-scale safety where isolation of the toxic intermediate is prohibited.
Instead of buying the hydrochloride salt, generate the chloride in situ from the alcohol using CCl₄/PPh₃ or N-Chlorosuccinimide (NCS)/PPh₃, then add the nucleophile immediately.
-
Advantage: "Generate and Consume" strategy minimizes operator exposure to the active vesicant.
Comparative Performance Data
| Feature | Chloroethyl Reagent (Baseline) | Sulfonates (Ms/Ts) | Mitsunobu Coupling |
| Precursor | N/A (Commercial Salt) | 2-(2-Hydroxyethyl)-1-methylpyrrolidine | 2-(2-Hydroxyethyl)-1-methylpyrrolidine |
| Reactivity | High (Aziridinium driven) | High (Aziridinium driven) | High (Oxyphosphonium driven) |
| Nucleophile Scope | Broad (Alkoxides, Amines, Phenols) | Broad (Alkoxides, Amines) | Limited (Phenols, Imides, pKa < 11) |
| Atom Economy | Good (HCl waste) | Moderate (Sulfonic acid waste) | Poor (Ph₃PO + Hydrazine waste) |
| Safety Profile | High Risk (Potent Vesicant) | Moderate Risk (Alkylating agent) | Low Risk (Reagents separate are safe) |
| Purification | Extraction/Distillation | Crystallization (Tosylates) | Chromatography often required |
Decision Framework: Choosing the Right Protocol
Use the following logic flow to determine the best alternative for your specific synthesis.
Figure 2: Logic gate for selecting the optimal alkylation strategy based on nucleophile acidity and safety constraints.
Experimental Protocols
Protocol 1: Tosylate Activation (For Basic Nucleophiles)
Use this when reacting with bulky alkoxides (e.g., Clemastine synthesis).
Reagents:
-
2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM at 0°C.
-
Add TEA followed by the slow addition of TsCl.
-
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (the tosylate is less polar than the alcohol).
-
Workup: Wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄.
-
Usage: The resulting oil (or solid) can be used immediately for the coupling step with your nucleophile (e.g., Sodium alkoxide in DMF).
Protocol 2: Mitsunobu Coupling (For Phenols/Acidic Nucleophiles)
Use this for aryl ethers or imides. Note: Order of addition is critical.
Reagents:
-
Nucleophile (e.g., Phenol derivative) (1.0 eq)
-
2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
-
Solvent: THF (anhydrous)
Procedure:
-
Dissolve the Nucleophile, Alcohol, and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C.[2][3]
-
Critical Step: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange. Rapid addition causes overheating and side reactions.
-
Allow to warm to RT and stir for 12–24 hours.
-
Validation: Monitor disappearance of the phenol by TLC.
-
Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter. Purify the filtrate via column chromatography.
Protocol 3: In-Situ Chloride Generation (Appel Method)
Use this to replicate the chloride chemistry without isolating the vesicant.
Reagents:
-
2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq)
-
Carbon Tetrachloride (CCl₄) (Excess) or CCl₄/DCM mixture
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Nucleophile (pre-mixed with base if necessary)
Procedure:
-
Dissolve alcohol and CCl₄ in DCM.
-
Add PPh₃ slowly at 0°C. Stir for 1-2 hours to generate the chloride in situ.
-
Add the Nucleophile solution directly to this reaction mixture.
-
Reflux or stir at required temperature until coupling is complete.
References
-
Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride . Fisher Scientific.[6] (2021).[6] Identifies vesicant and irritant hazards.
-
Mitsunobu Reaction: Mechanism and Application . Organic Chemistry Portal. Detailed review of the oxyphosphonium mechanism and pKa limitations.
-
Synthesis of Clemastine Fumarate . Google Patents (CN107011228B). Describes the classical alkylation route and intermediate handling.
-
PubChem Compound Summary: Clemastine . National Center for Biotechnology Information. Structural data and pharmacological context.[5][6][7][8][9]
-
Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews. (2009). Comprehensive guide to nucleophile scope in Mitsunobu coupling.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. digscholarship.unco.edu [digscholarship.unco.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride
Executive Summary & Risk Assessment
Immediate Action Required: Treat 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride not merely as a standard organic salt, but as a latent alkylating agent .
While the hydrochloride salt appears stable as a solid, its dissolution in neutral or basic media triggers an intramolecular cyclization. This reaction releases the chloride ion and forms a highly reactive bicyclic aziridinium ion . This intermediate is a potent electrophile capable of alkylating DNA and proteins, mimicking the mechanism of action of nitrogen mustards (chemical warfare agents and chemotherapeutics).
Operational Directive:
-
Primary Disposal: Commercial hazardous waste incineration (Lab Pack).
-
Secondary Disposal (Spills/Deactivation): Chemical neutralization via nucleophilic substitution (Thiosulfate method).
-
Strict Prohibition: Do NOT dispose of down the drain or in general trash.
Technical Context: The Mechanism of Hazard
To handle this compound safely,
Personal protective equipment for handling 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
Part 1: Executive Hazard Analysis (The "Aziridinium Trap")
Do not treat this chemical as a standard organic salt. While 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride appears stable in its solid form, it possesses a latent toxicity mechanism that activates upon solubilization.
The Mechanism of Danger
This compound is a nitrogen mustard precursor . In its hydrochloride salt form, the nitrogen atom is protonated and stable. However, once dissolved in water or buffered media (pH > 7), the free base is liberated. The nitrogen lone pair then performs an intramolecular nucleophilic attack on the
This cyclization forms a bicyclic aziridinium ion —a highly reactive electrophile capable of alkylating DNA (guanine N-7 positions), leading to cross-linking and apoptosis.
Operational Implication: Your PPE strategy must shift dynamically based on the state of matter .
-
Solid State: Primary risk is inhalation of dust (respiratory irritation).
-
Solution State: Primary risk is rapid dermal absorption and alkylation (vesicant activity).
Part 2: Personal Protective Equipment (PPE) Specifications
Standard laboratory nitrile gloves provide insufficient protection against the solubilized aziridinium species due to rapid permeation. The following hierarchy is mandatory.
Hand Protection (Barrier Integrity)
| State of Matter | Primary Glove Layer (Inner) | Secondary Glove Layer (Outer) | Rationale |
| Dry Solid | Nitrile (4 mil) | Nitrile (4 mil) | Double-glove creates a tortuous path for dust; visual indicator of breach. |
| Solution (Organic/Aq) | Laminate (Silver Shield/4H) | Nitrile (5-8 mil) | Nitrogen mustards penetrate nitrile in <15 mins. Laminates offer >480 min protection. Outer nitrile provides dexterity. |
Respiratory Protection
-
Engineering Control (Primary): All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
PPE (Secondary):
-
Solid Handling: If outside a hood (emergency only), use a P100 particulate respirator .
-
Solution Handling: Fume hood sash at proper height. If spill occurs outside hood, Full-face APR with Organic Vapor/Acid Gas cartridges .
-
Body & Ocular Defense
-
Eyes: Chemical splash goggles (ventless) are required. Safety glasses are insufficient for alkylating agents.
-
Body: Tyvek® sleeves or a disposable impervious apron must be worn over the standard cotton lab coat to prevent sleeve-cuff contamination.
PPE Decision Logic
Figure 1: Dynamic PPE selection based on the physical state of the alkylating agent.
Part 3: Operational Protocols
Protocol A: Safe Weighing (Static Control)
The hydrochloride salt is hygroscopic and prone to static charge, which can cause "jumping" of particles.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
-
Containment: Weigh inside a disposable balance enclosure or use a tared closed vial. Never weigh on an open balance pan.
-
Technique: Use a disposable spatula. After weighing, wipe the exterior of the vial with a solvent-dampened wipe (methanol) before removing it from the hood.
Protocol B: Solubilization (The Danger Zone)
Cyclization kinetics are temperature-dependent.
-
Chill: Pre-chill the solvent (water/buffer) to 4°C before adding the solid. This slows the formation of the aziridinium ion.
-
Acidify: If experimental conditions allow, maintain pH < 6. The salt is stable in acid; the active alkylator forms in neutral/basic conditions.
-
Quench: Have a neutralization vessel ready (See Part 4) before starting.
Part 4: Decontamination & Disposal (Neutralization)
Standard soap and water are insufficient for deactivating alkylating agents. You must chemically break the aziridine ring.
The Neutralization Solution
Prepare a 10% Sodium Thiosulfate (w/v) solution in water.
-
Mechanism:[1][2][3][4][5] Thiosulfate is a potent nucleophile. It attacks the aziridinium ring more rapidly than biological targets (DNA), opening the ring and forming a harmless non-electrophilic thiosulfate ester.
Spill Response Workflow
Figure 2: Step-by-step biological neutralization protocol for nitrogen mustard spills.
Waste Disposal[5][6]
-
Solid Waste: Collect all contaminated gloves, wipes, and spatulas in a dedicated chemically resistant bag. Label as "Cytotoxic/Alkylating Agent."
-
Liquid Waste: Treat aqueous waste with excess sodium thiosulfate for 24 hours before disposal into the hazardous waste stream. Do not pour down the drain.
References
-
PubChem. (2023). 2-(2-Chloroethyl)-1-methylpyrrolidine (Compound Summary). National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (2011). Emergency Response Safety and Health Database: Nitrogen Mustards. NIOSH. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(2-chloroethyl)pyrrolidine hydrochloride.[Link]
Sources
- 1. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
